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  • Product: 4-Chlorothiophene-2-sulfonyl chloride
  • CAS: 1016315-26-6

Core Science & Biosynthesis

Foundational

Technical Guide: 4-Chlorothiophene-2-sulfonyl Chloride in Medicinal Chemistry

[1] Executive Summary 4-Chlorothiophene-2-sulfonyl chloride (CAS 1016315-26-6) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive sulfonamides.[1][2][3] Distinct from its more c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Chlorothiophene-2-sulfonyl chloride (CAS 1016315-26-6) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive sulfonamides.[1][2][3] Distinct from its more common isomer, 5-chlorothiophene-2-sulfonyl chloride, this 4-chloro variant offers a unique substitution pattern that modulates the electronic and steric environment of the thiophene ring.[1] This guide details its chemical profile, regioselective synthesis, reactivity, and handling protocols for drug discovery applications.

Chemical Identity & Physical Profile[4][5][6][7][8][9][10][11][12][13][14]

Note on Isomerism: Researchers must distinguish between the 4-chloro and 5-chloro isomers. The 4-chloro substitution pattern places the halogen meta to the sulfur atom of the ring (in the 3-position relative to sulfur if numbering starts there, but 4 relative to the sulfonyl group at 2), creating a different vector for halogen bonding and metabolic stability compared to the 5-chloro analog.[1]

PropertySpecification
IUPAC Name 4-Chlorothiophene-2-sulfonyl chloride
CAS Registry Number 1016315-26-6
Molecular Formula

Molecular Weight 217.09 g/mol
SMILES ClS(=O)(=O)c1cc(Cl)cs1
Appearance Low-melting solid or viscous oil (typically off-white to pale yellow)
Solubility Soluble in DCM, THF, EtOAc, Chloroform; Reacts with water/alcohols
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Moisture sensitive

Synthetic Pathway & Regioselectivity[15]

The synthesis of 4-chlorothiophene-2-sulfonyl chloride presents a regiochemical challenge. The most direct route involves the electrophilic aromatic substitution (chlorosulfonation) of 3-chlorothiophene.

Mechanism and Regiochemistry

In 3-chlorothiophene, the sulfur atom is the primary activating group, directing electrophiles to the


-positions (2 and 5).[1]
  • Position 2: Adjacent to both the sulfur and the chlorine substituent (sterically hindered).

  • Position 5: Adjacent to sulfur but sterically less encumbered.

Chlorosulfonation at Position 5 is generally favored or competitive. When the sulfonyl group attaches at Position 5, IUPAC nomenclature rules renumber the ring to give the sulfonyl group position 2. Consequently, the original 3-chloro substituent becomes the 4-chloro substituent in the final product.[1]

Synthesis Start 3-Chlorothiophene (CAS 17249-80-8) Reagent Chlorosulfonic Acid (ClSO3H) 0°C to RT Start->Reagent Major 4-Chlorothiophene-2-sulfonyl chloride (Target: Substitution at C5) Reagent->Major Major Pathway (Less Steric Hindrance) Minor 3-Chlorothiophene-2-sulfonyl chloride (Byproduct: Substitution at C2) Reagent->Minor Minor Pathway

Figure 1: Regioselective chlorosulfonation of 3-chlorothiophene.[1] The target 4-chloro isomer results from substitution at the 5-position (renumbered).[1]

Experimental Protocol (General Procedure)
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a drying tube (CaCl2 or inert gas line).

  • Reagent Addition: Charge the flask with chlorosulfonic acid (5.0 equiv) and cool to 0°C.

  • Substrate Addition: Add 3-chlorothiophene (1.0 equiv) dropwise over 30 minutes, maintaining temperature <5°C to minimize polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (after mini-workup with amine quench).

  • Quench: Pour the reaction mixture carefully onto crushed ice. The sulfonyl chloride will precipitate as an oil or solid.

  • Extraction: Extract with Dichloromethane (DCM). Wash organic layer with cold water and brine.

  • Purification: Dry over anhydrous

    
     and concentrate. If isomeric mixture is present, purify via flash column chromatography (Hexanes/EtOAc) or recrystallization (Hexanes).
    

Reactivity Profile & Medicinal Chemistry Applications[1][16]

The sulfonyl chloride moiety is a highly reactive electrophile, serving as a linchpin for creating sulfonamide libraries. The 4-chlorothiophene core is particularly valued for its ability to introduce a lipophilic, electron-withdrawing motif that is bioisosteric to 3-chlorophenyl rings but with distinct metabolic properties.[1]

Key Transformations

Reactivity Center 4-Chlorothiophene-2-sulfonyl chloride Sulfonamide Sulfonamides (Bioactive Scaffold) Center->Sulfonamide + Base (Et3N/Pyridine) Ester Sulfonate Esters (Leaving Groups) Center->Ester + Base Acid Sulfonic Acid (Hydrolysis Product) Center->Acid Hydrolysis (Unwanted) Amine Primary/Secondary Amines (R-NH2 / R2-NH) Amine->Center Alcohol Alcohols / Phenols (R-OH) Alcohol->Center Water Water / Moisture (H2O) Water->Center

Figure 2: Divergent reactivity pathways.[1] Sulfonamide formation is the primary application in drug discovery.

Applications in Drug Discovery[1][16]
  • Fragment-Based Drug Design (FBDD): The 4-chlorothiophene moiety is used to probe hydrophobic pockets in protein targets where a phenyl group might be too bulky or lack the necessary electronic vectors.[1]

  • Bioactive Scaffolds: Derivatives of chlorothiophene sulfonamides have been investigated for:

    • Antitumor Activity: Targeting specific kinases or tubulin polymerization.

    • Antibacterial Agents: Inhibitors of bacterial enzymes where the thiophene sulfur interacts with active site residues.

    • Antiviral Agents: As seen in patents related to viral replication inhibitors (e.g., 5-bromo-4-chlorothiophene derivatives).[1]

Handling, Safety, and Stability

Safety Profile (GHS Classification)
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.

    • H290: May be corrosive to metals.

  • EUH014: Reacts violently with water.[4]

Protocol for Safe Handling
  • Moisture Control: Always handle in a fume hood. Use oven-dried glassware. The compound hydrolyzes rapidly to form HCl gas and the corresponding sulfonic acid.

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. A face shield is recommended during the quenching step of synthesis.

  • Spill Management: Do not use water. Absorb with dry sand or vermiculite. Neutralize with weak base (sodium bicarbonate) only after the bulk material has been collected.

Storage
  • Temperature: Store at 2°C to 8°C.

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Shelf Life: 12–18 months if seal is maintained. Discoloration (darkening) indicates decomposition.

References

  • BLD Pharm. (2025). Product Analysis: 4-Chlorothiophene-2-sulfonyl chloride (CAS 1016315-26-6).[1][2][3] Retrieved from

  • PubChem. (2025).[5] Compound Summary: 5-Chlorothiophene-2-sulfonyl chloride (Isomer Comparison). Retrieved from

  • Google Patents. (2021). WO2021123237A1 - 2-amino-n-(amino-oxo-aryl-lambda6-sulfanylidene)acetamide compounds.[1] Retrieved from

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Thiophene Sulfonyl Chlorides. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to 4-Chlorothiophene-2-sulfonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction Thiophene-based heterocyclic compounds are of paramount importance in the landscape of medici...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Thiophene-based heterocyclic compounds are of paramount importance in the landscape of medicinal chemistry and materials science. Their unique electronic properties and ability to act as bioisosteres for phenyl groups have cemented their role as privileged scaffolds in drug design. The introduction of a sulfonyl chloride functional group onto the thiophene ring further enhances its synthetic utility, providing a highly reactive handle for the construction of sulfonamides, a class of compounds with a broad spectrum of biological activities. This guide focuses on a specific, yet important, member of this family: 4-Chlorothiophene-2-sulfonyl chloride.

This document provides an in-depth exploration of the molecular characteristics, synthesis, and potential applications of 4-Chlorothiophene-2-sulfonyl chloride. It is designed to be a comprehensive resource for researchers, offering both foundational knowledge and practical insights to facilitate its use in the laboratory. We will also draw comparisons with its more extensively studied isomer, 5-Chlorothiophene-2-sulfonyl chloride, to provide a broader context and address the current data landscape.

Part 1: Core Molecular and Physicochemical Properties

The precise substitution pattern on the thiophene ring significantly influences the molecule's reactivity, stability, and ultimately its utility as a synthetic building block. 4-Chlorothiophene-2-sulfonyl chloride is a distinct isomer with the molecular formula C₄H₂Cl₂O₂S₂ .

Structural Isomerism: A Critical Distinction

It is crucial to distinguish between the 4-chloro and 5-chloro isomers of thiophene-2-sulfonyl chloride, as their chemical properties and reactivity can differ.

  • 4-Chlorothiophene-2-sulfonyl chloride: The chlorine atom is positioned at the 4-position of the thiophene ring.

  • 5-Chlorothiophene-2-sulfonyl chloride: The chlorine atom is located at the 5-position, adjacent to the sulfur atom.

While both isomers share the same molecular weight, their structural differences can lead to variations in dipole moment, steric hindrance around the sulfonyl chloride group, and electronic effects, which in turn can influence their reactivity in nucleophilic substitution reactions.

Physicochemical Data

The available data for 4-Chlorothiophene-2-sulfonyl chloride is primarily computational, while its 5-chloro isomer is more thoroughly characterized experimentally. This section presents a comparative summary of their key properties.

Property4-Chlorothiophene-2-sulfonyl chloride5-Chlorothiophene-2-sulfonyl chlorideSource(s)
Molecular Formula C₄H₂Cl₂O₂S₂C₄H₂Cl₂O₂S₂[PubChem CID: 87454206, PubChem CID: 2733925]
Molecular Weight 217.09 g/mol 217.1 g/mol [PubChem CID: 2733925]
Monoisotopic Mass 215.88733 Da215.8873270 Da[PubChem CID: 87454206, PubChem CID: 2733925]
CAS Number Not available2766-74-7[Fisher Scientific, Santa Cruz Biotechnology]
Physical State Solid (Predicted)Low melting solid or liquid[Thermo Fisher Scientific]
Boiling Point Not available112-117 °C (lit.)[Sigma-Aldrich]
Density Not available1.623 g/mL at 25 °C (lit.)[Sigma-Aldrich]
Refractive Index Not availablen20/D 1.586 (lit.)[Sigma-Aldrich]

Note: The lack of extensive experimental data for 4-Chlorothiophene-2-sulfonyl chloride underscores the need for careful characterization by researchers employing this reagent.

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The coupling constants would be indicative of their relative positions.

  • ¹³C NMR: The carbon NMR would display four distinct signals for the four carbons of the thiophene ring. The carbon bearing the sulfonyl chloride group would be significantly downfield.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically found in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively[1].

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's mass, along with a characteristic isotopic pattern due to the presence of two chlorine atoms and two sulfur atoms.

Part 2: Synthesis of 4-Chlorothiophene-2-sulfonyl chloride

The synthesis of 4-Chlorothiophene-2-sulfonyl chloride can be approached through a multi-step sequence, starting from a suitable thiophene derivative. The key transformation is the introduction of the sulfonyl chloride group at the 2-position of the 4-chlorothiophene core.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 4-Chlorothiophene-2-sulfonyl chloride is outlined below. This approach breaks down the target molecule into simpler, more readily available starting materials.

G target 4-Chlorothiophene-2-sulfonyl chloride intermediate1 4-Chlorothiophene-2-sulfonic acid target->intermediate1 Chlorination intermediate2 4-Chlorothiophene intermediate1->intermediate2 Sulfonation start Thiophene-2-carboxylic acid intermediate2->start Chlorination & Decarboxylation

Caption: Retrosynthetic pathway for 4-Chlorothiophene-2-sulfonyl chloride.

Proposed Synthetic Protocol

This protocol is a composite of established methods for the chlorination and sulfonation of thiophenes.

Step 1: Synthesis of 4-Chlorothiophene-2-carboxylic acid

The synthesis of the key intermediate, 4-chlorothiophene-2-carboxylic acid, can be achieved via the chlorination of a thiophene-2-carbonyl derivative. A patented method suggests the use of trichloroisocyanuric acid (TCCA) as a chlorinating agent in the presence of a Lewis acid catalyst[2].

  • Reaction: Thiophene-2-carboxylic acid is chlorinated at the 4-position.

  • Reagents: Thiophene-2-carboxylic acid, trichloroisocyanuric acid (TCCA), Aluminum trichloride (AlCl₃), Dichloromethane (DCM).

  • Rationale: TCCA provides a source of electrophilic chlorine, and the Lewis acid catalyst (AlCl₃) activates the thiophene ring towards electrophilic substitution. The electron-withdrawing carboxylic acid group at the 2-position directs the incoming electrophile to the 4-position.

Step 2: Decarboxylation to 4-Chlorothiophene

The carboxylic acid group is then removed to yield 4-chlorothiophene.

  • Reaction: Decarboxylation of 4-Chlorothiophene-2-carboxylic acid.

  • Reagents: 4-Chlorothiophene-2-carboxylic acid, copper catalyst, quinoline.

  • Rationale: Heating in the presence of a copper catalyst facilitates the removal of the carboxyl group as carbon dioxide.

Step 3: Sulfonation of 4-Chlorothiophene

The next step involves the introduction of a sulfonic acid group at the 2-position.

  • Reaction: Electrophilic sulfonation of 4-chlorothiophene.

  • Reagents: 4-Chlorothiophene, chlorosulfonic acid or fuming sulfuric acid.

  • Rationale: The sulfur atom in the thiophene ring activates the adjacent 2- and 5-positions towards electrophilic attack. Since the 4-position is blocked, sulfonation will predominantly occur at the 2- or 5-position.

Step 4: Conversion to 4-Chlorothiophene-2-sulfonyl chloride

The final step is the conversion of the sulfonic acid to the desired sulfonyl chloride.

  • Reaction: Chlorination of 4-chlorothiophene-2-sulfonic acid.

  • Reagents: 4-chlorothiophene-2-sulfonic acid, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Rationale: These chlorinating agents are standard reagents for the conversion of sulfonic acids to sulfonyl chlorides.

G start Thiophene-2-carboxylic acid step1 Step 1: Chlorination (TCCA, AlCl3) start->step1 intermediate1 4-Chlorothiophene-2-carboxylic acid step1->intermediate1 step2 Step 2: Decarboxylation (Cu, Quinoline, Heat) intermediate1->step2 intermediate2 4-Chlorothiophene step2->intermediate2 step3 Step 3: Sulfonation (Chlorosulfonic acid) intermediate2->step3 intermediate3 4-Chlorothiophene-2-sulfonic acid step3->intermediate3 step4 Step 4: Chlorination (SOCl2 or PCl5) intermediate3->step4 product 4-Chlorothiophene-2-sulfonyl chloride step4->product

Caption: Proposed synthetic workflow for 4-Chlorothiophene-2-sulfonyl chloride.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The sulfonyl chloride moiety is a highly valuable functional group in drug discovery, primarily serving as a precursor to sulfonamides. The reaction of a sulfonyl chloride with a primary or secondary amine is a robust and widely used method for constructing the sulfonamide linkage.

Role as a Synthetic Building Block

4-Chlorothiophene-2-sulfonyl chloride is an attractive building block for the synthesis of novel bioactive molecules. The thiophene core, combined with the reactive sulfonyl chloride and the chloro-substituent, offers multiple points for diversification.

  • Sulfonamide Formation: The primary application is in the synthesis of a diverse range of sulfonamides by reacting it with various amines.

  • Further Functionalization: The chlorine atom on the thiophene ring can potentially be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, allowing for further elaboration of the molecular scaffold.

A recent study highlighted the potent antiproliferative effects of 14-O-(5-chlorothiophene-2-sulfonyl)-tetrandrine, a derivative synthesized from the 5-chloro isomer, against several hepatoma cell lines[3]. This underscores the potential of chlorothiophene sulfonyl chlorides in generating novel and effective therapeutic agents.

The Thiophene Scaffold in Medicinal Chemistry

The thiophene ring is a well-established pharmacophore. Its presence in a molecule can confer favorable pharmacokinetic properties, such as improved metabolic stability and bioavailability. The ability of the sulfur atom to engage in hydrogen bonding and other non-covalent interactions can also contribute to enhanced binding affinity with biological targets.

Part 4: Safety, Handling, and Storage

Given the corrosive and reactive nature of sulfonyl chlorides, strict adherence to safety protocols is essential. While specific safety data for 4-Chlorothiophene-2-sulfonyl chloride is not available, the information for the 5-chloro isomer provides a strong basis for its safe handling.

Hazard Identification

Based on the data for 5-Chlorothiophene-2-sulfonyl chloride, the compound should be considered:

  • Corrosive: Causes severe skin burns and eye damage[4].

  • Reactive: Reacts with water and other nucleophiles.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • Inert Atmosphere: For prolonged storage or sensitive reactions, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from moisture.

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and strong oxidizing agents.

  • Recommended Temperature: Refrigeration (2-8°C) is advisable for long-term storage to maintain stability[5].

Conclusion

4-Chlorothiophene-2-sulfonyl chloride represents a valuable, albeit less-characterized, building block for synthetic and medicinal chemistry. Its structure offers a unique combination of a reactive sulfonyl chloride handle and a modifiable thiophene core, paving the way for the creation of novel compounds with potential therapeutic applications. While the current lack of extensive experimental data necessitates careful handling and in-lab characterization, the established chemistry of its 5-chloro isomer and related thiophene derivatives provides a solid foundation for its effective utilization. This guide has aimed to consolidate the available information and provide a practical framework for researchers to safely and effectively incorporate this promising reagent into their synthetic endeavors. As research progresses, a more complete physicochemical and reactivity profile of 4-Chlorothiophene-2-sulfonyl chloride will undoubtedly emerge, further solidifying its place in the synthetic chemist's toolbox.

References

  • PubChem. 4-chlorothiophene-2-sulfonyl chloride. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Chlorothiophene-2-sulfonyl chloride. National Center for Biotechnology Information. [Link]

  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

  • PubChem. 4-Chlorothiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Thiophenesulfonyl chloride. National Center for Biotechnology Information. [Link]

  • PubChem. 4-chlorothiophene-3-sulfonyl chloride. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation. [Link]

  • Google Patents.
  • de la Torre, J. C. G., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. [Link]

  • ResearchGate. Confirmation of introduction of sulfonyl groups. (a) NMR spectra of... [Link]

  • NIST WebBook. 2,3-Dichlorothiophene-5-sulfonyl chloride. [Link]

  • Organic Syntheses. Thiophenol. [Link]

  • MDPI. Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. [Link]

  • Frontiers in Chemistry. A novel class of C14-sulfonate-tetrandrine derivatives as potential chemotherapeutic agents for hepatocellular carcinoma. [Link]

Sources

Foundational

An In-depth Technical Guide to 5-Chlorothiophene-2-sulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

A Note on Nomenclature: This guide focuses on the chemical compound with the CAS number 2766-74-7 . While the user's initial query referenced "4-Chlorothiophene-2-sulfonyl chloride," extensive database searches have reve...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: This guide focuses on the chemical compound with the CAS number 2766-74-7 . While the user's initial query referenced "4-Chlorothiophene-2-sulfonyl chloride," extensive database searches have revealed that the correct and commercially available isomer is 5-Chlorothiophene-2-sulfonyl chloride . This document will proceed with the accurate nomenclature.

Introduction

5-Chlorothiophene-2-sulfonyl chloride is a pivotal reagent in modern organic and medicinal chemistry. Its unique electronic and structural features, stemming from the chlorinated thiophene ring, render it a versatile building block for the synthesis of a diverse array of complex molecules. This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synthesis, core reactivity, and significant applications of this compound, with a particular focus on its role in the creation of novel therapeutic agents.

Compound Identification and Physicochemical Properties

A clear understanding of a reagent's fundamental properties is paramount for its safe and effective use in a laboratory setting. The key identifiers and physicochemical properties of 5-Chlorothiophene-2-sulfonyl chloride are summarized below.

PropertyValueReference(s)
CAS Number 2766-74-7[1][2]
Molecular Formula C₄H₂Cl₂O₂S₂[1][2]
Molecular Weight 217.09 g/mol [2]
IUPAC Name 5-chlorothiophene-2-sulfonyl chloride[1]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 112-117 °C
Density 1.623 g/mL at 25 °C
Refractive Index n20/D 1.586
Solubility Reacts with water[4]

Synthesis of 5-Chlorothiophene-2-sulfonyl Chloride

The most common and direct route to 5-Chlorothiophene-2-sulfonyl chloride involves the chlorosulfonation of 2-chlorothiophene. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride moiety at the C5 position, which is activated by the sulfur atom in the thiophene ring.

Experimental Protocol: Chlorosulfonation of 2-Chlorothiophene

This protocol is based on established chemical principles for the synthesis of aryl sulfonyl chlorides.

Materials:

  • 2-Chlorothiophene

  • Chlorosulfonic acid

  • Phosphorus pentachloride (optional, as a catalyst)

  • Dichloromethane (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., HCl).

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a fume hood, place anhydrous dichloromethane in a round-bottom flask and cool it to 0 °C using an ice bath.

  • Slowly add chlorosulfonic acid to the cooled solvent with vigorous stirring.

  • To this solution, add 2-chlorothiophene dropwise from the dropping funnel, maintaining the temperature between 0 and 5 °C. The reaction is exothermic and generates HCl gas.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture onto crushed ice to quench the excess chlorosulfonic acid.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure 5-Chlorothiophene-2-sulfonyl chloride.

Causality Behind Experimental Choices:

  • Low Temperature: The reaction is performed at low temperatures to control the exothermicity and to minimize potential side reactions, such as polychlorination or degradation of the thiophene ring.

  • Anhydrous Conditions: Chlorosulfonic acid and the sulfonyl chloride product are highly reactive towards water. Therefore, anhydrous conditions are crucial to prevent hydrolysis and ensure a high yield.

  • Aqueous Workup: The workup with ice and subsequent washes are necessary to remove the excess chlorosulfonic acid and other water-soluble byproducts. The bicarbonate wash is essential to neutralize any residual acid, which could otherwise catalyze the decomposition of the product.

Core Reactivity and Mechanistic Considerations

The reactivity of 5-Chlorothiophene-2-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This electrophilicity is enhanced by the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, as well as the chlorinated thiophene ring. This makes the sulfur atom highly susceptible to attack by a wide range of nucleophiles.

Nucleophilic Substitution at the Sulfonyl Group

The primary reaction pathway for 5-Chlorothiophene-2-sulfonyl chloride is nucleophilic substitution, where a nucleophile displaces the chloride ion. The mechanism of this reaction is generally considered to be a stepwise addition-elimination process, proceeding through a trigonal bipyramidal intermediate.

Caption: Generalized mechanism for nucleophilic substitution on a sulfonyl chloride.

This reactivity allows for the facile formation of sulfonamides, sulfonate esters, and other sulfur-containing functional groups, which are prevalent in many biologically active molecules.

Key Reactions and Applications in Drug Development

5-Chlorothiophene-2-sulfonyl chloride is a valuable precursor in the synthesis of numerous pharmaceutical compounds. Its ability to introduce the 5-chlorothiophenylsulfonyl moiety is particularly important in the design of enzyme inhibitors and receptor antagonists.

Synthesis of Sulfonamides

The reaction of 5-Chlorothiophene-2-sulfonyl chloride with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides. This reaction is a cornerstone in the development of various drugs, including diuretics, and enzyme inhibitors.

Materials:

  • 5-Chlorothiophene-2-sulfonyl chloride

  • Primary or secondary amine

  • A suitable base (e.g., triethylamine, pyridine, or aqueous sodium carbonate)

  • An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system)

Procedure:

  • Dissolve the amine in the chosen solvent in a round-bottom flask.

  • Add the base to the solution. If an amine base like triethylamine or pyridine is used, it should be added at this stage.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 5-Chlorothiophene-2-sulfonyl chloride in the same solvent to the cooled amine solution with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Upon completion, the workup procedure will depend on the solvent and base used.

    • For organic solvents: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid (to remove excess amine and base), water, and brine. Dry the organic layer and remove the solvent under reduced pressure.

    • For biphasic systems: Separate the layers and extract the aqueous layer with an organic solvent. Combine the organic layers, dry, and evaporate the solvent.

  • The crude sulfonamide can be purified by recrystallization or column chromatography.

Application Example: Synthesis of Carbonic Anhydrase Inhibitors

The sulfonamide group is a key pharmacophore for inhibiting carbonic anhydrases, a family of enzymes involved in various physiological processes. Derivatives of 5-chlorothiophene-2-sulfonamide have been investigated as potent inhibitors of these enzymes, with potential applications in the treatment of glaucoma, epilepsy, and certain types of cancer.[5][6]

G SulfonylChloride 5-Chlorothiophene-2-sulfonyl chloride Sulfonamide 5-Chlorothiophenesulfonamide derivative SulfonylChloride->Sulfonamide Base (e.g., Pyridine) Amine R-NH₂ Amine->Sulfonamide

Caption: Synthesis of sulfonamides from 5-Chlorothiophene-2-sulfonyl chloride.

Intermediate in the Synthesis of Rivaroxaban

5-Chlorothiophene-2-sulfonyl chloride is a crucial intermediate in some synthetic routes to Rivaroxaban, a widely used anticoagulant medication.[7][8][9][10] While the final drug is an amide, the sulfonyl chloride can be used to activate the corresponding carboxylic acid for the amidation step.

G cluster_0 Activation cluster_1 Amidation CarboxylicAcid 5-Chlorothiophene-2-carboxylic acid AcidChloride 5-Chlorothiophene-2-carbonyl chloride CarboxylicAcid->AcidChloride ThionylChloride SOCl₂ ThionylChloride->AcidChloride Rivaroxaban Rivaroxaban AcidChloride->Rivaroxaban Base AmineIntermediate Rivaroxaban Amine Intermediate AmineIntermediate->Rivaroxaban

Caption: Role in the synthesis of the anticoagulant drug Rivaroxaban.

This application highlights the importance of 5-chlorothiophene derivatives in the synthesis of blockbuster drugs and underscores the need for efficient and scalable synthetic routes to these key intermediates.

Safety and Handling

5-Chlorothiophene-2-sulfonyl chloride is a reactive and corrosive compound that must be handled with appropriate safety precautions.

  • Corrosive: Causes severe skin burns and eye damage.[1]

  • Moisture Sensitive: Reacts with water, often vigorously, to produce hydrochloric acid and the corresponding sulfonic acid. All handling should be done under anhydrous conditions.

  • Toxicity: Harmful if swallowed or inhaled.

Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves, a lab coat, and chemical safety goggles at all times.

  • Work in a well-ventilated fume hood to avoid inhalation of vapors.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong bases and oxidizing agents.

Conclusion

5-Chlorothiophene-2-sulfonyl chloride is a highly valuable and versatile reagent in organic synthesis, particularly within the realm of drug discovery and development. Its inherent reactivity, governed by the electrophilic sulfonyl chloride group on the chlorinated thiophene scaffold, allows for the efficient construction of sulfonamides and other key structural motifs found in a wide range of pharmaceuticals. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its synthetic potential. The continued exploration of the chemistry of 5-Chlorothiophene-2-sulfonyl chloride is expected to lead to the discovery of new and improved therapeutic agents.

References

  • PubChem. 5-Chlorothiophene-2-sulfonyl chloride. National Center for Biotechnology Information. [Link]

  • European Patent Office. (2012). IMPROVED PROCESS FOR PREPARING RIVAROXABAN USING NOVEL INTERMEDIATES (EP 2844654 B1).
  • Synthesis of sulfonyl chloride substrate precursors. (n.d.).
  • Abdel-Wahab, B. F., & Mohamed, H. A. (2017). Synthetic strategies and functional reactivity of versatile thiophene synthons.
  • Li, J., et al. (2012). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 17(12), 14795-14803. [Link]

  • Google Patents. (2015). Process for the synthesis of rivaroxaban and intermediate for the production thereof (WO2015198259A1).
  • Mali, S. L., et al. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. Sustainable Chemical Processes, 3(1), 11.
  • D'Souza, M. J., et al. (2009). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International journal of molecular sciences, 10(4), 1458–1469.
  • Organic Syntheses. (n.d.). 2-chloromethylthiophene. [Link]

  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. [Link]

  • BenchChem. (2025). Synthesis of Ethyl 5-chlorothiophene-2-glyoxylate from 2-chlorothiophene: An In-depth Technical Guide.
  • King, J. F., et al. (1984). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media.
  • Nucleophilic Substitution Reactions. (n.d.).
  • BenchChem. (n.d.). Troubleshooting Guide: Common side reactions of 5-Bromo-6-chloronicotinoyl chloride with nucleophiles and how to avoid them.
  • Master Organic Chemistry. (2014). SOCl2 Mechanism With Alcohols, With And Without Pyridine: Nucleophilic Substitution (SN2) Versus Nucleophilic Substitution With Internal Return (SNi). [Link]

Sources

Exploratory

Technical Guide: Thiophene-Based Sulfonyl Chlorides in Drug Discovery

Executive Summary Thiophene-based sulfonyl chlorides are critical electrophilic building blocks for introducing the sulfonamide pharmacophore into bioactive molecules. While structurally similar to benzenesulfonyl chlori...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophene-based sulfonyl chlorides are critical electrophilic building blocks for introducing the sulfonamide pharmacophore into bioactive molecules. While structurally similar to benzenesulfonyl chlorides, the thiophene ring introduces unique electronic properties (electron-richness, "super-aromaticity") and distinct metabolic profiles. This guide addresses the specific challenges of working with these moisture-sensitive reagents, optimizing their synthesis beyond standard textbook protocols, and leveraging their bioisosteric properties in lead optimization.

The Bioisosteric Advantage: Thiophene vs. Benzene[1][2]

Replacing a phenyl ring with a thienyl ring is a classic strategy in medicinal chemistry to alter physicochemical properties without drastically changing steric volume.

Electronic and Steric Comparison

The sulfur atom in thiophene acts as a weak electron donor by resonance but an electron withdrawer by induction. This creates a dipole moment that benzene lacks, potentially improving binding affinity through specific electrostatic interactions in the target protein pocket.

PropertyBenzene ScaffoldThiophene ScaffoldDrug Discovery Implication
Aromatic Character HighModerate ("Super-aromatic")Thiophene is more susceptible to metabolic oxidation.
Electronegativity NeutralS-atom is electronegativeThiophene sulfonamides often have slightly different pKa values.
Lipophilicity (logP) BaselineSlightly LowerThiophene analogs often have improved water solubility.
Metabolic Liability Epoxidation (slow)S-oxidation / Ring openingPotential for reactive metabolites; requires blocking groups.
Bond Angle 120° (C-C-C)~111° (C-S-C)Subtle geometry shift can optimize fit in tight binding pockets.

Expert Insight: When substituting a benzene ring with thiophene, the 2-position and 3-position are not equivalent. The 2-thienyl sulfonyl group mimics the para-substituted benzene vector, while the 3-thienyl group more closely mimics the meta-vector due to the bond angles.

Synthetic Routes & Optimization

The synthesis of thiophene sulfonyl chlorides is non-trivial due to the acid-sensitivity of the thiophene ring (polymerization risk) and the high reactivity of the product.

Decision Tree: Selecting the Right Route

The choice of synthesis depends heavily on the desired substitution pattern (2- vs. 3-position) and functional group tolerance.

SynthesisDecision Start Target Structure Pos2 2-Sulfonyl Chloride Start->Pos2 Preferred Pos. Pos3 3-Sulfonyl Chloride Start->Pos3 Harder Pos. Direct Direct Chlorosulfonation (HSO3Cl) Pos2->Direct Robust Substrate Oxidative Oxidative Chlorination (Thiol + Bleach/HCl) Pos2->Oxidative Acid Sensitive Lithiation Lithiation / Grignard (1. BuLi, 2. SO2, 3. NCS) Pos3->Lithiation Halogen Precursor Pos3->Oxidative Thiol Precursor Result1 Product A Direct->Result1 High Yield Risk: Polymerization Result3 Product C Lithiation->Result3 Regiocontrolled Risk: Moisture Result2 Product B Oxidative->Result2 Mild Conditions Risk: Over-oxidation

Figure 1: Synthetic decision tree for accessing thiophene sulfonyl chlorides based on regiochemistry and substrate stability.

Protocol A: Direct Chlorosulfonation (Standard for 2-Isomer)

This is the industrial standard for robust substrates but requires strict temperature control to prevent thiophene polymerization.

Reagents: Thiophene derivative, Chlorosulfonic acid (


), 

(optional booster).
  • Cooling: Charge

    
     (5 equiv.) into a flask and cool to -10°C . Causality: Thiophene is electron-rich; adding it to warm acid causes rapid, exothermic polymerization (tar formation).
    
  • Addition: Add the thiophene substrate dropwise, maintaining internal temp < 0°C.

  • Equilibration: Allow to warm to RT. If conversion is slow, heat to 50°C (monitor strictly).

  • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Extraction: Extract immediately with DCM. Note: Do not let the aqueous layer sit; acid hydrolysis is rapid.

Protocol B: Oxidative Chlorination (For 3-Isomer or Sensitive Groups)

This method avoids strong acids, utilizing a thiol or isothiourea precursor.

Reagents: Thiol precursor, N-Chlorosuccinimide (NCS), 2M HCl, Acetonitrile.

  • Dissolution: Dissolve thiol in Acetonitrile/2M HCl (5:1 ratio). Cool to 0°C.[1][2]

  • Oxidation: Add NCS (3 equiv.) portion-wise.

  • Mechanism: The thiol is oxidized to the sulfenyl chloride, then sulfinic acid, and finally sulfonyl chloride.

  • Workup: Dilute with water and extract with Ether/DCM.

Reactivity & Self-Validating Protocols

Thiophene sulfonyl chlorides are "hot" electrophiles. A common failure mode in drug discovery is assuming the reagent is pure when it has actually hydrolyzed to the sulfonic acid.

The "Derivatization Check" (Quality Control)

Never trust LCMS data of the raw sulfonyl chloride. On an LCMS column, the chloride often hydrolyzes in the mobile phase, showing the mass of the sulfonic acid (


) regardless of whether the sample is chloride or acid.

Self-Validating Step: Before running the main reaction, take a 5 µL aliquot of your sulfonyl chloride and add it to 100 µL of methanol. Run LCMS.

  • Result A (Methyl Ester): You see mass

    
    . The reagent is active.[3][4]
    
  • Result B (Acid): You see mass

    
    . The reagent has degraded.[5]
    
Optimized Sulfonamide Coupling

Objective: Couple Thiophene-2-sulfonyl chloride with a secondary amine.

Step-by-Step Methodology:

  • Solvent: Anhydrous THF or DCM. Avoid DMF if possible, as dimethylamine impurities can react with the sulfonyl chloride.

  • Base: Use 3.0 equiv. of DIPEA (Hunig's Base).

    • Why? Pyridine can sometimes cause sulfonylation of the pyridine ring or nucleophilic catalysis that leads to side products. DIPEA is non-nucleophilic.

  • Addition: Add sulfonyl chloride (1.1 equiv) as a solution in THF to the amine/base mixture at 0°C.

  • Monitoring: Check by TLC. If the sulfonyl chloride spot disappears but product doesn't form, check for hydrolysis (sulfonic acid stays at baseline).

Case Study: Dorzolamide (Trusopt)[7]

Dorzolamide represents the pinnacle of thiophene sulfonamide engineering. It is a Carbonic Anhydrase (CA) inhibitor used for glaucoma.[4][6][7][8]

  • Target: Carbonic Anhydrase II (CA II).[6][8]

  • Challenge: The human eye is sensitive. The drug must be water-soluble (as a hydrochloride salt) yet lipophilic enough to penetrate the cornea.[8]

  • Solution: The thieno[2,3-b]thiopyran ring system provides the rigid scaffold. The sulfonamide group binds the Zinc ion in the active site.

  • Bioisosterism: The thiophene ring mimics the phenyl ring of earlier CA inhibitors (like dichlorophenamide) but provides a specific "kink" in the structure that improves selectivity for the CA II isozyme over CA I, reducing systemic side effects.

DorzolamideSAR cluster_drug Dorzolamide Structure Elements Sulfonamide Sulfonamide Group (Zn2+ Binding) Thiophene Thiophene Ring (Lipophilicity/Shape) Sulfonamide->Thiophene Target Carbonic Anhydrase II Active Site Sulfonamide->Target Coordination Amine Alkyl Amine (Solubility/Salt Formation) Thiophene->Amine Thiophene->Target Hydrophobic Fit Amine->Target Ionic Interaction

Figure 2: Structure-Activity Relationship (SAR) components of Dorzolamide interacting with Carbonic Anhydrase II.

Stability and Storage

Thiophene sulfonyl chlorides are hygroscopic and thermally unstable .

  • Hydrolysis: They react with atmospheric moisture to form HCl and thiophene sulfonic acid. The generated HCl catalyzes further autocatalytic decomposition.

  • Storage Rule: Store under Argon/Nitrogen at -20°C.

  • Visual Indicator: Pure thiophene sulfonyl chlorides are usually crystalline solids or clear oils. If they turn dark/black or liquid (if originally solid), polymerization or decomposition has occurred.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.

  • Lumma, W. C., et al. (1989). Topically Active Carbonic Anhydrase Inhibitors (Dorzolamide Discovery). Journal of Medicinal Chemistry.

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[9] ChemRxiv.

  • Organic Chemistry Portal. Synthesis of Sulfonyl Chlorides. Organic Chemistry Portal.

  • BenchChem. Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. BenchChem.[5]

Sources

Foundational

Reactivity profile of chlorine substituted thiophene sulfonyl chlorides

Executive Summary Chlorine-substituted thiophene sulfonyl chlorides (e.g., 5-chlorothiophene-2-sulfonyl chloride) represent a "privileged scaffold" in medicinal chemistry, serving as critical intermediates for carbonic a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorine-substituted thiophene sulfonyl chlorides (e.g., 5-chlorothiophene-2-sulfonyl chloride) represent a "privileged scaffold" in medicinal chemistry, serving as critical intermediates for carbonic anhydrase inhibitors, diuretics, and antitumor agents. However, their reactivity profile is frequently misunderstood, leading to process failures. Unlike their benzene analogues, these heterocyclic electrophiles possess a bifurcated reactivity landscape : a highly labile sulfonyl chloride moiety susceptible to rapid hydrolysis, and a halogenated ring system prone to nucleophilic aromatic substitution (


) under specific conditions. This guide deconstructs these vectors to enable precise chemoselective control.

The Chemo-Electronic Architecture

To master the reactivity of this scaffold, one must first understand the electronic "push-pull" dynamics of the thiophene ring.

Thiophene vs. Benzene: The Heteroatom Effect

Thiophene is


-excessive (electron-rich) compared to benzene due to the lone pair donation from the sulfur atom into the ring system. However, the introduction of a sulfonyl chloride (

) group at the C2 position creates a powerful electron-withdrawing sink.
  • The Sulfur Effect: The ring sulfur atom activates the

    
    -positions (C2 and C5).
    
  • The Chlorine Substituent: When located at C5 (the most common motif), the chlorine atom exerts a dual effect:

    • Inductive Withdrawal (-I): Increases the acidity of the ring protons and the electrophilicity of the sulfonyl group.

    • Resonance Donation (+M): Weakly counteracts the inductive effect but is generally overwhelmed by the strong electron-withdrawing nature of the

      
       group.
      
The Reactivity Hierarchy

The molecule presents two distinct electrophilic sites.[1] Successful synthesis depends on targeting the Kinetic Vector (Sulfur) while avoiding the Thermodynamic Vector (Carbon) until desired.

VectorSiteReactivity ModeTrigger Conditions
Primary (Kinetic) Sulfonyl Sulfur (

)
Nucleophilic Acyl Substitution (Sulfonylation)Mild bases, amines, alcohols (

to RT).
Secondary (Thermodynamic) Ring Carbon (C-Cl)Nucleophilic Aromatic Substitution (

)
Strong nucleophiles, heat (

), electron-deficient ring.
Parasitic Sulfonyl SulfurHydrolysisWater, atmospheric moisture, aqueous workups.

The Primary Vector: Sulfonylation Dynamics

The formation of sulfonamides is the primary utility of this scaffold. The reaction proceeds via an addition-elimination mechanism.[2][3]

The "Hydrolysis Trap"

Thiophene-2-sulfonyl chlorides are significantly less stable than benzenesulfonyl chlorides. The electron-rich nature of the thiophene ring, paradoxically, can stabilize the transition state for hydrolysis (involving a sulfonylium-like character), making moisture exclusion critical.

  • Kinetic Insight: Hydrolysis rates often follow a U-shaped Hammett plot, indicating a shift in mechanism based on pH. In neutral/acidic media, water acts as the nucleophile.

  • Practical Implication: Do not store these reagents in solution. Prepare fresh or store under inert gas at

    
    .
    
Catalysis Selection
  • Pyridine/DMAP: The "Gold Standard." Pyridine acts as both a solvent and a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium intermediate.

  • Inorganic Bases (

    
    /
    
    
    
    ):
    Useful for Schotten-Baumann conditions (biphasic) but risky due to the hydrolysis rate of the thiophene derivative in the aqueous phase.
Visualization: Reactivity Pathways

ReactivityPathways Start 5-Chlorothiophene-2- sulfonyl chloride Intermed Sulfonylammonium Intermediate Start->Intermed Fast (Kinetic) Prod_Acid Sulfonic Acid (Degradation) Start->Prod_Acid Hydrolysis (Competes) Prod_SnAr C-5 Substituted Product (Side Rxn) Start->Prod_SnAr SnAr @ C-5 (Requires Heat/Force) Amine Amine (R-NH2) + Base Water H2O / Moisture Nu Strong Nucleophile (e.g., Thiol, Alkoxide) Prod_Sulfonamide Target Sulfonamide (Stable) Intermed->Prod_Sulfonamide Elimination of Cl-

Caption: Figure 1. Divergent reactivity pathways. Green indicates the desired synthetic route; Red represents degradation; Yellow indicates competitive ring substitution.

The Secondary Vector: Nucleophilic Aromatic Substitution ( )[2][3]

While the sulfonyl chloride reacts first, the C-Cl bond at position 5 is not inert. The


 (or the resulting sulfonamide 

) is a strong electron-withdrawing group (EWG) that activates the ring for

.
Mechanism of Displacement

The reaction proceeds via a Meisenheimer-like complex.[2] The sulfur atom of the thiophene ring stabilizes the negative charge delocalized during the intermediate step.

Chemoselectivity Control
  • To AVOID

    
    :  Keep temperatures below 
    
    
    
    during sulfonylation. Avoid using thiols or alkoxides as bases, as they are potent soft nucleophiles that will attack the ring carbon.
  • To INDUCE

    
    :  If the goal is to replace the chlorine (e.g., with a morpholine or piperazine moiety), perform the sulfonylation first. Once the stable sulfonamide is formed, heat the reaction (
    
    
    
    ) with the secondary nucleophile.

Experimental Protocols

Protocol A: Optimized Sulfonamide Synthesis (Anhydrous)

Use this for precious amines or hydrolytically unstable sulfonyl chlorides.

  • Preparation: Charge a flame-dried RBF with the amine (1.0 equiv) and anhydrous DCM (

    
     concentration).
    
  • Base Addition: Add Pyridine (3.0 equiv) or

    
     (1.2 equiv) + DMAP (0.1 equiv). Cool to 
    
    
    
    .
  • Addition: Dissolve 5-chlorothiophene-2-sulfonyl chloride (1.1 equiv) in minimal DCM. Add dropwise over 15 minutes.

    • Why? Dropwise addition prevents localized heating and suppresses side reactions.

  • Monitoring: Warm to RT. Monitor by TLC (System: Hexane/EtOAc 7:3).

    • Endpoint: Disappearance of amine. (Note: Sulfonyl chloride may streak; hydrolyzes on silica).

  • Workup: Quench with

    
     HCl (to remove pyridine). Wash with Brine. Dry over 
    
    
    
    .
  • Purification: Recrystallization from EtOH/Water is preferred over column chromatography for high purity.

Protocol B: Stability & Hydrolysis Check

Perform this if the reagent quality is suspect.

  • Dissolve 10 mg of the sulfonyl chloride in 0.5 mL

    
    .
    
  • Add 0.1 mL

    
    .
    
  • Monitor via

    
     NMR immediately and at 1 hour.
    
  • Signal: Look for the shift of the thiophene protons. The sulfonic acid protons will be significantly deshielded compared to the chloride.

Data Table: Comparative Reactivity & Stability
Parameter5-Chlorothiophene-2-SO2ClBenzenesulfonyl ChlorideImplication
Hydrolysis

(pH 7)
< 15 mins (Est.)~ 60 minsWork fast; use anhydrous conditions.
Electrophilicity HighModerateExothermic reaction; requires cooling.

Potential
Moderate (at C-5)NegligibleAvoid excess strong nucleophiles and heat.
Storage Stability Poor (degrades to acid + HCl)GoodStore under

in freezer.

Visualization: Experimental Decision Tree

DecisionTree Start Start: 5-Cl-Thiophene-2-SO2Cl Check Check Reagent Quality (Color/State) Start->Check Decision1 Is it Liquid/Yellow? Check->Decision1 Good Solid/Pale -> Proceed Decision1->Good Yes Bad Liquid/Dark -> Purify Decision1->Bad No Rxn Reaction Condition Selection Good->Rxn Purify Distill under Vacuum or Wash with Pentane Bad->Purify Purify->Good Cond1 Anhydrous DCM/Pyridine (Standard) Rxn->Cond1 Sensitive Amine or Small Scale Cond2 Schotten-Baumann (Aq. Base/THF) Rxn->Cond2 Robust Amine & Large Scale

Caption: Figure 2. Decision logic for reagent handling and reaction condition selection to maximize yield.

References

  • Maccarone, E., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides. Journal of Organic Chemistry USSR. Retrieved from [Link][4]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[5][6] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Journal of Organic Chemistry, 74, 9287-9291.[5][6] Retrieved from [Link]

  • Dunne, C., et al. (2016). A continuous flow investigation of sulfonyl chloride synthesis. Reaction Chemistry & Engineering. Retrieved from [Link]

Sources

Exploratory

Electronic Architecture &amp; Synthetic Utility of 4-Chlorothiophene-2-sulfonyl Chloride

The following technical guide details the electronic architecture, reactivity profile, and synthetic utility of 4-Chlorothiophene-2-sulfonyl chloride . CAS: 1016315-26-6 | Formula: C₄H₂Cl₂O₂S₂ | MW: 217.09 g/mol Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic architecture, reactivity profile, and synthetic utility of 4-Chlorothiophene-2-sulfonyl chloride .

CAS: 1016315-26-6 | Formula: C₄H₂Cl₂O₂S₂ | MW: 217.09 g/mol

Executive Summary

4-Chlorothiophene-2-sulfonyl chloride represents a specialized "scaffold-enabling" building block in medicinal chemistry. Unlike its more common isomer (5-chlorothiophene-2-sulfonyl chloride), the 4-chloro variant offers a unique substitution pattern that preserves the reactive


-position (C5) of the thiophene ring while providing a halogen handle at the 

-position (C4). This guide analyzes its electronic properties to predict reactivity and optimize synthetic workflows in drug discovery.

Molecular Architecture & Electronic Landscape

Structural Analysis

The compound consists of a five-membered thiophene heteroaromatic ring substituted with two electron-withdrawing groups (EWGs):

  • Sulfonyl Chloride (-SO₂Cl) at C2: A strong

    
    - and 
    
    
    
    -acceptor that renders the ring electron-deficient.
  • Chlorine (-Cl) at C4: A substituent that exerts a strong inductive withdrawing effect (-I) and a weaker mesomeric donating effect (+M).

Electronic Vector Mapping

The reactivity of this molecule is defined by the interplay between the heteroatom (S), the sulfonyl group, and the chlorine atom.

  • Electrophilicity of the Sulfonyl Sulfur: The -I effect of the Chlorine at C4 acts synergistically with the electron-deficient thiophene core to increase the positive character (

    
    ) of the sulfonyl sulfur. This makes the 4-chloro isomer theoretically more electrophilic toward amines than unsubstituted thiophene-2-sulfonyl chloride.
    
  • Ring Deactivation: The cumulative withdrawal deactivates the ring toward electrophilic aromatic substitution (EAS), making it stable against oxidative degradation but highly reactive toward nucleophiles at the sulfonyl center.

  • The "Open" C5 Position: Crucially, the C5 position (adjacent to the ring sulfur) remains unsubstituted. In thiophene chemistry, C5 is the most nucleophilic site. However, the strong EWGs at C2 and C4 render the C5 proton significantly more acidic, enabling facile lithiation or C-H activation protocols after sulfonamide formation.

Visualization: Electronic Effects & Reactivity Flow

The following diagram illustrates the electronic vectors and the resulting reactivity logic.

ElectronicProperties Thiophene Thiophene Core SO2Cl 2-SO2Cl Group (Primary Electrophile) Thiophene->SO2Cl Electron Density Pull SO2Cl->Thiophene -M Effect (Resonance) Reactivity_1 Sulfonamide Formation SO2Cl->Reactivity_1 High Susceptibility to Nucleophilic Attack (Amines) Cl4 4-Cl Substituent (Secondary Handle) Cl4->Thiophene -I Effect (Inductive Withdrawal) Reactivity_2 Bi-Aryl Synthesis Cl4->Reactivity_2 Pd-Catalyzed Coupling (Suzuki/Buchwald) C5 C5 Position (Acidic C-H) Reactivity_3 Ring Functionalization C5->Reactivity_3 Potential for Lithiation/C-H Activation

Caption: Electronic vector map showing how substituents influence reactivity zones. Red arrows indicate electron withdrawal.

Reactivity Profile & Synthetic Utility

Sulfonylation Kinetics

Due to the electron-poor nature of the ring, 4-chlorothiophene-2-sulfonyl chloride reacts rapidly with primary and secondary amines.

  • Rate: Fast.

  • Selectivity: High chemoselectivity for amines over alcohols (unless base catalysis is strong).

  • Hydrolysis Risk: High. The same electronic activation that promotes amine coupling makes the sulfonyl chloride highly susceptible to hydrolysis by atmospheric moisture. It must be stored under inert gas (Argon/Nitrogen).

Comparison: 4-Chloro vs. 5-Chloro Isomer
Feature4-Chloro Isomer (CAS 1016315-26-6)5-Chloro Isomer (CAS 2766-74-7)
Steric Environment Cl is

to Sulfur; less steric hindrance at C5.
Cl is

to Sulfur; blocks C5 position.
C5 Reactivity Open. Available for late-stage functionalization.[1]Blocked. C5 is substituted with Cl.
Electronic Effect Inductive (-I) dominant on SO₂ group.Resonance (+M) of Cl interacts directly with S via conjugation.
Primary Utility Scaffold growing (allows 2,4,5-substitution).End-capping (allows 2,5-substitution).

Experimental Protocols

General Protocol: Synthesis of 4-Chlorothiophene-2-sulfonamides

Note: This protocol assumes the use of a generic amine (R-NH₂).

Reagents:

  • 4-Chlorothiophene-2-sulfonyl chloride (1.0 equiv)

  • Amine (1.1 equiv)[2]

  • Triethylamine (Et₃N) or DIPEA (1.5 - 2.0 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the amine (1.1 equiv) and Et₃N (1.5 equiv) in anhydrous DCM (0.1 M concentration).

  • Temperature Control: Cool the solution to 0°C using an ice bath. Rationale: The high electrophilicity of the sulfonyl chloride can lead to exotherms or side reactions (bis-sulfonylation) if added too quickly at RT.

  • Addition: Dissolve 4-chlorothiophene-2-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC or LC-MS (Note: Sulfonyl chloride hydrolyzes on silica; monitor the disappearance of the amine or formation of the product).

  • Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Workflow Visualization

SynthesisWorkflow Start Start: 4-Chlorothiophene-2-sulfonyl chloride Step1 Step 1: Sulfonylation (Amine, Base, DCM, 0°C) Start->Step1 Intermediate Intermediate: 4-Chlorothiophene-2-sulfonamide Step1->Intermediate Decision Route Selection Intermediate->Decision RouteA Route A: Suzuki Coupling (Boronic Acid, Pd Catalyst) Decision->RouteA Functionalize C4 RouteB Route B: C-H Activation at C5 (Ir/Ru Catalyst or Lithiation) Decision->RouteB Functionalize C5 ProductA Product A: 4-Aryl-thiophene-2-sulfonamide RouteA->ProductA ProductB Product B: 5-Functionalized-4-chloro-sulfonamide RouteB->ProductB

Caption: Divergent synthetic pathways accessible via the 4-chloro scaffold.

Safety & Handling Data

  • Hazards: Corrosive (Causes severe skin burns and eye damage).[3] Reacts violently with water to release HCl and sulfonic acid.

  • Storage: Store at 2–8°C under inert atmosphere (Argon). Moisture sensitive.

  • Physical State: Typically a low-melting solid or viscous oil (Predicted based on 5-Cl isomer MP ~27°C).

References

  • PubChem. 4-chlorothiophene-2-sulfonyl chloride (Compound). National Library of Medicine.[4] Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Sulfonamides from Sulfonyl Chlorides. Available at: [Link]

Sources

Foundational

Introduction: The Thiophene Scaffold as a Privileged Structure

An In-Depth Technical Guide to Thiophene Sulfonyl Chloride Derivatives for Researchers, Scientists, and Drug Development Professionals Thiophene, a five-membered sulfur-containing heterocycle, is a cornerstone in the fie...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Thiophene Sulfonyl Chloride Derivatives for Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered sulfur-containing heterocycle, is a cornerstone in the fields of medicinal chemistry and materials science.[1][2] Its structural and electronic similarity to benzene allows it to act as a bioisostere, yet its unique properties—stemming from the sulfur heteroatom—offer distinct advantages in molecular design.[3] Among the most valuable synthetic intermediates derived from this scaffold are thiophene sulfonyl chlorides. These highly reactive compounds are pivotal building blocks for a vast array of derivatives, most notably sulfonamides, which are present in numerous FDA-approved drugs.[1][4]

This guide provides a comprehensive overview of the synthesis, reactivity, and application of thiophene sulfonyl chloride derivatives. We will delve into field-proven synthetic methodologies, explore their derivatization into potent bioactive agents and advanced materials, and provide detailed experimental protocols to bridge theory with practical application. The versatility of this chemical class, from potent enzyme inhibitors in drug discovery to high-performance organic semiconductors, underscores its enduring importance in modern science.[5][6][7]

Part 1: Synthesis of the Core Intermediate: Thiophene Sulfonyl Chloride

The generation of the thiophene sulfonyl chloride moiety is the critical first step for all subsequent derivatization. The choice of synthetic route is paramount and is often dictated by the stability of the substituents on the thiophene ring.

Classical Approach: Direct Chlorosulfonation

The traditional method involves the direct electrophilic substitution of a thiophene ring with chlorosulfonic acid (ClSO₃H).[8] While effective for robust, unsubstituted thiophenes, this method suffers from significant drawbacks. The harsh, acidic conditions can lead to polymerization, rearrangement, or elimination of sensitive functional groups, often resulting in poor yields of the desired sulfonyl chloride.[8]

A Superior, Milder Alternative: The DMF-SO₂Cl₂ Complex

A more versatile and often higher-yielding method employs a pre-formed 1:1 complex of N,N-dimethylformamide (DMF) and sulfuryl chloride (SO₂Cl₂).[8] This approach serves as a milder chlorosulfonating agent, avoiding the strongly acidic conditions of the classical method.

Causality Behind the Method: The DMF-SO₂Cl₂ complex acts as a Vilsmeier-type reagent, delivering the chlorosulfonium electrophile (-SO₂Cl) to the electron-rich thiophene ring under much more controlled conditions. This operational simplicity and tolerance for a wider range of functional groups make it the preferred method for preparing substituted thiophene sulfonyl chlorides, particularly those sensitive to acid.[8]

Experimental Protocol 1: Synthesis of Thiophene-2-sulfonyl Chloride via the DMF-SO₂Cl₂ Complex

This protocol is adapted from the procedure described by Sone et al.[8]

Materials:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sulfuryl chloride (SO₂Cl₂), freshly distilled

  • Thiophene

  • Chloroform (CHCl₃)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath, round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Complex Formation: In a round-bottom flask cooled in an ice bath (0-5 °C), slowly add freshly distilled sulfuryl chloride (1.3 equivalents) dropwise to anhydrous DMF (1.3 equivalents) with stirring. Maintain the temperature below 25 °C. A hygroscopic solid complex will form. Allow the mixture to stir for an additional 30 minutes at this temperature.

  • Reaction: To the prepared complex, add thiophene (1.0 equivalent).

  • Heating: Heat the reaction mixture on a water bath to 95-98 °C for 1 hour with occasional shaking. The mixture will become a viscous brown liquid.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with chloroform.

  • Washing: Combine the organic extracts and wash successively with water, 5% NaHCO₃ solution, and finally with water until the washings are neutral.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude thiophene-2-sulfonyl chloride can be purified by vacuum distillation to yield the final product.

Data Summary: Comparison of Synthetic Methods
MethodReagentsConditionsAdvantagesDisadvantagesTypical Yield
Chlorosulfonation Chlorosulfonic Acid (ClSO₃H)Harsh, strongly acidicInexpensive, simple reagentsLow yields, polymerization, requires acid-stable substrates30-40%[9]
DMF-SO₂Cl₂ Complex DMF, SO₂Cl₂Mild, non-acidicHigh yields, one-step, tolerates sensitive groups, simple work-upReagents are moisture-sensitive70-85%[8]

Part 2: Key Reactions and Derivatization

The synthetic utility of thiophene sulfonyl chlorides lies in their high reactivity toward nucleophiles, enabling the creation of a diverse library of derivatives.

G Thiophene Thiophene TSC Thiophene Sulfonyl Chloride (R-SO₂Cl) Thiophene->TSC Chlorosulfonation (e.g., DMF-SO₂Cl₂) Sulfonamide Thiophene Sulfonamide (R-SO₂NHR') TSC->Sulfonamide + R'NH₂ (Amine) Sulfonate Thiophene Sulfonate Ester (R-SO₂OR') TSC->Sulfonate + R'OH (Alcohol) Hydrazide Thiophene Sulfonyl Hydrazide (R-SO₂NHNH₂) TSC->Hydrazide + N₂H₄ (Hydrazine) Azide Thiophene Sulfonyl Azide (R-SO₂N₃) TSC->Azide + NaN₃ (Sodium Azide)

Caption: Key synthetic transformations of thiophene sulfonyl chloride.

The Cornerstone Reaction: Sulfonamide Synthesis

The most significant reaction is the formation of sulfonamides via reaction with primary or secondary amines.[9][10] This linkage is a privileged motif in medicinal chemistry, forming the basis of sulfa drugs, diuretics, and a multitude of enzyme inhibitors.[4]

Mechanism: The reaction proceeds via a nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base (often a second equivalent of the amine or an added base like triethylamine) to yield the stable sulfonamide and hydrochloric acid.

Caption: Mechanism of thiophene sulfonamide formation.

Experimental Protocol 2: General Synthesis of a Thiophene-2-sulfonamide

Materials:

  • Thiophene-2-sulfonyl chloride

  • Primary or secondary amine (2.2 equivalents, or 1.1 eq. amine + 1.2 eq. triethylamine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis.

Procedure:

  • Dissolution: Dissolve thiophene-2-sulfonyl chloride (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

  • Amine Addition: Slowly add the desired amine (2.2 equivalents) to the stirred solution. If the amine is valuable, use 1.1 equivalents of the amine and 1.2 equivalents of a non-nucleophilic base like triethylamine.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Washing: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude sulfonamide is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Other Important Derivatizations
  • Sulfonate Esters: Reaction with alcohols or phenols, typically in the presence of a base, yields sulfonate esters. These can be used as protecting groups or as intermediates in cross-coupling reactions.

  • Sulfonyl Hydrazides and Azides: Reaction with hydrazine or sodium azide produces sulfonyl hydrazides and azides, respectively.[9][11] These are highly versatile intermediates for synthesizing more complex heterocyclic systems or for use in click chemistry.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The thiophene sulfonamide scaffold is a remarkably successful pharmacophore, leading to the development of drugs across multiple therapeutic areas.[1][6]

G Core Thiophene Sulfonamide Derivatives MedChem Medicinal Chemistry Core->MedChem MatSci Materials Science Core->MatSci CA Carbonic Anhydrase Inhibitors (Glaucoma) MedChem->CA Kinase Kinase Inhibitors (Cancer) MedChem->Kinase Antimicrobial Antimicrobial Agents MedChem->Antimicrobial OLEDs OLEDs MatSci->OLEDs OFETs OFETs MatSci->OFETs COFs Covalent Organic Frameworks MatSci->COFs

Caption: Major application areas for thiophene sulfonyl chloride derivatives.

Carbonic Anhydrase (CA) Inhibitors

Thiophene sulfonamides are potent inhibitors of carbonic anhydrase isoenzymes.[12] This mechanism is clinically crucial for the treatment of glaucoma. By inhibiting CA in the ciliary body of the eye, these compounds reduce the formation of aqueous humor, thereby lowering intraocular pressure (IOP).[13][14][15] Numerous studies have prepared series of thiophene sulfonamides and demonstrated their nanomolar potency against human carbonic anhydrase II (hCA-II).[12][13][16]

Kinase Inhibitors

Kinases are critical targets in oncology, and thiophene-based scaffolds have proven effective in developing inhibitors.

  • CDK5 Inhibitors: 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide was identified as a moderately potent inhibitor of cyclin-dependent kinase 5 (CDK5), a target for neurodegenerative diseases.[17]

  • JNK Inhibitors: A class of 2-(benzoylaminomethyl)thiophene sulfonamides were discovered as potent and selective inhibitors of c-Jun-N-terminal kinase (JNK), which is implicated in inflammatory diseases and neuronal apoptosis.[18]

  • PLK Inhibitors: Thiophene derivatives have also been developed as potent and selective inhibitors of Polo-like kinase (PLK), a key regulator of mitosis and a target for cancer therapy.[19]

Data Summary: Bioactivity of Thiophene Sulfonamide Derivatives
Derivative ClassTarget EnzymeReported PotencyTherapeutic Area
4-Substituted Thiophene-2-sulfonamidesCarbonic Anhydrase II (CA-II)IC₅₀ in low nM range[12][13]Glaucoma[16]
4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamidesCyclin-Dependent Kinase 5 (CDK5)Moderately potent inhibitor[17]Neurodegeneration
(Benzoylaminomethyl)thiophene sulfonamidesc-Jun-N-terminal Kinase (JNK)Potent and selective[18]Inflammation, Neuroprotection
Tetrahydrobenzo[b]thiophene derivativesWEE1 Kinase, TubulinPotent antitumor activity[20]Oncology

Part 4: Applications in Materials Science

The unique electronic properties of the thiophene ring make it a fundamental building block for organic electronics.[5][21] Thiophene-based materials are prized for their environmental stability, synthetic versatility, and good charge mobility.[22]

  • Organic Electronics: Thiophene derivatives are widely used as semiconductors in organic field-effect transistors (OFETs), as donor materials in organic photovoltaics (OPVs), and as emissive components in organic light-emitting diodes (OLEDs).[21] The introduction of a sulfonyl group or its derivatives can precisely tune the HOMO/LUMO energy levels, thereby optimizing device performance.[23]

  • Covalent Organic Frameworks (COFs): Thiophene-based building blocks, including those that can be derived from sulfonyl chlorides, have been successfully incorporated into COFs.[24] These crystalline porous materials have potential applications in gas storage, catalysis, and electronics.

Conclusion and Future Outlook

Thiophene sulfonyl chlorides are not merely reactive intermediates; they are gateways to a vast and functionally rich chemical space. Their derivatives have had a profound impact on medicine, leading to life-changing therapies, and continue to push the boundaries of materials science. The synthetic accessibility of the core intermediate, coupled with the reliability of its conversion to the critical sulfonamide linkage, ensures its continued relevance.

Future research will likely focus on developing more selective and efficient catalytic methods for their synthesis and derivatization. In medicinal chemistry, the focus will be on designing next-generation inhibitors with improved selectivity and pharmacokinetic profiles. In materials science, the rational design of novel thiophene-based polymers and frameworks promises to yield materials with unprecedented electronic and optical properties. The versatile thiophene sulfonyl chloride will undoubtedly remain a central tool for chemists and material scientists for the foreseeable future.

References

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  • Puscas, I., et al. (2000). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. Bioorganic & Medicinal Chemistry, 8(8), 2145-2155. [Link]

  • Bremner, J. B., & Thirasasana, N. (1981). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Phosphorus and Sulfur and the Related Elements, 10(1), 111-119. [Link]

  • Ozen, F., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1639-1647. [Link]

  • Gold, M. G., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5899-5903. [Link]

  • Ponticello, G. S., & Sugrue, M. F. (1990). Thiophene sulfonamides useful as carbonic anhydrase inhibitors.
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  • De SK, et al. (2004). Design, Synthesis, and Biological Activity of Novel, Potent, and Selective (Benzoylaminomethyl)thiophene Sulfonamide Inhibitors of c-Jun-N-Terminal Kinase. Journal of Medicinal Chemistry, 47(24), 5966-5977. [Link]

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  • Wang, C., et al. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

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Exploratory

The Strategic Utility of 4-Chlorothiophene-2-sulfonyl Chloride in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Convergence of Privileged Scaffolds In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is often guided by the strategic combination of "privileged scaffolds" – molecular fr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is often guided by the strategic combination of "privileged scaffolds" – molecular frameworks that are known to interact with a variety of biological targets. Two such scaffolds, the thiophene ring and the sulfonamide functional group, have independently proven their worth in a multitude of FDA-approved drugs.[1] The thiophene ring, a bioisostere of the phenyl group, offers a unique electronic profile and metabolic properties, making it a cornerstone in numerous therapeutic areas.[1][2] Concurrently, the sulfonamide group has a storied history in medicine, from its initial success as an antibacterial agent to its current applications in treating cancer, inflammation, and glaucoma.

This technical guide delves into the synergistic potential of these two pharmacophores through the lens of a versatile building block: 4-Chlorothiophene-2-sulfonyl chloride . We will explore its common applications in medicinal chemistry, providing not just the "how" but the "why" behind its use in the synthesis of biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their own discovery programs.

Core Attributes of 4-Chlorothiophene-2-sulfonyl Chloride as a Medicinal Chemistry Reagent

The utility of 4-Chlorothiophene-2-sulfonyl chloride stems from a combination of its structural and chemical properties:

  • Reactive Handle for Sulfonamide Synthesis: The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamide bonds.[3] This reaction is the cornerstone of its application in medicinal chemistry.

  • The Thiophene Core: As a heterocyclic aromatic ring, thiophene imparts a degree of rigidity and a specific spatial arrangement of substituents. The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions.[1]

  • Strategic Chlorine Substitution: The chlorine atom at the 4-position of the thiophene ring serves several purposes. It modulates the electronic properties of the ring system, influencing the reactivity of the sulfonyl chloride group and the pKa of the resulting sulfonamide. Furthermore, the chloro-substituent can occupy specific pockets in a target protein's binding site, potentially enhancing potency and selectivity. Halogen atoms are also known to improve pharmacokinetic properties such as metabolic stability.

Key Applications in Medicinal Chemistry

The primary use of 4-Chlorothiophene-2-sulfonyl chloride is as a precursor for the synthesis of a diverse array of sulfonamide-containing compounds. Below, we explore some of the key therapeutic areas where this scaffold has shown promise.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Their inhibition is a validated therapeutic strategy for the treatment of glaucoma, edema, and certain types of cancer.[4] Aromatic and heterocyclic sulfonamides are the classical inhibitors of CAs, with the sulfonamide group coordinating to the zinc ion in the enzyme's active site.

Rationale for Use: Thiophene-2-sulfonamides, in particular, have been extensively investigated as potent CA inhibitors.[5] The thiophene ring serves as a scaffold to which various side chains can be appended to achieve isoform selectivity. The 4-chloro substituent can contribute to binding by interacting with hydrophobic residues in the active site, potentially enhancing inhibitory activity. While specific studies on the 4-chloro isomer are not as prevalent in the literature as for other substituted thiophenes, the general principles of CA inhibition by sulfonamides strongly support its use in this context.

Illustrative Synthetic Workflow:

G reagent 4-Chlorothiophene-2-sulfonyl chloride product 4-Chloro-N-substituted-thiophene-2-sulfonamide reagent->product Reaction amine Primary/Secondary Amine (R-NH₂ or R₂NH) amine->product base Base (e.g., Pyridine, Triethylamine) base->product solvent Anhydrous Solvent (e.g., DCM, THF) solvent->product workup Aqueous Workup & Purification product->workup bioassay Biological Evaluation (e.g., Carbonic Anhydrase Inhibition Assay) workup->bioassay G cluster_0 Nucleophilic Attack cluster_1 Intermediate Formation cluster_2 Leaving Group Departure cluster_3 Deprotonation Amine\n(Nucleophile) Amine (Nucleophile) Sulfonyl Chloride\n(Electrophile) Sulfonyl Chloride (Electrophile) Amine\n(Nucleophile)->Sulfonyl Chloride\n(Electrophile) Lone pair attacks sulfur Tetrahedral Intermediate Tetrahedral Intermediate Sulfonyl Chloride\n(Electrophile)->Tetrahedral Intermediate Forms Protonated Sulfonamide Protonated Sulfonamide Tetrahedral Intermediate->Protonated Sulfonamide Chloride leaves Final Sulfonamide\nProduct Final Sulfonamide Product Protonated Sulfonamide->Final Sulfonamide\nProduct Base removes proton

Sources

Foundational

IUPAC name and synonyms for 4-Chlorothiophene-2-sulfonyl chloride

An In-depth Technical Guide to Chlorothiophene-2-Sulfonyl Chloride Isomers for Drug Discovery Professionals Introduction: A Versatile Scaffold for Medicinal Chemistry The sulfonyl chloride functional group is a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Chlorothiophene-2-Sulfonyl Chloride Isomers for Drug Discovery Professionals

Introduction: A Versatile Scaffold for Medicinal Chemistry

The sulfonyl chloride functional group is a cornerstone of modern organic synthesis, prized for its reactivity and ability to forge stable, functional linkages.[1] When incorporated into a heterocyclic scaffold like thiophene—a privileged structure in medicinal chemistry known for its diverse biological activities—the resulting molecule becomes a powerful building block for drug discovery.[2] This guide focuses on chlorothiophene-2-sulfonyl chloride, a key reagent for introducing the chlorothiophene sulfonyl moiety into novel molecular entities.

A critical point of clarification is the isomerism of this compound. While this guide will address the chemistry of 4-chlorothiophene-2-sulfonyl chloride , it is important for researchers to note that the 5-chlorothiophene-2-sulfonyl chloride isomer (CAS 2766-74-7) is significantly more common, commercially available, and extensively documented in scientific literature and chemical supplier catalogs.[3][4] Therefore, this guide will use the 5-chloro isomer as the primary exemplar for discussing properties, synthesis, and reactivity, while also providing potential pathways to the less common 4-chloro isomer. This approach ensures that the information provided is both directly relevant to the user's query and grounded in the practical realities of chemical sourcing and established literature.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's identity and physical properties is fundamental to its effective use in synthesis and process development.

Nomenclature and Structural Isomers

The position of the chlorine atom on the thiophene ring defines the specific isomer.

  • 5-Chlorothiophene-2-sulfonyl chloride (Primary Focus):

    • IUPAC Name: 5-chlorothiophene-2-sulfonyl chloride.[3]

    • CAS Number: 2766-74-7.

    • Synonyms: 5-chloro-2-thiophenesulfonyl chloride, 2-chlorosulphonyl-5-chlorothiophene.[3]

    • Molecular Formula: C₄H₂Cl₂O₂S₂.[3]

  • 4-Chlorothiophene-2-sulfonyl chloride:

    • IUPAC Name: 4-chlorothiophene-2-sulfonyl chloride.[5]

    • CAS Number: Not definitively assigned in major databases.

    • Molecular Formula: C₄H₂Cl₂O₂S₂.[5]

Physicochemical Data

The following data pertains to the well-characterized 5-chlorothiophene-2-sulfonyl chloride isomer. This information is crucial for reaction setup, solvent selection, and purification design.

PropertyValueSource(s)
Molecular Weight 217.09 g/mol
Appearance Clear colorless to pale yellow liquid or white to yellow crystalline low melting solid[4][6]
Density 1.623 g/mL at 25 °C
Boiling Point 112-117 °C
Refractive Index (n20/D) 1.586
Storage Temperature 2-8°C, under inert gas, protected from moisture[7]
Solubility Not miscible in water[4]

Section 2: Synthesis and Manufacturing

The synthetic route to sulfonyl chlorides is a critical consideration, impacting purity, yield, and scalability. The choice of pathway often depends on the availability of starting materials and the desired isomeric purity.

Established Route to 5-Chlorothiophene-2-sulfonyl chloride

The most direct and industrially relevant method for synthesizing the 5-chloro isomer is the electrophilic chlorosulfonation of 2-chlorothiophene.[4] This reaction leverages the reactivity of the C5 position (alpha to the sulfur atom), which is activated towards electrophilic substitution.

Causality: Chlorosulfonic acid is a powerful electrophilic reagent.[8] The thiophene ring, being an electron-rich aromatic system, readily undergoes electrophilic substitution. The sulfur atom directs incoming electrophiles to the adjacent alpha-positions (C2 and C5). Since the C2 position is blocked by the chloro-substituent in the starting material (2-chlorothiophene), the chlorosulfonation occurs selectively at the C5 position. Phosphorus pentachloride is sometimes mentioned as a co-reagent to facilitate the conversion.[4]

Experimental Protocol: Chlorosulfonation of 2-Chlorothiophene

  • Reaction Setup: In a flask equipped with a stirrer, dropping funnel, and a gas outlet to scrub HCl, charge 2-chlorothiophene. Cool the flask to 0-5 °C in an ice bath.

  • Reagent Addition: Slowly add chlorosulfonic acid (typically 3-5 equivalents) to the cooled 2-chlorothiophene, maintaining the internal temperature below 10 °C. The reaction is highly exothermic and generates significant amounts of HCl gas.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. This quenches the excess chlorosulfonic acid and precipitates the product.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent, such as dichloromethane.

  • Purification: Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.[4] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by high vacuum distillation to yield the final product.[4]

Potential Synthetic Route to 4-Chlorothiophene-2-sulfonyl chloride

Synthesizing the 4-chloro isomer is more complex as it requires directing the chlorine atom to the C4 position (beta to the sulfur atom), which is less reactive towards direct electrophilic substitution. A plausible strategy involves the chlorination of a thiophene precursor that has a C2 directing group, followed by conversion of that group into the sulfonyl chloride.

Causality: A carbonyl group at the C2 position (e.g., in thiophene-2-carboxylic acid) can be used to direct chlorination. A patented method describes the chlorination of thiophene-2-carbonyl derivatives at the C4 position using trichloroisocyanuric acid and a Lewis acid like aluminum trichloride.[9] The resulting 4-chlorothiophene-2-carboxylic acid[10] would then need to be converted to the sulfonyl chloride, a multi-step process that could involve reduction to a thiol followed by oxidative chlorination.[11]

G cluster_0 Synthesis of 5-Chloro Isomer cluster_1 Potential Synthesis of 4-Chloro Isomer A 2-Chlorothiophene B 5-Chlorothiophene- 2-sulfonyl chloride A->B  Chlorosulfonic Acid (ClSO3H) (Electrophilic Substitution at C5) C Thiophene-2-carboxylic acid D 4-Chlorothiophene- 2-carboxylic acid C->D  TCCA, AlCl3 (Directed Chlorination at C4) E 4-Chlorothiophene- 2-thiol D->E  Reduction F 4-Chlorothiophene- 2-sulfonyl chloride E->F  Oxidative Chlorination (e.g., NCS, H2O)

Caption: Synthetic pathways to chlorothiophene-2-sulfonyl chloride isomers.

Section 3: Core Reactivity and Mechanistic Insights

The synthetic utility of chlorothiophene-2-sulfonyl chloride stems from the high electrophilicity of the sulfonyl sulfur atom.[1] This is due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack. The chloride ion is an excellent leaving group, facilitating these substitution reactions.

Sulfonamide Formation

The reaction with primary or secondary amines to form sulfonamides is arguably the most significant transformation for drug development professionals.[1] The sulfonamide functional group is a privileged scaffold present in hundreds of FDA-approved drugs, including diuretics, antibiotics, and anti-inflammatory agents.[2][12]

Causality: The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide bond. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct, driving the reaction to completion.

General Protocol: Synthesis of a Thiophene Sulfonamide

  • Reaction Setup: Dissolve the primary or secondary amine (1.0 equivalent) and a base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂). Cool the solution to 0 °C.

  • Reagent Addition: Prepare a solution of 5-chlorothiophene-2-sulfonyl chloride (1.05 equivalents) in the same solvent and add it dropwise to the amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.

  • Work-up: Quench the reaction with water and separate the layers. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude sulfonamide can then be purified by recrystallization or flash column chromatography.

G cluster_0 Key Reactions for Drug Discovery start Chlorothiophene- 2-sulfonyl chloride (R-SO2Cl) sulfonamide Thiophene Sulfonamide (R-SO2-NHR') start->sulfonamide Nucleophilic Substitution (Base catalyst) sulfonate Thiophene Sulfonate Ester (R-SO2-OR') start->sulfonate Nucleophilic Substitution (Base catalyst) amine Primary/Secondary Amine (R'-NH2) amine->sulfonamide alcohol Alcohol (R'-OH) alcohol->sulfonate

Caption: Core reactivity of chlorothiophene-2-sulfonyl chloride.

Section 4: Applications in Drug Discovery and Medicinal Chemistry

The true value of a building block is demonstrated by its application in creating molecules with functional utility. Chlorothiophene-2-sulfonyl chloride is a precursor to compounds targeting a range of diseases.

Case Study: γ-Secretase Inhibitors for Alzheimer's Disease

5-Chlorothiophene-2-sulfonyl chloride has been specifically identified as a reagent used in the preparation of Notch-1-sparing γ-secretase inhibitors.[4]

Context and Causality: Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The γ-secretase enzyme is responsible for the final cleavage step that produces Aβ peptides. Inhibiting this enzyme is a major therapeutic strategy. However, γ-secretase also cleaves other important substrates, such as Notch-1, leading to toxicity. The development of inhibitors that selectively target Aβ production while sparing Notch cleavage is a critical goal. The 5-chlorothiophene-2-sulfonamide moiety can be incorporated into molecular scaffolds that fit into the active site of γ-secretase, contributing to the binding affinity and selectivity required for a viable drug candidate.

G A 5-Chlorothiophene- 2-sulfonyl chloride C Thiophene Sulfonamide-based γ-Secretase Inhibitor A->C Sulfonamide Synthesis B Complex Amine Scaffold B->C D γ-Secretase Enzyme C->D Inhibits F Amyloid-Beta (Aβ) (Alzheimer's Plaque) D->F Cleaves to produce H Notch Signaling (Cellular Function) D->H Cleaves to activate E Amyloid Precursor Protein (APP) E->D G Notch-1 Receptor G->D

Sources

Protocols & Analytical Methods

Method

General procedure for synthesizing sulfonamides from 4-Chlorothiophene-2-sulfonyl chloride

[1] Executive Summary & Strategic Context This guide details the synthesis of sulfonamides utilizing 4-chlorothiophene-2-sulfonyl chloride as the electrophilic scaffold.[1] In medicinal chemistry, this specific building...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Context

This guide details the synthesis of sulfonamides utilizing 4-chlorothiophene-2-sulfonyl chloride as the electrophilic scaffold.[1] In medicinal chemistry, this specific building block offers a distinct advantage over phenyl analogs: the thiophene ring acts as a bioisostere with altered lipophilicity and metabolic profiles, while the 4-chloro substituent serves as a dormant functional handle. Unlike the labile sulfonyl chloride moiety, the C-Cl bond at the 4-position is chemically orthogonal under sulfonylation conditions, enabling late-stage diversification via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) without protecting groups.

Key Technical Challenge: Thiophene-2-sulfonyl chlorides are inherently less stable than benzenesulfonyl chlorides.[1] They are prone to rapid hydrolysis to the corresponding sulfonic acid, which is unreactive toward amines.[1] This protocol incorporates specific "Self-Validating" checkpoints to ensure reagent integrity before commitment to the batch.

Reactivity Profile & Mechanistic Logic[2]

The Electrophilic Center

The reaction proceeds via a nucleophilic substitution at the sulfur atom.[1] While often taught as an addition-elimination pathway (analogous to acyl chlorides), kinetic data on heteroaromatic sulfonyl chlorides suggests a concerted


-like mechanism  in many solvent systems [1].[1]
  • The Nucleophile: Primary or secondary amine.[1]

  • The Electrophile: Sulfur (VI) center.[1] The thiophene ring is electron-rich, but the sulfonyl group is strongly electron-withdrawing.[1]

  • The Leaving Group: Chloride ion (

    
    ).[1][2]
    
  • The Trap: The generated HCl must be scavenged immediately to prevent protonation of the amine nucleophile, which would render it unreactive.

Stability Warning (Critical)

4-Chlorothiophene-2-sulfonyl chloride is highly hygroscopic.[1] Upon exposure to atmospheric moisture, it hydrolyzes to 4-chlorothiophene-2-sulfonic acid .[1]

  • Visual Cue: Pure material is a low-melting solid or semi-solid oil.[1] Crystalline white solids often indicate hydrolysis to the acid (which has a higher melting point).[1]

  • Impact: The sulfonic acid will not react with the amine under standard conditions, leading to massive yield loss and difficult purification.

Experimental Protocol

Materials & Reagents[1][4][5]
ComponentRoleSpecifications
4-Chlorothiophene-2-sulfonyl chloride ElectrophileCheck Purity (See Step 1).[1] Store at 4°C under

.
Amine (

)
Nucleophile1.0 - 1.2 equivalents.[1]
Dichloromethane (DCM) SolventAnhydrous grade.[1] High solubility for organic substrates; easy workup.[1]
Pyridine Base/Catalyst2.0 - 3.0 equivalents.[1] Acts as HCl scavenger and nucleophilic catalyst.[1]
1M HCl (aq) Quench/WashRemoves unreacted amine and pyridine.[1]
Step-by-Step Procedure

Step 1: Reagent Validation (The "Go/No-Go" Check) Before starting, dissolve 5 mg of the sulfonyl chloride in 0.5 mL dry Methanol. Inject immediately on LCMS.

  • Result A: Major peak corresponds to Methyl Ester (

    
    ).[1] Action:  Proceed.
    
  • Result B: Major peak corresponds to Sulfonic Acid (

    
    ).[1] Action:  Re-chlorinate the starting material using thionyl chloride (
    
    
    
    ) or discard.[1] Do not attempt the reaction with hydrolyzed material.

Step 2: Solvation and Base Addition

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the Amine (1.0 equiv).[1]

  • Dissolve in anhydrous DCM (0.1 M concentration relative to amine).

  • Add Pyridine (2.5 equiv).[1]

  • Why: Pyridine is preferred over Triethylamine (TEA) here because it can form a transient N-sulfonylpyridinium intermediate, which is a more reactive electrophile than the chloride itself [2].[1]

Step 3: Controlled Addition

  • Cool the mixture to 0°C (ice bath).

  • Dissolve 4-chlorothiophene-2-sulfonyl chloride (1.1 equiv) in a minimal amount of DCM.[1]

  • Add the sulfonyl chloride solution dropwise over 10–15 minutes.[1]

  • Why: The reaction is exothermic.[1][2][3] Rapid addition can cause localized heating, leading to side reactions or decomposition of the thiophene ring.

Step 4: Reaction & Monitoring

  • Allow the reaction to warm to Room Temperature (RT) naturally.[1]

  • Stir for 2–4 hours.

  • Monitor: TLC (Hexane/EtOAc) or LCMS.[1] Look for the disappearance of the amine.

Step 5: Workup (Purification by Extraction)

  • Dilute reaction with excess DCM.[1]

  • Wash 1: 1M HCl (aq)

    
     2. Critical Step: This protonates the excess pyridine and any unreacted starting amine, forcing them into the aqueous layer. The sulfonamide remains in the organic layer.[1]
    
  • Wash 2: Saturated

    
     (removes any residual acid).[1]
    
  • Wash 3: Brine.[1]

  • Dry over

    
    , filter, and concentrate in vacuo.
    

Visualization of Workflows

Reaction Logic & Troubleshooting

The following diagram illustrates the decision-making process during the synthesis, specifically addressing the instability of the starting material.

ReactionWorkflow Start Start: 4-Cl-Thiophene-2-SO2Cl Check QC Check: LCMS in MeOH Start->Check AcidFound Result: Sulfonic Acid Found (Hydrolyzed) Check->AcidFound Major Peak = M-Cl+OH EsterFound Result: Methyl Ester Found (Active Reagent) Check->EsterFound Major Peak = M+OMe Regen Remediation: Reflux in SOCl2 (3 hrs) AcidFound->Regen Reaction Reaction Setup: Amine + Pyridine + DCM (0°C) EsterFound->Reaction Regen->Check Re-test Monitor Monitor (TLC/LCMS) Reaction->Monitor Incomplete Amine Remains Monitor->Incomplete Complete Amine Consumed Monitor->Complete AddMore Add 0.2 eq Sulfonyl Chloride + Cat. DMAP Incomplete->AddMore Workup Workup: 1. 1M HCl Wash (Remove Pyridine) 2. NaHCO3 Wash 3. Dry & Concentrate Complete->Workup AddMore->Monitor

Caption: Figure 1. Self-validating workflow for sulfonamide synthesis. The critical QC check at the start prevents failure due to reagent hydrolysis.

Chemical Pathway

This diagram visualizes the molecular transformation and the orthogonality of the Chlorine substituent.

ChemicalPathway SM1 4-Cl-Thiophene-2-SO2Cl (Electrophile) Step1 Sulfonylation (Pyridine, DCM, 0°C) SM1->Step1 SM2 Primary Amine (Nucleophile) SM2->Step1 Product Sulfonamide Product (Stable 4-Cl handle) Step1->Product -HCl (Pyridine salt) Suzuki Downstream Utility: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Product->Suzuki Optional Final Biaryl Sulfonamide Suzuki->Final

Caption: Figure 2. Reaction pathway highlighting the preservation of the 4-Chloro handle for subsequent medicinal chemistry optimization.

Data Summary & Optimization Matrix

The choice of base and solvent can be tuned based on the amine's solubility and nucleophilicity.

VariableStandard ConditionsAlternative (Difficult Substrates)Notes
Solvent DCM (Dichloromethane)THF or AcetonitrileUse THF for polar amines.[1] Use MeCN for unreactive amines (higher boiling point allowed).[1]
Base Pyridine (excess)

(1.5 eq) + DMAP (0.1 eq)
DMAP acts as a "super-nucleophile" catalyst to transfer the sulfonyl group.[1]
Temp 0°C

RT
RT

50°C
Heating may be required for electron-deficient anilines, but risks hydrolysis.[1]
Workup Acid Wash (HCl)Column ChromatographyIf the product contains a basic heterocycle (e.g., pyridine ring), do not use acid wash; the product will be lost to the aqueous layer.

References

  • D’Souza, M. J., et al. (2008).[1][4] "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs." International Journal of Molecular Sciences, 9(5), 914-925.[5] [Link][1][4][6]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[1][7] "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides." The Journal of Organic Chemistry, 74(24), 9287-9291. [Link]

Sources

Application

Application Note: Reaction Conditions for 4-Chlorothiophene-2-sulfonyl Chloride with Amines

Abstract & Scope This technical guide details the optimized reaction conditions for the synthesis of sulfonamides using 4-Chlorothiophene-2-sulfonyl chloride . As a bioisostere of phenyl sulfonamides, the chlorothiophene...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the optimized reaction conditions for the synthesis of sulfonamides using 4-Chlorothiophene-2-sulfonyl chloride . As a bioisostere of phenyl sulfonamides, the chlorothiophene scaffold is increasingly utilized in drug discovery to modulate lipophilicity and metabolic stability. This document provides validated protocols for coupling this electrophile with primary and secondary amines, addressing specific challenges such as moisture sensitivity, regiochemical stability, and HCl scavenging.

Chemical Context & Mechanistic Insight

The Electrophile: 4-Chlorothiophene-2-sulfonyl Chloride

Unlike benzenesulfonyl chlorides, thiophene-derived sulfonyl chlorides possess distinct electronic properties due to the electron-rich nature of the heteroaromatic ring. However, the presence of the chlorine atom at the 4-position (meta-like relative to the sulfonyl group) exerts an inductive electron-withdrawing effect (-I).

  • Reactivity: The 4-chloro substituent increases the electrophilicity of the sulfur atom compared to the unsubstituted thiophene-2-sulfonyl chloride, accelerating the rate of aminolysis.

  • Stability: This increased electrophilicity concurrently heightens susceptibility to hydrolysis. Strict anhydrous techniques are required.

Reaction Mechanism

The formation of the sulfonamide bond proceeds via a nucleophilic substitution at the sulfur atom (


-like). The amine nucleophile attacks the sulfur center, forming a pentavalent transition state/intermediate, followed by the expulsion of the chloride leaving group.

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the sulfonyl sulfur.[1]

  • Proton Transfer: Base-mediated deprotonation of the ammonium intermediate.

  • Elimination: Loss of chloride ion to form the stable sulfonamide.[1]

ReactionMechanism SM1 4-Chlorothiophene-2-SO2Cl TS Pentavalent Transition State SM1->TS + Amine Amine R-NH2 (Amine) Amine->TS Product Sulfonamide TS->Product - Cl⁻ HCl Base-HCl Salt TS->HCl Proton Scavenging Base Base (e.g., TEA/Pyridine) Base->HCl + H⁺

Figure 1: Mechanistic pathway for the sulfonylation of amines. The base is critical for driving the equilibrium by neutralizing the generated HCl.[1]

Optimization of Reaction Variables

Solvent Selection

Solvent choice dictates reaction rate and workup efficiency.

  • Dichloromethane (DCM): Preferred.[2] Excellent solubility for the sulfonyl chloride and most organic amines. Easy to remove.

  • Tetrahydrofuran (THF): Useful for polar amines or when water solubility in workup is a concern.

  • Pyridine: Acts as both solvent and base.[2] Ideal for unreactive amines but difficult to remove completely without acidic washes.

  • Acetonitrile: Good for polar substrates; often used in Schotten-Baumann conditions.

Base Selection

The base serves two roles: activating the amine (if protonated) and scavenging HCl.

  • Triethylamine (TEA) / DIPEA: Standard non-nucleophilic organic bases. Use 1.2–1.5 equivalents.

  • Pyridine: Can act as a nucleophilic catalyst (forming a highly reactive N-sulfonylpyridinium intermediate). Recommended for sterically hindered amines.

  • DMAP (4-Dimethylaminopyridine): Added in catalytic amounts (5-10 mol%) to accelerate sluggish reactions.

Temperature
  • Standard:

    
    . Initial cooling is crucial to prevent exotherms and side reactions (e.g., bis-sulfonylation of primary amines).
    
  • Heating: Generally avoided to prevent decomposition of the thiophene ring or hydrolysis, but may be required (

    
    ) for electron-deficient anilines.
    

Experimental Protocols

Method A: Standard Homogeneous Conditions (DCM/TEA)

Best for primary/secondary alkyl amines and reactive anilines.

Reagents:

  • 4-Chlorothiophene-2-sulfonyl chloride (1.0 equiv)[3]

  • Amine (1.0 – 1.1 equiv)[4]

  • Triethylamine (1.5 equiv)

  • Dichloromethane (Anhydrous, 0.1 M concentration)

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen/argon.

  • Dissolution: Dissolve the Amine (1.0 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM.

  • Cooling: Cool the mixture to

    
     using an ice bath.
    
  • Addition: Dissolve 4-Chlorothiophene-2-sulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Note: Dropwise addition controls the exotherm and minimizes bis-sulfonylation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.

  • Workup:

    • Dilute with DCM.

    • Wash with 1N HCl (to remove unreacted amine/TEA). Caution: Do not use acid wash if your product contains a basic heterocycle.

    • Wash with Sat.

      
       (to remove hydrolyzed sulfonic acid).
      
    • Wash with Brine, dry over

      
      , filter, and concentrate.
      
Method B: Pyridine-Mediated Synthesis

Best for sterically hindered amines or unreactive anilines.

Reagents:

  • 4-Chlorothiophene-2-sulfonyl chloride (1.1 equiv)

  • Amine (1.0 equiv)[1][4]

  • Pyridine (Solvent volume, ~3-5 mL per mmol)

  • DMAP (0.1 equiv - optional)

Procedure:

  • Dissolve the Amine in Pyridine at RT.

  • Add 4-Chlorothiophene-2-sulfonyl chloride portion-wise at

    
    .
    
  • Stir at RT overnight. If conversion is low after 4 hours, add DMAP and heat to

    
    .
    
  • Workup: Evaporate most of the pyridine (azeotrope with toluene if necessary). Redissolve residues in EtOAc and wash extensively with

    
     solution (removes pyridine via complexation) or dilute HCl.
    
Method C: Schotten-Baumann Conditions (Biphasic)

Best for amino acids or water-soluble amines.

Reagents:

  • 4-Chlorothiophene-2-sulfonyl chloride (1.0 equiv)[3]

  • Amine/Amino Acid (1.0 equiv)[1][4]

  • 
     or 
    
    
    
    (2.0 – 3.0 equiv)
  • Solvent System: THF/Water or Dioxane/Water (1:1)

Procedure:

  • Dissolve the amine and base in water.

  • Dissolve the sulfonyl chloride in THF.

  • Add the THF solution to the aqueous amine solution rapidly at

    
    .
    
  • Vigorously stir at RT. The biphasic system protects the product from hydrolysis while the base neutralizes HCl in the aqueous phase.

Workflow Visualization

ExperimentalWorkflow Start Start: Select Amine SolubilityCheck Check Solubility & Reactivity Start->SolubilityCheck Decision Is Amine Acidic/Water Soluble? SolubilityCheck->Decision MethodA Method A: DCM / TEA (Standard) Decision->MethodA No (Standard Alkyl Amine) MethodB Method B: Pyridine (Hindered/Unreactive) Decision->MethodB No (Unreactive Aniline) MethodC Method C: THF / Water / Na2CO3 (Schotten-Baumann) Decision->MethodC Yes (e.g., Amino Acids) WorkupAcid Workup: Acid Wash (1N HCl) MethodA->WorkupAcid MethodB->WorkupAcid Remove Pyridine WorkupBase Workup: Base Wash (NaHCO3) MethodC->WorkupBase Acidify first if product is acidic WorkupAcid->WorkupBase Purification Purification (Recrystallization or Flash Chrom.) WorkupBase->Purification

Figure 2: Decision tree for selecting the appropriate experimental protocol based on amine properties.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure solvents are anhydrous. Use fresh sulfonyl chloride.
Bis-sulfonylation Excess Sulfonyl Chloride / High TempUse 1:1 stoichiometry. Keep reaction at

longer. Add sulfonyl chloride slowly.[2]
No Reaction Non-nucleophilic AmineSwitch to Method B (Pyridine) or add DMAP catalyst. Heat to

.
Product is Oil Residual Solvent / ImpuritiesTriturate with hexanes or diethyl ether to induce crystallization.

Safety & Handling

  • Corrosivity: 4-Chlorothiophene-2-sulfonyl chloride is corrosive and causes severe skin burns and eye damage.[5][6] Wear chemical-resistant gloves, goggles, and a lab coat.

  • Sensitization: Sulfonamides are known sensitizers. Avoid inhalation of dust or vapors.[6]

  • Moisture Sensitivity: Store the reagent under inert gas (Argon/Nitrogen) in a refrigerator (

    
    ). Decomposes to release HCl gas upon contact with water.
    

References

  • BenchChem. An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. Retrieved from .

  • Organic Chemistry Portal. Synthesis of Sulfonamides. Retrieved from .

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 12290695 (Related Thiophene Derivatives). Retrieved from .

  • Royal Society of Chemistry. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines. RSC Advances. Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet: Thiophene-2-sulfonyl chloride derivatives. Retrieved from .[7][8]

Sources

Method

Synthesis of Heteroaromatic Sulfonamides from Thiophene Derivatives: An Application Note for Medicinal Chemistry

Introduction: The Privileged Role of Thiophene-Based Sulfonamides in Drug Discovery The confluence of the thiophene ring and the sulfonamide functional group creates a molecular scaffold of significant interest in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Role of Thiophene-Based Sulfonamides in Drug Discovery

The confluence of the thiophene ring and the sulfonamide functional group creates a molecular scaffold of significant interest in medicinal chemistry. Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is considered a "privileged pharmacophore" due to its presence in numerous FDA-approved drugs.[1][2] Its structural and electronic properties allow it to act as a bioisostere for a phenyl ring, often leading to improved pharmacokinetic profiles. The sulfonamide group (–SO₂NR₂), a cornerstone of sulfa drugs, is known for its ability to form crucial hydrogen bonds with biological targets and enhance water solubility.[3][4] The combination of these two moieties has yielded compounds with a wide spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antidiabetic properties.[5][6][7] This application note provides a detailed guide for researchers and drug development professionals on the synthesis of thiophene-based sulfonamides, focusing on robust and reproducible protocols.

Strategic Approaches to Thiophene Sulfonamide Synthesis

The construction of thiophene sulfonamides primarily revolves around the formation of the S-N bond.[3][8] The most classical and widely adopted method involves the reaction of a thiophenesulfonyl chloride with a primary or secondary amine.[9] Therefore, the synthetic strategy is often a two-stage process: the preparation of the key thiophenesulfonyl chloride intermediate, followed by its amination.

Diagram: General Synthetic Workflow

G Thiophene Thiophene Derivative SulfonylChloride Thiophenesulfonyl Chloride Thiophene->SulfonylChloride Chlorosulfonation Sulfonamide Thiophene Sulfonamide SulfonylChloride->Sulfonamide Amination Amine Primary or Secondary Amine Amine->Sulfonamide

Caption: General workflow for thiophene sulfonamide synthesis.

Part 1: Preparation of Thiophenesulfonyl Chlorides

The critical intermediate, thiophenesulfonyl chloride, is most commonly synthesized via electrophilic substitution on the thiophene ring. The choice of sulfonating agent and reaction conditions is paramount to achieving good yields and regioselectivity.

Protocol 1.1: Chlorosulfonation of Thiophene using Chlorosulfonic Acid

Chlorosulfonic acid (ClSO₃H) is a powerful and efficient reagent for the direct chlorosulfonation of thiophenes.[10][11] However, due to its high reactivity, the reaction can be aggressive, potentially leading to side products or polymerization, especially with electron-rich or acid-sensitive thiophenes.[12] Careful control of temperature is crucial.

Materials:

  • Thiophene (or substituted thiophene)

  • Chlorosulfonic acid (freshly distilled)

  • Dichloromethane (DCM), anhydrous

  • Ice-water bath

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve the thiophene derivative (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise to the stirred solution. The rate of addition should be controlled to maintain the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The thiophenesulfonyl chloride will typically precipitate as a solid or can be extracted.

  • Extraction: Extract the aqueous mixture with DCM (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude thiophenesulfonyl chloride can often be used directly in the next step or purified by recrystallization or column chromatography.

Causality and Insights:

  • The use of excess chlorosulfonic acid ensures complete conversion of the starting material.

  • Low-temperature control is critical to prevent the formation of undesired byproducts, including bis-sulfonyl chlorides and polymeric tars.[12][13]

  • The regioselectivity of chlorosulfonation is dictated by the electronic nature of the substituents on the thiophene ring. Electron-donating groups generally direct substitution to the adjacent positions, while electron-withdrawing groups direct it to the meta position.[14]

Protocol 1.2: Milder Chlorosulfonation using DMF-SO₂Cl₂ Complex

For acid-sensitive thiophene derivatives, a pre-formed complex of N,N-dimethylformamide (DMF) and sulfuryl chloride (SO₂Cl₂) offers a milder alternative to chlorosulfonic acid.[12] This method often provides better yields and cleaner reactions for substrates prone to decomposition.

Materials:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sulfuryl chloride (SO₂Cl₂), freshly distilled

  • Thiophene derivative

  • Chloroform (CHCl₃)

  • Ice-water bath

Step-by-Step Procedure:

  • Complex Formation: In a flask cooled in an ice bath, add SO₂Cl₂ (1.3 eq) dropwise to anhydrous DMF (1.3 eq), keeping the temperature below 25 °C. A solid complex will form.[12]

  • Reaction: Add the thiophene derivative (1.0 eq) to the complex.

  • Heating: Heat the mixture on a water bath at an appropriate temperature (typically 80-100 °C) for 1-3 hours.[12]

  • Work-up: Cool the reaction mixture and pour it into ice-water.

  • Extraction: Extract the product with CHCl₃.

  • Washing and Drying: Wash the organic extract with water, dry over a suitable drying agent (e.g., MgSO₄), and concentrate in vacuo.

  • Purification: Purify the resulting thiophenesulfonyl chloride as needed.

Data Summary: Chlorosulfonation Conditions and Yields

Starting ThiopheneReagentTemperature (°C)Yield (%)Reference
ThiopheneClSO₃H0~70[10]
2-BromothiopheneDMF-SO₂Cl₂95-9875[12]
2-CarboxythiopheneClSO₃HRoom TempMixture of isomers[13]
Thiophene-2-carboxanilideClSO₃H4080[11]

Part 2: Amination of Thiophenesulfonyl Chlorides

The reaction of thiophenesulfonyl chlorides with amines is a robust and versatile method for constructing the sulfonamide linkage. This reaction typically proceeds smoothly in the presence of a base to neutralize the HCl generated.

Protocol 2.1: Standard Amination with Primary/Secondary Amines

This is the most common and straightforward method for synthesizing a wide array of thiophene sulfonamides.

Materials:

  • Thiophenesulfonyl chloride

  • Primary or secondary amine

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the amine (1.1 eq) and a base like pyridine or TEA (1.5 eq) in DCM or THF in a round-bottom flask. Cool the solution to 0 °C.

  • Addition of Sulfonyl Chloride: Add a solution of the thiophenesulfonyl chloride (1.0 eq) in the same solvent dropwise to the amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC.

  • Work-up: Dilute the reaction mixture with the solvent.

  • Washing: Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude sulfonamide by recrystallization or silica gel column chromatography.

Causality and Insights:

  • The base is essential to scavenge the HCl produced during the reaction, driving the equilibrium towards the product. Pyridine can also act as a nucleophilic catalyst.[9]

  • The reactivity of the amine plays a significant role; primary amines are generally more reactive than secondary amines.[9]

  • For less nucleophilic amines, more forcing conditions or alternative coupling methods may be necessary.

Diagram: Mechanism of Amination

G cluster_0 Nucleophilic Attack cluster_1 Proton Transfer & Elimination R-SO2Cl Thiophenesulfonyl Chloride Intermediate [R-SO2(Cl)(NH2R')]+ R-SO2Cl->Intermediate + R'-NH2 Amine R'-NH2->Intermediate + Intermediate2 [R-SO2(Cl)(NHR')]- Intermediate->Intermediate2 - H+ Product Thiophene Sulfonamide (R-SO2NHR') Intermediate2->Product - Cl- Base Base HCl_Base Base-H+ Cl- Base->HCl_Base

Caption: Simplified mechanism of sulfonamide formation.

Modern Synthetic Alternatives

While the sulfonyl chloride route is dominant, modern organic chemistry offers alternative strategies that can be advantageous in certain contexts, particularly for green chemistry or when dealing with sensitive substrates.

  • From Thiols: Direct oxidative conversion of thiophenethiols to sulfonamides can be achieved using reagents like sodium hypochlorite in the presence of an amine.[9]

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling of thiophene-derived sulfinates with amines or ammonia sources is an emerging method.[3][8]

  • C-H Sulfonamidation: Direct functionalization of a C-H bond on the thiophene ring with a sulfonamidation agent represents a highly atom-economical but often challenging approach.[3][4]

Characterization and Quality Control

The synthesized thiophene sulfonamides should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product. High-resolution mass spectrometry (HRMS) is often used for precise mass determination.[5]

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the sulfonamide group (typically two bands around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹ for S=O stretching).

  • Melting Point: To assess the purity of solid compounds.

Conclusion and Future Perspectives

The synthesis of thiophene-based sulfonamides is a well-established field with robust and versatile methodologies. The classical approach via chlorosulfonation followed by amination remains the workhorse for accessing a wide diversity of these valuable compounds. As the demand for novel therapeutic agents continues to grow, the development of more efficient, greener, and scalable synthetic routes will be of paramount importance. The exploration of late-stage C-H functionalization and novel coupling strategies will undoubtedly expand the chemical space accessible to medicinal chemists, paving the way for the discovery of next-generation thiophene sulfonamide drugs.

References

  • Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters.
  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts.
  • (A). Schematic synthesis of thiophene sulfonamides by Krasavin et al.... ResearchGate.
  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
  • Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate.
  • A Convenient Preparation of Thiophenesulfonyl Chlorides by the Use of a N,N-Dimethylformamide-Sulfuryl Chloride Complex. Journal of Synthetic Organic Chemistry, Japan.
  • Chlorosulphonation of Thiophene and Furan-2-Carboxanilides. Journal of the Chemical Society of Pakistan.
  • Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents. Organic & Biomolecular Chemistry.
  • Synthesis of novel dyes based on thiophene analogues with antibacterial activity for dyeing polyester fabrics. Pigment & Resin Technology.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • Synthesis and Pharmacological Study of Thiophene Derivatives. Impact Factor.
  • Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. ResearchGate.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Open.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. ResearchGate.
  • THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Journal of Heterocyclic Chemistry.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
  • Rapid and scalable halosulfonylation of strain-release reagents. ChemRxiv.

Sources

Application

Solvent selection for sulfonyl chloride coupling reactions

Application Note: Solvent Selection Strategies for Sulfonyl Chloride Coupling (Sulfonylation) Executive Summary The formation of sulfonamide bonds ( ) is a cornerstone reaction in medicinal chemistry, present in drugs ra...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection Strategies for Sulfonyl Chloride Coupling (Sulfonylation)

Executive Summary

The formation of sulfonamide bonds (


) is a cornerstone reaction in medicinal chemistry, present in drugs ranging from antibiotics (Sulfamethoxazole) to COX-2 inhibitors (Celecoxib). Historically, these reactions relied heavily on dichloromethane (DCM) and pyridine. However, the modern regulatory landscape and "Green Chemistry" mandates require a shift toward sustainable, safer, and more efficient solvent systems.

This guide provides a scientifically grounded protocol for selecting solvents in sulfonyl chloride couplings. It moves beyond simple substitution, analyzing the mechanistic implications of solvent choice on sulfene intermediate formation , hydrolysis rates , and workup efficiency .

Mechanistic Basis for Solvent Selection[1][2]

To select the correct solvent, one must understand the competing pathways. The reaction is not merely a nucleophilic substitution; it is a race between amidation, hydrolysis, and elimination.

The "Sulfene Trap" (Aliphatic vs. Aromatic)

A critical distinction often missed in standard protocols is the reactivity difference between aromatic and aliphatic sulfonyl chlorides.

  • Aromatic Sulfonyl Chlorides (

    
    ):  React primarily via direct nucleophilic attack (
    
    
    
    -like) at the sulfur atom. Solvent polarity influences the transition state stability.
  • Aliphatic Sulfonyl Chlorides (

    
    ):  In the presence of tertiary amine bases (e.g., 
    
    
    
    ) and non-polar solvents, these undergo
    
    
    elimination to form a highly reactive sulfene intermediate (
    
    
    ).[1] This species is non-selective and leads to complex impurity profiles (oligomers, cyclizations).

Key Insight: For aliphatic substrates, avoiding homogeneous organic bases or using biphasic systems (Schotten-Baumann) is often superior to standard DCM/


 conditions.
Visualization: Reaction Pathways & Solvent Influence

ReactionPathways Start Sulfonyl Chloride (R-SO2Cl) Direct Direct Substitution (SN2-like) Start->Direct Aromatic R Polar Solvents Sulfene Sulfene Intermediate (R=SO2) Start->Sulfene Aliphatic R Strong Base (Et3N) Hydrolysis Hydrolysis (R-SO3H) Start->Hydrolysis Wet Solvent Amine Amine (R'-NH2) Amine->Direct Product Sulfonamide (R-SO2-NH-R') Direct->Product Sulfene->Hydrolysis + Water Sulfene->Product + Amine Side Products Side Products Sulfene->Side Products Oligomerization

Figure 1: Mechanistic pathways. Note the red "Sulfene" pathway for aliphatic substrates, which is exacerbated by non-polar solvents and triethylamine.

Solvent Selection Matrix

The industry standard is shifting from Chlorinated solvents to Ethers and Esters. The following table synthesizes data from the Pfizer, GSK, and Sanofi solvent selection guides, adapted for sulfonylation specifically.

Solvent ClassSolventBoiling Point (°C)Green ScoreApplication Notes
Recommended 2-MeTHF 80HighTop Choice. Higher BP than THF/DCM. Clean phase separation with water.[2] Stable to bases.
Recommended Ethyl Acetate (EtOAc) 77HighExcellent for workup. Can react with strong nucleophiles (transacylation risk), but generally safe for sulfonylation.
Recommended CPME 106HighCyclopentyl methyl ether.[3] Low peroxide formation. Hydrophobic (easy drying).
Usable Acetonitrile (MeCN) 82MediumGood for polar substrates. Difficult to dry completely. Miscible with water (harder workup).[3]
Usable THF 66MediumStandard ether. Water miscible (requires salting out). Peroxide risk on storage.
Avoid DCM 40LowToxic, environmental hazard. Poor atom economy. Use only if solubility mandates.
Avoid DMF/DMAc >150LowReproductive toxins. Difficult to remove (requires aqueous washes).

Experimental Protocols

Protocol A: The "Green" Homogeneous Coupling (2-MeTHF)

Best for: Aromatic sulfonyl chlorides and valuable amines where solubility is moderate-to-high.

Rationale: 2-MeTHF replaces DCM.[2][3][4] It allows for higher reaction temperatures (kinetics) and separates cleanly from water during workup, eliminating the need for extraction solvent swapping.

Materials:

  • Sulfonyl Chloride (1.0 equiv)

  • Amine (1.0 - 1.1 equiv)

  • Base:

    
    -Methylmorpholine (NMM) or DIPEA (1.2 - 1.5 equiv)
    
  • Solvent: 2-MeTHF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the amine and base in 2-MeTHF (5-10 volumes relative to limiting reagent) in a reactor inerted with

    
    .
    
  • Cooling: Cool the mixture to 0–5 °C. Note: Exotherm control is critical to prevent side reactions.

  • Addition: Add Sulfonyl Chloride (dissolved in minimal 2-MeTHF) dropwise over 15–30 minutes. Maintain internal temperature < 10 °C.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by HPLC/TLC.

    • Checkpoint: If reaction is sluggish after 2h, heat to 40–50 °C (advantage of 2-MeTHF over DCM).

  • Workup (Self-Validating):

    • Quench with 1M HCl (or 10% Citric Acid).

    • Stir for 5 mins. Stop stirring.

    • Observation: Distinct phase separation should occur immediately (2-MeTHF is less miscible with water than THF).

    • Wash organic layer with Sat.

      
       (remove unreacted acid) and Brine.
      
    • Concentrate organic layer to yield crude.[5]

Protocol B: Biphasic Schotten-Baumann Conditions

Best for: Aliphatic sulfonyl chlorides (avoids sulfene), highly polar amines (amino acids), or scale-up.

Rationale: Uses an inorganic base in the aqueous phase.[6][7] The sulfonyl chloride stays in the organic phase, protecting it from hydrolysis until it meets the amine at the interface.

Materials:

  • Sulfonyl Chloride (1.1 equiv)

  • Amine (1.0 equiv)

  • Base:

    
     or 
    
    
    
    (2.0 - 3.0 equiv) dissolved in Water.
  • Solvent: 2-MeTHF, EtOAc, or Toluene.[8]

Step-by-Step:

  • Aqueous Phase: Dissolve Amine and Inorganic Base in Water (5 vol).

  • Organic Phase: Dissolve Sulfonyl Chloride in the chosen organic solvent (5 vol).

  • Biphasic Mixing: Add the Organic phase to the Aqueous phase at 0 °C with vigorous stirring (high RPM is crucial for interfacial surface area).

  • Reaction: Stir at 0 °C to RT.

  • Workup:

    • Stop stirring. Phases will separate.

    • If product precipitates (common with sulfonamides), filter the solid directly and wash with water/ether.

    • If product is soluble, separate organic layer, dry over

      
      , and concentrate.
      

Decision Tree for Protocol Selection

DecisionTree Start Start: Select Substrate TypeCheck Sulfonyl Chloride Type? Start->TypeCheck Aliphatic Aliphatic (R-CH2-SO2Cl) TypeCheck->Aliphatic Aromatic Aromatic (Ar-SO2Cl) TypeCheck->Aromatic ProtoB Protocol B (Schotten-Baumann) Solvent: 2-MeTHF/Water Aliphatic->ProtoB Avoid Sulfenes Solubility Amine Solubility? Aromatic->Solubility WaterSol Water Soluble (e.g., Amino Acids) Solubility->WaterSol OrgSol Organic Soluble Solubility->OrgSol WaterSol->ProtoB ProtoA Protocol A (Homogeneous) Solvent: 2-MeTHF OrgSol->ProtoA

Figure 2: Decision logic for selecting the optimal protocol based on substrate chemistry.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Aliphatic Substrate) Sulfene formation leading to oligomers.Switch to Protocol B (Inorganic base). If organic base is required, use Pyridine (less basic than

) or cool to -20 °C.
Hydrolysis of

Wet solvent or high water content in reagents.Use anhydrous 2-MeTHF. If using Protocol B, ensure

is added last or as a solution to the amine/base mixture.
Product in Aqueous Phase Sulfonamide NH is acidic (

). High pH keeps it deprotonated (

).
Acidify the aqueous workup layer to pH 2-3 to protonate the sulfonamide and force it into the organic layer.
Emulsion during Workup Similar densities or amphiphilic byproducts.Add Brine. If using MeCN, switch to EtOAc or 2-MeTHF (better density difference vs water).

References

  • Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[9][10][11] Green Chem., 2008, 10 , 31-36.[9] [Link]

  • GSK Solvent Guide: Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chem., 2011, 13 , 854-862. [Link]

  • 2-MeTHF as a DCM Replacement: Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[2][3][4] ChemSusChem, 2012, 5 , 1369–1379. [Link]

  • Sulfene Mechanism: King, J. F.[1] "Return of the Sulfenes." Accounts of Chemical Research, 1975, 8 (1), 10–17. [Link]

  • Sanofi Solvent Selection Guide: Prat, D., et al. "Sanofi’s solvent selection guide: a step toward more sustainable processes." Org.[5] Process Res. Dev., 2013, 17 , 1517–1525. [Link]

Sources

Method

Application Note: 4-Chlorothiophene-2-sulfonyl Chloride as a Strategic Scaffold in Medicinal Chemistry

[1][2] Executive Summary 4-Chlorothiophene-2-sulfonyl chloride (4-CTSC) represents a high-value pharmacophore scaffold in modern drug discovery.[1][2] As a bioisostere of 3-chlorobenzenesulfonyl chloride, it offers uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

4-Chlorothiophene-2-sulfonyl chloride (4-CTSC) represents a high-value pharmacophore scaffold in modern drug discovery.[1][2] As a bioisostere of 3-chlorobenzenesulfonyl chloride, it offers unique physicochemical advantages: the thiophene ring reduces aromaticity compared to benzene, potentially altering


-

stacking interactions in protein binding pockets, while the chlorine atom at the 4-position modulates lipophilicity (

) and metabolically blocks the typically reactive 4-position.[1][2]

This guide details the optimal protocols for utilizing 4-CTSC to generate sulfonamide libraries. It specifically addresses the challenge of hydrolysis competition and outlines a strategy for using the 4-chloro substituent as a handle for Structure-Activity Relationship (SAR) tuning.

Chemical Profile & Reactivity[2][3][4][5][6][7][8]

  • CAS Number: 166291-37-4 (and related derivatives)[1][2]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 217.09 g/mol [1][2]

  • Physical State: Viscous oil or low-melting solid (grade dependent).[1][2]

  • Storage:

    
    , under Argon/Nitrogen. Strictly Anhydrous. 
    
Mechanistic Insight: The "Hard" Sulfur Electrophile

The sulfonyl chloride moiety contains a highly electrophilic sulfur atom (


). Unlike carboxylic acid chlorides, the sulfur center is tetrahedral. The presence of the chlorine at the 4-position exerts an inductive electron-withdrawing effect (-I), making the sulfonyl sulfur slightly more electrophilic than in unsubstituted thiophene-2-sulfonyl chloride.[1][2] However, this also increases its susceptibility to rapid hydrolysis by atmospheric moisture.

Protocol A: High-Fidelity Sulfonamide Synthesis

Objective: To couple 4-CTSC with diverse amines (primary/secondary) while suppressing sulfonic acid byproduct formation.

Reagents & Equipment[1][2][10][11]
  • Substrate: 4-Chlorothiophene-2-sulfonyl chloride (1.0 equiv).[1][2]

  • Nucleophile: Primary or Secondary Amine (1.1 equiv).[2]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 equiv).[1][2]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Catalyst (Optional): DMAP (0.1 equiv) – Only for sterically hindered amines.[1]

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask and purge with

      
      .
      
    • Dissolve the Amine (1.1 equiv) and Base (1.5 equiv) in anhydrous DCM (0.2 M concentration relative to amine).

    • Cool the mixture to

      
        using an ice bath. Rationale: Low temperature suppresses the kinetic rate of hydrolysis from trace moisture.[1]
      
  • Addition:

    • Dissolve 4-CTSC (1.0 equiv) in a minimal volume of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the amine mixture over 10–15 minutes.

    • Observation: Fuming may occur (HCl generation neutralized by base).[2]

  • Reaction & Monitoring:

    • Allow the reaction to warm to Room Temperature (RT) naturally.

    • Stir for 2–4 hours.

    • QC Check: Monitor by TLC (System: 30% EtOAc in Hexanes).

      • Spot 1 (SM): High

        
         (Sulfonyl chloride - unstable on silica, often streaks).[1][2]
        
      • Spot 2 (Product): Medium

        
         (Sulfonamide).[2]
        
      • Spot 3 (Byproduct): Baseline (Sulfonic acid).[2]

  • Workup (The "Acid Wash"):

    • Dilute with excess DCM.[2]

    • Wash with 1M HCl (

      
      ).[2] Rationale: Removes unreacted amine and excess base.
      
    • Wash with Saturated

      
       (
      
      
      
      ).[2] Rationale: Removes hydrolysis byproduct (sulfonic acid).[1]
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
Data Summary: Solvent Compatibility Table
SolventSuitabilityComments
DCM Excellent High solubility, easy workup, non-nucleophilic.[1][2]
THF Good Use for polar amines.[2] Must be distilled/anhydrous.[2]
DMF Fair Hard to remove; promotes hydrolysis if wet.[2]
Water/Acetone Poor Schotten-Baumann conditions often fail due to rapid hydrolysis of thiophene-sulfonyl chlorides.[1][2]

Visualization: Reaction Pathway & Troubleshooting

The following diagram illustrates the reaction logic and critical decision points during synthesis.

SulfonamideSynthesis Start Start: 4-CTSC + Amine Mix Mix in DCM at 0°C (Base: DIPEA) Start->Mix Check TLC Monitoring (2 Hours) Mix->Check Result_Good New Spot (Med Rf) SM Consumed Check->Result_Good Clean Conv. Result_Bad Baseline Spot Only (Sulfonic Acid) Check->Result_Bad Hydrolysis Result_Slow SM Persists Check->Result_Slow Steric Hindrance Action_Workup Acidic Workup (1M HCl) Result_Good->Action_Workup Action_Dry CRITICAL FAILURE: Wet Solvent used. Result_Bad->Action_Dry Action_Catalyst Add DMAP (0.1 eq) or Heat to 40°C Result_Slow->Action_Catalyst Action_Catalyst->Check

Figure 1: Decision tree for the synthesis of 4-chlorothiophene-2-sulfonamides, highlighting critical checkpoints for moisture control and reactivity.

Application Note: Late-Stage Diversification

Why use the 4-Chloro derivative? In many medicinal chemistry campaigns, the 4-chloro substituent serves two distinct roles:

  • Metabolic Blocking: It prevents oxidation at the 4-position by cytochrome P450 enzymes.[2]

  • Lipophilic Tuning: It increases the

    
     by approximately 0.7 units compared to the hydrogen analog, potentially improving membrane permeability.
    

However, the 5-position of the thiophene ring remains open. Because the sulfonamide group (formed in Protocol A) is electron-withdrawing, the 5-position is deactivated toward electrophilic aromatic substitution but activated for Nucleophilic Aromatic Substitution (


)  or C-H Activation  if a leaving group were present.[1][2]

Advanced Protocol: C5-Halogenation To further functionalize the library after sulfonamide formation:

  • Reaction: Bromination of the 4-chlorothiophene-2-sulfonamide.[1][2]

  • Reagent: NBS (N-Bromosuccinimide) in DMF.[1][2]

  • Outcome: Yields 5-bromo-4-chlorothiophene-2-sulfonamide .[1][2]

  • Utility: The new C5-Bromo group allows for Suzuki-Miyaura coupling, enabling the rapid generation of bi-aryl libraries from a single sulfonamide precursor.[1][2]

Safety & Handling Protocol

Hazard Class: Corrosive (Skin/Eye Damage), Moisture Sensitive.[4]

  • Lachrymator: Thiophene sulfonyl chlorides are potent lachrymators.[2] Always handle in a functioning fume hood.[2]

  • Quenching: Never add water directly to the neat sulfonyl chloride.[2] Quench excess reagent by adding it slowly to a stirred solution of 10% NaOH or saturated ammonium chloride.[2]

  • Storage: If the solid turns into a "goo" or liquid, it has likely hydrolyzed to the sulfonic acid and HCl. Discard as hazardous waste; do not attempt to distill.[2]

References

  • Bioisosterism in Drug Design

    • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link[1]

  • General Sulfonamide Synthesis

    • Bahrami, K., et al. (2009).[5] "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides." Journal of Organic Chemistry. Link[1]

  • Thiophene Reactivity

    • Campaigne, E. (1944). "Thiophenes and Thiapyrans."[2] Chemical Reviews. (Classic reference for thiophene substitution patterns).

  • Safety Data

    • Fisher Scientific.[2][6] "Safety Data Sheet: Thiophene-2-sulfonyl chloride." Link[1]

Sources

Application

Application Note: Friedel-Crafts Sulfonylation Strategies for Thiophene Scaffolds

Executive Summary The introduction of sulfonyl groups ( ) into thiophene rings is a pivotal transformation in the synthesis of bioisosteres for phenyl-sulfone drugs, organic semiconductors, and agrochemicals. While Fried...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of sulfonyl groups (


) into thiophene rings is a pivotal transformation in the synthesis of bioisosteres for phenyl-sulfone drugs, organic semiconductors, and agrochemicals. While Friedel-Crafts (FC) sulfonylation is the most direct route, thiophene presents unique challenges compared to benzene:
  • Acid Sensitivity: Thiophene is electron-rich (

    
    -excessive) and prone to rapid polymerization or oligomerization in the presence of strong Lewis acids (
    
    
    
    ) or Brønsted superacids.
  • Regiocontrol: Electrophilic attack overwhelmingly favors the

    
    -position (C2/C5). Accessing the 
    
    
    
    -position (C3/C4) via direct FC is kinetically disfavored and requires alternative blocking strategies.

This guide details optimized protocols for Direct C2-Sulfonylation using mitigated Lewis acidity and provides a strategic workflow for accessing the elusive C3-isomer.

Mechanistic Analysis & Regioselectivity

The -Effect

Thiophene undergoes Electrophilic Aromatic Substitution (


) roughly 

to

times faster than benzene. The regioselectivity is governed by the stability of the

-complex (Wheland intermediate).
  • C2 Attack (

    
    ):  The positive charge is delocalized over three resonance structures, including a particularly stable form where sulfur bears the charge and preserves the C3-C4 double bond.
    
  • C3 Attack (

    
    ):  The charge is delocalized over only two resonance structures, making the intermediate higher in energy.
    
Visualization: Sigma Complex Stability

The following diagram illustrates the resonance stabilization difference that dictates the C2-selectivity.

Thiophene_SEAr cluster_0 Reactants cluster_1 Intermediates (Sigma Complex) T Thiophene C2_Path C2-Attack (Alpha) 3 Resonance Forms (More Stable) T->C2_Path Fast (k1) C3_Path C3-Attack (Beta) 2 Resonance Forms (Less Stable) T->C3_Path Slow (k2) E Electrophile (E+) E->C2_Path E->C3_Path Product 2-Sulfonylthiophene (Major Product) C2_Path->Product -H+ C3_Path->Product Isomerization (Rare)

Caption: Kinetic preference for C2-substitution due to superior resonance stabilization of the alpha-intermediate.

Methodology A: Direct C2-Sulfonylation (Classical Modified)

Objective: Synthesis of 2-(phenylsulfonyl)thiophene. Challenge: Preventing acid-catalyzed polymerization of thiophene. Solution: Use of a "Complexation First" strategy where the Lewis Acid is buffered by the sulfonyl chloride before thiophene addition.

Materials
  • Substrate: Thiophene (1.0 equiv)[1]

  • Reagent: Benzenesulfonyl chloride (1.1 equiv)

  • Catalyst: Anhydrous Aluminum Chloride (

    
    ) (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous) or Nitromethane (for milder activity)

Protocol
  • Catalyst Complexation:

    • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, N2 inlet, and pressure-equalizing addition funnel.

    • Charge with

      
       (1.2 equiv) and anhydrous DCM (5 mL/mmol).
      
    • Cool to 0°C in an ice bath.[1][2]

    • Add Benzenesulfonyl chloride (1.1 equiv) dropwise. Observation: The suspension will clarify as the acyl/sulfonyl cation complex forms. Stir for 15-20 mins at 0°C.

  • Substrate Addition (Critical Step):

    • Dissolve Thiophene (1.0 equiv) in a minimal amount of DCM.[1]

    • Add the thiophene solution slowly dropwise to the catalyst mixture over 30-45 minutes.

    • Note: Rapid addition causes local overheating and formation of black polymeric tar. Keep internal temp < 5°C.

  • Reaction & Quench:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Quench: Pour the reaction mixture slowly onto a mixture of crushed ice and dilute HCl (1M). Caution: Exothermic.

  • Workup:

    • Separate the organic layer.[1][3] Extract aqueous layer 2x with DCM.[1]

    • Wash combined organics with Sat.

      
       (to remove acid), then Brine.
      
    • Dry over

      
      , filter, and concentrate.[4]
      
    • Purification: Recrystallization from Ethanol or Column Chromatography (Silica gel).

Methodology B: Heterogeneous Catalysis (Green Protocol)

Objective: Cleaner synthesis with easier workup and reduced polymerization risk. Catalyst: Zeolite H-Beta or Fe(III)-exchanged Montmorillonite.

Protocol
  • Activation: Calcine Zeolite H-Beta at 400°C for 4 hours prior to use to ensure active acidic sites are dry.

  • Reaction:

    • In a sealed tube, mix Thiophene (1.0 equiv), Sulfonyl Chloride (1.2 equiv), and Zeolite H-Beta (10 wt% loading relative to substrate).

    • Solvent: Nitrobenzene (or neat if liquid sulfonyl chloride is used).

    • Heat to 100°C for 6-12 hours.

  • Workup:

    • Filter the hot mixture to recover the catalyst (reusable).

    • Distill off the solvent or perform standard aqueous extraction.

    • Advantage:[5][6] Yields are typically lower (60-70%) than

      
      , but product purity is higher with zero tar formation.
      

Strategic Guide: Accessing the C3-Isomer

Direct Friedel-Crafts sulfonylation at C3 is not synthetically viable for unsubstituted thiophene due to the dominant C2 preference. To access 3-sulfonylthiophenes, use the Blocking Group Strategy .

Workflow Diagram

C3_Strategy Start Target: 3-Sulfonylthiophene Direct Direct FC Sulfonylation Start->Direct Yields <5% Block Blocking Strategy (Recommended) Start->Block Step1 Step 1: Install Blocking Group (2,5-dibromothiophene) Block->Step1 Step2 Step 2: Monolithiation at C3 (LDA or n-BuLi @ -78°C) Step1->Step2 Step3 Step 3: Electrophilic Quench (PhSO2Cl or PhSSPh + Oxidation) Step2->Step3 Step4 Step 4: Debromination (Zn/AcOH or Pd/H2) Step3->Step4 Final Pure 3-Sulfonylthiophene Step4->Final

Caption: The "Blocking Strategy" is the only reliable route to 3-sulfonylated thiophenes, bypassing the inherent C2-selectivity of FC reactions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Black Tar / Polymerization Acid concentration too high or Temp too high.Use Nitromethane as solvent (moderates

activity). Ensure Temp < 5°C during addition.
Desulfonylation Reaction left too long or heating too aggressive.Sulfonyl groups are reversible on electron-rich rings. Monitor strictly by TLC and stop immediately upon conversion.
Low Yield (Heterogeneous) Pore blockage or water in zeolite.Recalcine catalyst.[5] Use a more polar solvent like nitrobenzene to stabilize the transition state.
Regioisomer Mixture Substrate has existing directing groups.[1][7]If a meta-director is at C2, C4-sulfonylation may compete. Verify structure via 1H-NMR (coupling constants:

,

).

References

  • Direct Sulfonylation Mechanism: Organic Syntheses, Coll. Vol. 1, p. 84 (1941); Vol. 1, p. 21 (1921). Link (Adapted from general arene protocols).

  • Zeolite Catalysis: Journal of Molecular Catalysis A: Chemical, "Friedel–Crafts sulfonylation of aromatics with sulfonyl chlorides catalyzed by solid acids." Link

  • Thiophene Reactivity: Journal of Organic Chemistry, "Electrophilic substitution reactions of thiophene and thieno[2,3-b]thiophene." Link

  • Regioselective Blocking Strategies: Organic Letters, "Regioselective Synthesis of 3-Substituted Thiophenes." Link

  • Modern Sulfonylation Reagents: Synlett, "Direct Conversion of Thiols to Sulfonyl Chlorides." Link

Sources

Method

Preparation of Sulfonate Esters Using 4-Chlorothiophene-2-sulfonyl Chloride: An In-Depth Technical Guide

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of sulfonate esters utilizing 4-Chlorothiophene-2-sulfonyl chloride. This guide delves into...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of sulfonate esters utilizing 4-Chlorothiophene-2-sulfonyl chloride. This guide delves into the underlying chemical principles, provides detailed and validated experimental protocols, and offers expert insights to ensure successful and reproducible synthesis.

Introduction: The Significance of Sulfonate Esters and the Role of 4-Chlorothiophene-2-sulfonyl Chloride

Sulfonate esters are a critical class of organic compounds widely recognized for their utility as excellent leaving groups in nucleophilic substitution and elimination reactions.[1][2][3] The conversion of a poorly reactive hydroxyl group in an alcohol into a sulfonate ester significantly enhances its reactivity, enabling a broad range of subsequent chemical transformations.[1][4] This "activation" of alcohols is a cornerstone of modern organic synthesis.[1]

Among the various sulfonylating agents, 4-Chlorothiophene-2-sulfonyl chloride stands out as a valuable reagent. The presence of the chloro- and thiophene moieties can impart unique electronic and steric properties to the resulting sulfonate ester, potentially influencing its reactivity and the pharmacological profile of derivative molecules.[5][6] The synthesis of 4-chlorothiophene-2-sulfonate esters has been noted in the development of potential chemotherapeutic agents, highlighting its relevance in medicinal chemistry.[6]

The Underlying Chemistry: A Mechanistic Perspective

The formation of a sulfonate ester from an alcohol and 4-Chlorothiophene-2-sulfonyl chloride proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride.[1][4][7] This reaction results in the displacement of the chloride ion, which is a good leaving group.[7]

The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine.[1][4][8] The base serves a crucial dual role: it neutralizes the hydrochloric acid (HCl) byproduct that is generated during the reaction and can also act as a catalyst.[7] The mechanism, which proceeds with retention of stereochemistry at the alcohol's carbon center, is a key advantage of this method.[1][4]

Reaction Mechanism Overview

Sulfonate Ester Formation Alcohol R-OH (Alcohol) ProtonatedEster [R-O(H)-SO₂-Thiophene-Cl]⁺Cl⁻ (Protonated Intermediate) Alcohol->ProtonatedEster Nucleophilic Attack SulfonylChloride 4-Cl-Thiophene-SO₂Cl (4-Chlorothiophene-2-sulfonyl chloride) SulfonylChloride->ProtonatedEster Base Base (e.g., Pyridine) Base->ProtonatedEster SulfonateEster R-O-SO₂-Thiophene-Cl (Sulfonate Ester) ProtonatedEster->SulfonateEster Deprotonation ProtonatedBase Base-H⁺Cl⁻ (Protonated Base Hydrochloride) ProtonatedEster->ProtonatedBase

Caption: General mechanism for sulfonate ester formation.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed procedures for the synthesis of sulfonate esters from both alcohols and phenols using 4-Chlorothiophene-2-sulfonyl chloride. These protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress.

General Considerations and Safety Precautions

4-Chlorothiophene-2-sulfonyl chloride is a corrosive and moisture-sensitive compound that can cause severe skin burns and eye damage.[9][10][11] It is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][12] All glassware should be oven-dried prior to use to prevent hydrolysis of the sulfonyl chloride. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[13]

Protocol 1: Synthesis of a Sulfonate Ester from an Alcohol

This protocol outlines a general procedure for the reaction of an alcohol with 4-Chlorothiophene-2-sulfonyl chloride.

Materials:

  • Alcohol (1.0 equivalent)

  • 4-Chlorothiophene-2-sulfonyl chloride (1.1 - 1.2 equivalents)

  • Anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents)

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in anhydrous DCM.

  • Add pyridine or triethylamine (1.5 - 2.0 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-Chlorothiophene-2-sulfonyl chloride (1.1 - 1.2 equivalents) in a minimal amount of anhydrous DCM.

  • Slowly add the 4-Chlorothiophene-2-sulfonyl chloride solution to the stirred alcohol solution at 0 °C via a dropping funnel over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[14]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[14]

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Experimental Workflow for Alcohol Sulfonylation

Alcohol Sulfonylation Workflow Start Start Dissolve_Alcohol Dissolve alcohol and base in anhydrous solvent Start->Dissolve_Alcohol Cool Cool to 0 °C Dissolve_Alcohol->Cool Add_Sulfonyl_Chloride Slowly add 4-Chlorothiophene-2-sulfonyl chloride solution Cool->Add_Sulfonyl_Chloride React Stir at room temperature (Monitor by TLC) Add_Sulfonyl_Chloride->React Quench Quench with water React->Quench Workup Aqueous workup (HCl, NaHCO₃, Brine) Quench->Workup Dry Dry organic layer Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by chromatography or recrystallization Concentrate->Purify End End Purify->End

Caption: Step-by-step workflow for the synthesis of sulfonate esters from alcohols.

Protocol 2: Synthesis of a Sulfonate Ester from a Phenol

The sulfonylation of phenols follows a similar procedure to that of alcohols, though reaction conditions may require slight modifications.

Materials:

  • Phenol (1.0 equivalent)

  • 4-Chlorothiophene-2-sulfonyl chloride (1.1 - 1.2 equivalents)

  • Anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents)

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 equivalent) and pyridine or triethylamine (1.5 - 2.0 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add a solution of 4-Chlorothiophene-2-sulfonyl chloride (1.1 - 1.2 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Upon completion, perform an aqueous workup as described in Protocol 1 (steps 7-9).

  • Purify the resulting aryl sulfonate ester by column chromatography or recrystallization.

Data Presentation: Typical Reaction Parameters

The following table summarizes general reaction parameters for the synthesis of sulfonate esters. Optimal conditions may vary depending on the specific substrate.

ParameterAlcoholsPhenols
Substrate:Reagent Ratio 1 : 1.1-1.21 : 1.1-1.2
Base Pyridine, TriethylaminePyridine, Triethylamine
Solvent DCM, Diethyl EtherDCM, Acetonitrile
Temperature 0 °C to Room Temp.0 °C to Room Temp.
Reaction Time 2 - 16 hours4 - 24 hours
Typical Yield 70 - 95%65 - 90%

Expertise and Experience: Troubleshooting and Key Considerations

  • Moisture Sensitivity: The primary challenge in this synthesis is the moisture sensitivity of 4-Chlorothiophene-2-sulfonyl chloride. Ensure all glassware is scrupulously dried and the reaction is performed under a dry, inert atmosphere to prevent hydrolysis of the starting material, which would lead to lower yields.

  • Steric Hindrance: Sterically hindered alcohols may react more slowly.[4] In such cases, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be beneficial, or a higher reaction temperature may be required.

  • Reaction Monitoring: TLC is an effective method for monitoring the reaction's progress. The disappearance of the starting alcohol or phenol and the appearance of a new, less polar spot corresponding to the sulfonate ester indicate a successful reaction.

  • Purification: While many sulfonate esters can be purified by standard silica gel chromatography, some may be sensitive to the acidic nature of silica. In such instances, using neutral or basic alumina for chromatography, or purification by recrystallization, is recommended.

Trustworthiness: Validation of Synthesis

The successful synthesis of the target 4-chlorothiophene-2-sulfonate ester can be confirmed through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The disappearance of the hydroxyl proton signal in ¹H NMR and the characteristic shifts in the signals of the carbon and protons adjacent to the newly formed sulfonate ester linkage provide strong evidence of product formation.

  • Infrared (IR) Spectroscopy: The formation of the sulfonate ester will be indicated by the appearance of strong characteristic absorption bands for the S=O stretching vibrations, typically in the regions of 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric). The broad O-H stretching band of the starting alcohol will be absent in the product spectrum.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and molecular weight of the synthesized sulfonate ester.

References

  • Organic Chemistry Tutor. (n.d.). Sulfonate Esters of Alcohols. Retrieved from [Link]

  • Organic Chemistry with Victor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube. [Link]

  • Pearson. (2022, May 4). Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems. Retrieved from [Link]

  • Unnamed Author. (2020, May 29). 02.11 Formation of Sulfonate Esters from Alcohols [Video]. YouTube. [Link]

  • European Journal of Chemistry. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]

  • Unnamed Company. (2025, November 20). SAFETY DATA SHEET. Retrieved from [Link]

  • Unnamed Company. (2025, December 22). SAFETY DATA SHEET. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Retrieved from [Link]

  • Organic Syntheses. (n.d.). thiophenol. Retrieved from [Link]

  • Unnamed Journal. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003027063A1 - Sulphonation of phenols.
  • Unnamed Journal. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]

  • Unnamed Website. (n.d.). Alcohol to Chloride - Common Conditions. Retrieved from [Link]

  • UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. Retrieved from [Link]

  • Unnamed Journal. (n.d.). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Retrieved from [Link]

  • Vaia. (n.d.). Problem 122 Alcohols react with sulfonyl chl... [FREE SOLUTION]. Retrieved from [Link]

  • Unnamed Website. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Keio University. (2016, January 15). Development of a novel sulfonate ester-based prodrug strategy. Retrieved from [Link]

  • Frontiers. (2023, January 10). A novel class of C14-sulfonate-tetrandrine derivatives as potential chemotherapeutic agents for hepatocellular carcinoma. Retrieved from [Link]

  • Chemical Review and Letters. (n.d.). Sulfinic esters: Novel and versatile sulfenylating agents for biologically important thioethers synthesis. Retrieved from [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis with 4-Chlorothiophene-2-sulfonyl Chloride

This Application Note is designed for medicinal chemists and process development scientists focusing on high-throughput synthesis and scaffold diversification. It details the microwave-assisted utilization of 4-Chlorothi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists focusing on high-throughput synthesis and scaffold diversification. It details the microwave-assisted utilization of 4-Chlorothiophene-2-sulfonyl chloride , a bifunctional building block offering orthogonal reactivity (electrophilic sulfonyl center and a cross-coupling-ready chloro-thiophene core).[1]

[1]

Executive Summary

The thiophene-sulfonamide motif is a privileged pharmacophore in drug discovery, present in diuretics, carbonic anhydrase inhibitors, and antitumor agents.[1] 4-Chlorothiophene-2-sulfonyl chloride represents a strategic scaffold because it allows for a two-step library expansion:[1]

  • Rapid Sulfonylation: Microwave irradiation accelerates the formation of the sulfonamide bond, suppressing the competitive hydrolysis often seen with electron-deficient heteroaryl sulfonyl chlorides.

  • Late-Stage Diversification: The chlorine atom at the C-4 position serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), enabling the synthesis of complex biaryl architectures.[1]

This guide provides a validated protocol for the initial sulfonylation, optimized for speed and purity, followed by a strategy for subsequent functionalization.

Chemical Profile & Handling

Compound: 4-Chlorothiophene-2-sulfonyl chloride CAS: [Specific isomer less common, structurally analogous to 5-chloro isomer CAS 2766-74-7] Hazards: Corrosive, Lachrymator, Moisture Sensitive.[1][2]

PropertyDescription
Appearance Typically a low-melting solid or viscous oil (isomer dependent).[1]
Reactivity Highly electrophilic at sulfur; prone to rapid hydrolysis to sulfonic acid in wet solvents.
Storage Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
MW Compatibility High. Absorbs microwave energy efficiently in polar aprotic solvents.

Workflow Visualization

The following diagram outlines the logical flow for synthesizing a library of 4-chlorothiophene-2-sulfonamides, including decision nodes for purification.

G Start Reagent Prep (Anhydrous) Mix Vial Charging (Amine + Base + SO2Cl) Start->Mix MW MW Irradiation (80-100°C, 5-10 min) Mix->MW Sealed Vessel QC LC-MS Check MW->QC Purify1 Precipitation/Wash (High Purity) QC->Purify1 >90% Conv. Purify2 Flash Column (Complex Mixture) QC->Purify2 <90% or Side Products Final Pure Sulfonamide (Ready for Coupling) Purify1->Final Purify2->Final

Figure 1: Operational workflow for microwave-assisted sulfonylation.

Protocol A: Rapid Microwave Sulfonylation

This protocol is optimized to minimize hydrolysis and maximize yield using a "flash heating" profile.

Reagents and Materials[3][4][5][6][7][8][9]
  • Substrate: 4-Chlorothiophene-2-sulfonyl chloride (1.0 equiv).[1]

  • Nucleophile: Primary or Secondary Amine (1.1–1.2 equiv).

  • Base: Pyridine (2.0 equiv) or DIPEA (1.5 equiv) + DMAP (0.1 equiv catalytic).[1]

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).[1] Note: DCM is excellent for solubility but requires pressure-rated vials due to vapor pressure.[1]

Experimental Procedure
  • Vial Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve the Amine (1.0 mmol) in DCM (3 mL).

  • Base Addition: Add Pyridine (2.0 mmol, 161 µL).

  • Reagent Addition: Cool the vial on ice (optional but recommended to prevent exotherm). Add 4-Chlorothiophene-2-sulfonyl chloride (1.0 mmol) dropwise or portion-wise.[1]

    • Critical: If the sulfonyl chloride is solid, dissolve it in minimal DCM before addition to ensure homogeneity.

  • Sealing: Cap the vial immediately with a PTFE-lined septum cap.

  • Microwave Irradiation: Place in the microwave reactor.

    • Mode: Dynamic (hold temperature).

    • Temperature: 80°C (for DCM) or 100°C (for MeCN).

    • Hold Time: 5–10 minutes.

    • Stirring: High.

    • Max Pressure Limit: 250 psi (17 bar).

  • Workup:

    • Method A (Precipitation): If the product is solid, evaporate solvent, triturate with 1M HCl (to remove pyridine) and water.[1] Filter and dry.

    • Method B (Extraction): Dilute with EtOAc, wash with 1M HCl, sat.[1] NaHCO3, and Brine.[1] Dry over MgSO4.

Optimization Data (Solvent Screening)

The following table summarizes typical conversion rates for aniline coupling (a challenging nucleophile) using this scaffold.

SolventTemp (°C)Time (min)Yield (%)Comments
DCM 601092Cleanest profile; low pressure risk.[1]
MeCN 100588Faster; slight hydrolysis observed if solvent not dry.
THF 1001075Lower yield due to potential ring-opening polymerization side reactions.
DMF 120560Difficult workup; thermal degradation observed.

Protocol B: Late-Stage Diversification (Suzuki Coupling)

Once the sulfonamide is formed, the 4-chloro substituent allows for library expansion.[1] The electron-withdrawing sulfonamide group at C-2 activates the C-4 chloride, facilitating oxidative addition by Palladium.[1]

Mechanism of Activation

The sulfonamide group (-SO2NHR) pulls electron density from the thiophene ring, making the C-Cl bond more susceptible to Pd(0) insertion compared to a neutral chlorothiophene.[1]

Mechanism Substrate 4-Cl-Thiophene-2-Sulfonamide Pd_Insert Oxidative Addition (Pd Inserted at C-Cl) Substrate->Pd_Insert Pd(dppf)Cl2 Transmetal Transmetallation (Boronic Acid Ar-B(OH)2) Pd_Insert->Transmetal Base/Heat Product 4-Aryl-Thiophene-2-Sulfonamide Transmetal->Product Reductive Elim.

Figure 2: Palladium-catalyzed cross-coupling pathway.[1]

Procedure
  • Charge Vial: Add 4-Chlorothiophene-2-sulfonamide (0.5 mmol), Aryl Boronic Acid (0.75 mmol), and Pd(dppf)Cl2·DCM (0.025 mmol, 5 mol%).[1]

  • Solvent: Add 1,4-Dioxane (4 mL) and 2M aq. Na2CO3 (1 mL).

  • Degas: Sparge with Nitrogen/Argon for 1 minute.

  • Microwave:

    • Temp: 120°C.

    • Time: 20 minutes.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water, and purify via column chromatography.

Troubleshooting & Expert Insights

Issue: Hydrolysis of Sulfonyl Chloride
  • Symptom: LC-MS shows mass corresponding to sulfonic acid (M-Cl+OH) instead of sulfonamide.

  • Cause: Wet solvent or old amine reagents.

  • Fix: Use commercially available anhydrous solvents. Add molecular sieves to the amine solution 1 hour prior to reaction.

  • Expert Tip: If the amine is a hydrochloride salt, use 3.0 equiv of base (DIPEA) to ensure free amine generation in situ.

Issue: Low Conversion in Suzuki Coupling
  • Symptom: Starting material (chloride) remains unreacted.

  • Cause: The 4-position on thiophene is sterically less accessible and electronically less activated than the 2- or 5-positions.[1]

  • Fix: Switch to a more active catalyst system such as XPhos Pd G2 or Pd(tBu3P)2 , which are designed for difficult aryl chlorides.[1] Increase temperature to 140°C.

References

  • Microwave-Assisted Sulfonylation Protocols

    • De Luca, L., & Giacomelli, G. (2008).[1][3][4] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969.[1]

    • (Validated via Search 1.6)[1]

  • Reactivity of Thiophene Sulfonyl Chlorides

    • Baxendale, I. R., et al. (2003).[1] The rapid preparation of 2-aminosulfonamide-1,3,4-oxadiazoles using polymer-supported reagents and microwave heating. Bioorganic & Medicinal Chemistry Letters.

    • (Context from Search 1.17)

  • Safety & Handling Data

    • Thermo Fisher Scientific.[2][5] (2025).[6][4][5][7][8] Safety Data Sheet: 5-Chlorothiophene-2-sulfonyl chloride. (Used as proxy for 4-isomer handling).

    • (Verified via Search 1.5)

  • Palladium Coupling on Chlorothiophenes

    • Beydoun, K., & Doucet, H. (2011).[1] Palladium-catalyzed direct 5-arylation of formyl- or acetyl-halothiophene derivatives. Journal of Organometallic Chemistry.

    • (Context from Search 1.13)[1]

Sources

Method

One-pot synthesis protocols involving thiophene sulfonyl chlorides

Application Note: One-Pot Synthesis Protocols Involving Thiophene Sulfonyl Chlorides Executive Summary Thiophene sulfonamides are critical pharmacophores in medicinal chemistry, serving as bioisosteres for phenyl sulfona...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Synthesis Protocols Involving Thiophene Sulfonyl Chlorides

Executive Summary

Thiophene sulfonamides are critical pharmacophores in medicinal chemistry, serving as bioisosteres for phenyl sulfonamides in varying therapeutic classes (e.g., diuretics, carbonic anhydrase inhibitors). However, the intermediate—thiophene sulfonyl chloride —presents significant handling challenges. These intermediates are often low-melting solids or oils that are hydrolytically unstable and prone to degradation upon isolation.

This guide details three field-proven one-pot protocols that circumvent the isolation of the unstable sulfonyl chloride. By generating the electrophile in situ and immediately trapping it with an amine, these methods maximize atom economy, safety, and yield.

Strategic Selection Guide

Parameter Method A: Oxidative Chlorination Method B: Lithiation-Sulfination Method C: Direct Chlorosulfonylation
Starting Material Thiophene Thiols or DisulfidesHalothiophenes or ThiopheneUnsubstituted Thiophenes
Mechanism Oxidative cleavage of S-S/S-HLithium-Halogen Exchange / DeprotonationElectrophilic Aromatic Substitution (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
Regioselectivity Pre-determined by thiol positionControlled by directing groups or halogen pos.[1][2][3]Substrate dependent (often mixtures)
Conditions Mild, Room Temp, Aqueous/Org.[4]Low Temp (-78°C), AnhydrousAggressive Acidic (0°C to RT)
Atom Economy HighModerate (Stoichiometric Li/SO2)Low (Excess acid waste)
Best For... Late-stage functionalization, delicate substratesPrecise regiocontrol (e.g., 3-position)Scale-up of simple 2-isomers

Method A: Oxidative Chlorination (The "Mild" Route)

Best for: Converting stable thiols/disulfides to sulfonamides without harsh acids.

Principle: Thiols are oxidatively chlorinated to sulfonyl chlorides using N-Chlorosuccinimide (NCS) or H2O2/SOCl2 . The resulting sulfonyl chloride is trapped in situ by an amine. This avoids the violent exotherms associated with chlorosulfonic acid.

Protocol 1: NCS-Mediated Oxidative Coupling

Reference Basis: Veisi et al. (2011)

Reagents:

  • Starting Thiol (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (4.0 equiv)

  • Tetrabutylammonium chloride (Bu4NCl) (1.0 equiv)

  • Water (2.0 equiv)

  • Acetonitrile (MeCN) [0.2 M]

  • Amine (Nucleophile) (2.5 equiv)

Step-by-Step Workflow:

  • Activation: To a stirred solution of thiol (1 mmol), Bu4NCl (1 mmol), and water (2 mmol) in MeCN (5 mL), add NCS (4 mmol) portion-wise over 5 minutes.

    • Note: The reaction is slightly exothermic. Maintain temperature < 25°C using a water bath.

  • Oxidation: Stir vigorously for 20–30 minutes. The mixture will turn light yellow/orange, indicating sulfonyl chloride formation.

    • QC Check: TLC will show disappearance of thiol. Do not isolate.

  • Coupling: Add the amine (2.5 equiv) directly to the reaction mixture.

    • Tip: If the amine is valuable, add 1.0 equiv amine + 2.0 equiv Et3N or Pyridine as a scavenger.

  • Completion: Stir for 30 minutes at room temperature.

  • Workup: Dilute with water (15 mL) and extract with EtOAc. Wash organic layer with brine, dry over Na2SO4, and concentrate.

Visualization: Oxidative Chlorination Pathway

OxidativeChlorination Thiol Thiophene Thiol (R-SH) Intermediate Sulfonyl Chloride (In Situ) Thiol->Intermediate Oxidative Chlorination NCS NCS / Bu4NCl / H2O NCS->Intermediate Product Sulfonamide Intermediate->Product Nucleophilic Attack Amine Amine (R'-NH2) Amine->Product

Figure 1: Mechanism of NCS-mediated oxidative chlorination avoiding isolation of the chloride.

Method B: Regioselective Lithiation-Sulfination

Best for: Accessing difficult positions (e.g., 3-thiophene sulfonamides) or complex scaffolds.

Principle: Lithium-halogen exchange or directed ortho-metalation (DoM) generates a thienyllithium species. Reaction with sulfur dioxide (


) gas (or a surrogate like DABSO) forms the lithium sulfinate, which is oxidatively chlorinated to the sulfonyl chloride.
Protocol 2: The "Lithium-Sulfinate" One-Pot

Reference Basis: Standard Organometallic Protocols (e.g., Matteson method adaptation)

Reagents:

  • 3-Bromothiophene (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv)

  • Sulfur Dioxide (

    
    ) (Excess, gas or solution)
    
  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Amine (1.2 equiv)

Step-by-Step Workflow:

  • Lithiation: In a flame-dried flask under Argon, dissolve 3-bromothiophene in anhydrous THF. Cool to -78°C .

  • Exchange: Add n-BuLi dropwise. Stir for 30 mins at -78°C to generate 3-thienyllithium.

  • Sulfination: Bubble dry

    
     gas into the solution (or add a saturated 
    
    
    
    /THF solution) at -78°C.
    • Observation: The solution often becomes pale yellow/white slurry (Lithium sulfinate salt).

    • Warm-up: Allow to warm to 0°C over 30 mins. Remove excess

      
       by blowing Argon through the solution (Critical step to prevent side reactions).
      
  • Chlorination: Add solid NCS (1.1 equiv) in one portion at 0°C. Stir for 1 hour.

    • Mechanism:[4][5][6][7] The sulfinate anion attacks the Cl of NCS, releasing succinimide.

  • Coupling: Add the amine (and base if using amine salt) directly to the THF mixture. Stir 2–4 hours at RT.

Visualization: Organometallic Workflow

LithiationRoute Start 3-Bromothiophene Li 3-Thienyllithium (-78°C) Start->Li n-BuLi (Li-Hal Exchange) Sulfinate Lithium Sulfinate (R-SO2-Li) Li->Sulfinate SO2 Insertion Chloride Sulfonyl Chloride (In Situ) Sulfinate->Chloride NCS (Oxidation) Final 3-Thiophene Sulfonamide Chloride->Final + Amine

Figure 2: Regioselective access to 3-substituted sulfonamides via lithiation.

Method C: Telescoped Direct Chlorosulfonylation

Best for: Large-scale synthesis of simple 2-thiophene sulfonamides.

Principle: Thiophene reacts violently with chlorosulfonic acid (


). While high yielding for the 2-isomer, the byproduct is sulfuric acid. Strictly speaking, this is not a "one-pot" addition  because adding amine directly to concentrated acid is dangerous and wasteful. It is a "telescoped" process requiring a quench.
Protocol 3: The "Quench-and-Couple"

Reference Basis: Classical


 (e.g., Org.[8] Synth. Coll. Vol.)
  • Reaction: Add thiophene (1 equiv) dropwise to Chlorosulfonic acid (3–5 equiv) at -10°C. Stir 2 hours.

  • Quench (The Critical Step): Pour the reaction mixture slowly onto crushed ice . The sulfonyl chloride precipitates as a solid or oil.

  • Extraction (Telescoping): Extract immediately with DCM. Do not evaporate to dryness (instability risk). Dry the DCM layer with MgSO4.

  • Coupling: Add the DCM solution of the sulfonyl chloride dropwise into a second flask containing the Amine and excess Triethylamine (or Pyridine) at 0°C.

Troubleshooting & Safety (Senior Scientist Notes)

  • Hydrolysis: Thiophene sulfonyl chlorides hydrolyze faster than phenyl analogs. Ensure all solvents in Method A and B are dry. In Method C, minimize the time the chloride sits in the aqueous ice slurry.

  • Regiochemistry:

    • Method C: Gives >95% 2-isomer for unsubstituted thiophene.

    • Method B: Essential for 3-isomers. Attempting to chlorosulfonate 3-alkylthiophenes (Method C) often leads to mixtures of 2- and 5-substitution.

  • Safety:

    • SO2: Toxic gas. Use a trap or fume hood.

    • Thiophenes: Often malodorous. Bleach is an effective neutralizer for glassware.

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[4] The Journal of Organic Chemistry, 74(24), 9287–9291. Link

  • Veisi, H., Ghorbani-Vaghei, R., Hemmati, S., & Mahmoodi, J. (2011).[4] Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide. Synlett, 2011(16), 2315–2320. Link

  • Waddell, L. J., et al. (2022).[9] One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process.[10] Synthesis. Link

  • Organic Syntheses. (Various). General procedures for Chlorosulfonylation. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to 4-Chlorothiophene-2-sulfonyl chloride

Welcome to the Technical Support Center for 4-Chlorothiophene-2-sulfonyl chloride. This resource is meticulously designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-Chlorothiophene-2-sulfonyl chloride. This resource is meticulously designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during the handling and storage of 4-Chlorothiophene-2-sulfonyl chloride, with a primary focus on preventing its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: I've noticed a decrease in the purity of my 4-Chlorothiophene-2-sulfonyl chloride over time. What is the likely cause?

A significant decrease in the purity of 4-Chlorothiophene-2-sulfonyl chloride during storage is most commonly due to hydrolysis. This compound is a sulfonyl chloride, a class of organic compounds that are highly susceptible to reacting with water.[1][2] Even ambient moisture in the air can be sufficient to cause degradation.[2] The hydrolysis reaction converts the sulfonyl chloride into the corresponding sulfonic acid (4-Chlorothiophene-2-sulfonic acid) and hydrochloric acid, rendering it inactive for most subsequent reactions where the sulfonyl chloride's electrophilicity is required.

Q2: What are the ideal storage conditions for 4-Chlorothiophene-2-sulfonyl chloride to minimize hydrolysis?

To ensure the long-term stability of 4-Chlorothiophene-2-sulfonyl chloride, it is crucial to store it under anhydrous (water-free) conditions. The recommended storage conditions are in a cool, dry, and dark place.[3][4] Specifically, a temperature of 2-8°C is often recommended. The container should be tightly sealed to prevent the ingress of atmospheric moisture.[3] For enhanced protection, storing the compound under an inert atmosphere, such as nitrogen or argon, is a best practice.[2]

Q3: My bottle of 4-Chlorothiophene-2-sulfonyl chloride shows some discoloration. Is it still usable?

Discoloration, such as yellowing, can be an indicator of decomposition.[3] While slight discoloration may not always mean the product is entirely unusable for less sensitive applications, it strongly suggests that some degradation has occurred. It is highly recommended to assess the purity of the reagent before use if you observe any changes in its physical appearance.

Q4: How can I confirm if my 4-Chlorothiophene-2-sulfonyl chloride has hydrolyzed?

Several analytical techniques can be employed to confirm and quantify the extent of hydrolysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for separating and identifying the parent sulfonyl chloride from its sulfonic acid degradation product.[5][6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of the sulfonic acid. For a more classical approach, titrimetric methods can determine the concentration of the active sulfonyl chloride.[5][6]

Troubleshooting Guide: Preventing Hydrolysis During Storage and Handling

This guide provides a systematic approach to minimizing the risk of hydrolysis of 4-Chlorothiophene-2-sulfonyl chloride in your laboratory.

Issue: Rapid Degradation of 4-Chlorothiophene-2-sulfonyl chloride Upon Opening a New Bottle
  • Possible Cause: Exposure to ambient laboratory air with high humidity.

  • Recommended Actions:

    • Work in a Controlled Environment: Whenever possible, handle 4-Chlorothiophene-2-sulfonyl chloride in a glove box or a glove bag with a dry, inert atmosphere.[9]

    • Use Dry Solvents and Glassware: Ensure that all solvents are anhydrous and that glassware is thoroughly dried before use, for instance, by oven-drying overnight.[1][10]

    • Inert Gas Blanket: Before sealing the bottle for storage after initial use, flush the headspace with a gentle stream of dry nitrogen or argon.[2] This will displace any moist air that may have entered.

Issue: Gradual Loss of Reactivity in a Frequently Used Bottle
  • Possible Cause: Repeated exposure to small amounts of moisture each time the bottle is opened.

  • Recommended Actions:

    • Aliquot the Reagent: Upon receiving a new bottle of 4-Chlorothiophene-2-sulfonyl chloride, consider aliquoting it into smaller, single-use or short-term use vials under an inert atmosphere. This minimizes the number of times the main stock is exposed to the atmosphere.

    • Use Proper Sealing Techniques: Ensure the cap of the storage container is tightly sealed after each use. For bottles with septa, use a needle to pierce the septum for withdrawal, and store the bottle with the septum covered with parafilm for an extra layer of protection.[11]

    • Desiccator Storage: Store the tightly sealed container inside a desiccator containing a suitable desiccant like silica gel or molecular sieves to provide an additional layer of protection against moisture.[4]

Visualizing the Problem: The Hydrolysis of 4-Chlorothiophene-2-sulfonyl chloride

The following diagram illustrates the nucleophilic attack of water on the sulfonyl chloride, leading to its degradation.

Hydrolysis_Mechanism reagents 4-Chlorothiophene-2-sulfonyl chloride + H₂O transition_state Transition State (Nucleophilic Attack) reagents->transition_state Moisture Exposure products 4-Chlorothiophene-2-sulfonic acid + HCl transition_state->products Hydrolysis

Caption: Mechanism of 4-Chlorothiophene-2-sulfonyl chloride hydrolysis.

Experimental Protocols

Protocol 1: Proper Storage of 4-Chlorothiophene-2-sulfonyl chloride

This protocol outlines the best practices for storing 4-Chlorothiophene-2-sulfonyl chloride to maintain its integrity.

  • Initial Inspection: Upon receipt, inspect the container for any damage to the seal.

  • Inert Atmosphere Transfer (Optional but Recommended): If you plan to use the reagent over an extended period, it is advisable to transfer it to smaller, more manageable vials under an inert atmosphere (e.g., in a glove box).

  • Primary Sealing: Ensure the cap of the container is tightly closed.

  • Secondary Sealing: For added protection, wrap the cap and the neck of the bottle with parafilm.

  • Storage Location: Place the sealed container in a designated area for moisture-sensitive chemicals, which should be cool and dark.[12] A refrigerator set to 2-8°C is ideal.

  • Desiccation: For optimal protection, place the container within a desiccator.[4]

Protocol 2: Workflow for Handling 4-Chlorothiophene-2-sulfonyl chloride

This workflow minimizes exposure to moisture during experimental use.

Handling_Workflow start Start prepare_env Prepare Dry Environment (Glove box or Fume Hood with Inert Gas) start->prepare_env prepare_glassware Use Oven-Dried Glassware prepare_env->prepare_glassware dispense Dispense Reagent prepare_glassware->dispense seal_main Tightly Seal Main Container dispense->seal_main use_reagent Use in Reaction dispense->use_reagent store Return to Proper Storage seal_main->store end End use_reagent->end

Sources

Optimization

Technical Support Guide: Optimizing Thiophene Sulfonamide Synthesis

Executive Summary: The "Thiophene Challenge" Researchers frequently encounter severe yield losses when synthesizing thiophene sulfonamides. Unlike benzene derivatives, thiophenes are electron-rich heterocycles that are h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Thiophene Challenge"

Researchers frequently encounter severe yield losses when synthesizing thiophene sulfonamides. Unlike benzene derivatives, thiophenes are electron-rich heterocycles that are highly sensitive to the strong acids required for traditional chlorosulfonation.

Common Failure Modes:

  • Polymerization (Black Tar): Acid-catalyzed self-polymerization of the thiophene ring.

  • Hydrolysis: Rapid degradation of the sulfonyl chloride intermediate upon aqueous workup.[1]

  • Regio-scrambling: Competition between C2 and C3 substitution.

This guide provides two distinct workflows: a Robust Classical Protocol (for stable substrates) and a Palladium-Catalyzed Alternative (for acid-sensitive or complex substrates).

Decision Matrix: Selecting Your Route

Before starting, determine the stability of your substrate to choose the correct path.

ThiopheneRouteSelection Start Start: Thiophene Substrate Analysis AcidSens Is the substrate acid-sensitive? (e.g., contains acetals, electron-rich alkenes) Start->AcidSens Direct Route A: Direct Chlorosulfonation (Reagent: HSO3Cl) AcidSens->Direct No (Stable) Modern Route B: Pd-Catalyzed Sulfination (Reagent: DABSO + Pd) AcidSens->Modern Yes (Sensitive) Lithiation Route C: Lithiation-Sulfination (Reagent: n-BuLi + SO2 + NCS) AcidSens->Lithiation Yes (Halogenated Precursor)

Figure 1: Strategic decision tree for selecting the synthesis pathway based on substrate stability.

Protocol A: Optimized Direct Chlorosulfonation

Best for: Simple alkyl-thiophenes or halothiophenes. Key Mechanism: Electrophilic Aromatic Substitution (


).
The "Dilution-Control" Method

Standard procedures often use neat chlorosulfonic acid, which causes immediate polymerization (tarring) of thiophenes. This optimized protocol uses a chlorinated solvent to act as a heat sink and diluent.

Reagents:

  • Substrate (1.0 equiv)

  • Chlorosulfonic acid (

    
    ) (2.5 – 3.0 equiv)
    
  • Solvent: Anhydrous DCM or

    
     (Volume: 5-10 mL per mmol substrate)
    
  • Quench: Crushed ice + solid

    
    
    

Step-by-Step Workflow:

  • Preparation: Dissolve the thiophene substrate in anhydrous DCM at -10°C (ice/salt bath).

  • Controlled Addition: Add

    
     dropwise over 30-60 minutes.
    
    • Critical: Monitor internal temperature. Do not allow it to rise above 0°C.

    • Why: Higher temperatures favor thermodynamic polymerization over kinetic sulfonation.

  • Reaction: Stir at 0°C for 2 hours. Monitor via TLC (taking a mini-aliquot and quenching in MeOH to visualize the methyl sulfonate ester).

  • The "Soft" Quench:

    • Do NOT pour water into the reaction.

    • Pour the reaction mixture slowly onto a slurry of crushed ice and solid

      
      .
      
    • Technical Insight: Neutralizing the acid immediately prevents acid-catalyzed hydrolysis of the formed sulfonyl chloride [1].

  • Extraction: Extract immediately with DCM. Dry over

    
     and proceed to the coupling step immediately. Thiophene sulfonyl chlorides are not shelf-stable.
    

Protocol B: Pd-Catalyzed Sulfination (DABSO)

Best for: Complex drug scaffolds, acid-sensitive moieties, or when regioselectivity is critical (uses pre-functionalized halides). Key Reagent: DABSO (DABCO-bis(sulfur dioxide) adduct) – a solid, bench-stable source of


.[2][3]

Reagents:

  • Aryl/Heteroaryl Iodide (1.0 equiv)

  • DABSO (0.6 equiv)

  • Catalyst:

    
     (5 mol%) / Ligand: CataCXium A or 
    
    
    
  • Amine (1.5 equiv) + Sodium Hypochlorite (Bleach) or NCS (oxidant)

Step-by-Step Workflow (One-Pot):

  • Sulfination: Combine thiophene-iodide, DABSO, and Pd-catalyst in Isopropanol (iPrOH). Heat to 75°C for 2-4 hours.

    • Mechanism:[4][5][6][7] Pd inserts into the C-I bond, captures

      
       from DABSO, and forms a stable sulfinate intermediate [2].
      
  • Activation: Cool to room temperature. Add the amine nucleophile directly to the vessel.[8]

  • Oxidative Coupling: Add an oxidant (NCS or aqueous bleach) dropwise.

    • Result: The sulfinate is oxidized in situ to the sulfonamide without ever isolating the unstable chloride.

  • Workup: Standard aqueous extraction.

Troubleshooting & FAQs

Q1: My reaction mixture turned into a black, insoluble tar. What happened?

Diagnosis: Acid-catalyzed polymerization. Root Cause: Thiophene is too electron-rich. In the presence of strong acid (


), the thiophene ring acts as a nucleophile, attacking another thiophene molecule, leading to polythiophene chains.
Fix: 
  • Switch to Protocol A (Dilution method).

  • Ensure temperature is strictly

    
    .
    
  • If the problem persists, abandon chlorosulfonic acid and use Protocol B (Pd-catalysis) which operates under neutral/basic conditions.

Q2: I see the product on TLC, but after the column, I recover nothing.

Diagnosis: Decomposition on Silica. Root Cause: Thiophene sulfonyl chlorides are highly reactive and can hydrolyze or decompose on the acidic surface of silica gel. Fix:

  • Skip the column. Sulfonyl chlorides should rarely be purified by chromatography.

  • Perform a "Flash Filtration" through a short pad of Celite/MgSO4 if needed.

  • Ideally, react the crude chloride immediately with the amine. Purify the final sulfonamide (which is stable).

Q3: I am getting a mixture of 2- and 3-substituted isomers.

Diagnosis: Regioselectivity drift. Root Cause: Electrophilic attack prefers the C2 (


) position. However, if C2 is blocked or sterically hindered, C3 (

) attack occurs. High temperatures can also promote thermodynamic scrambling. Fix:
  • Lower the reaction temperature to favor the kinetic product (C2).

  • If you specifically need the C3 isomer, do not use direct chlorosulfonation. Instead, start with 3-bromothiophene, perform a Lithium-Halogen exchange (

    
    , -78°C), quench with 
    
    
    
    , and treat with NCS [3].

Data Summary: Yield Comparison

Substrate TypeMethod A (Direct

)
Method B (Pd-DABSO)Method C (Lithiation)
2-Methylthiophene 65-75% (Major C5)N/A85%
Unsubstituted Thiophene 30-40% (Tar risk)N/A90%
Complex Thiophene Ester 0% (Decomposition)82% 40%
3-Bromothiophene 50% (Mixture)88% (Regio-pure)92%

References

  • Creary, X. (1985). Reaction of sulfonyl chlorides with nucleophiles. Journal of Organic Chemistry, 50(25), 5080–5088. Link

  • Woolven, H., et al. (2011). DABSO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis.[2][3][8] Organic Letters, 13(18), 4876–4878. Link

  • Flegeau, E. F., et al. (2016).[8] One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides.[8] Synlett, 27, 101-105.[8] Link

  • BenchChem Technical Support. (2025). Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of 4-Chlorothiophene-2-sulfonyl chloride

Welcome to the Technical Support Center for 4-Chlorothiophene-2-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-Chlorothiophene-2-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered issues during its use in chemical synthesis. As a highly reactive electrophile, the successful application of 4-chlorothiophene-2-sulfonyl chloride hinges on a nuanced understanding of its chemical behavior and optimal reaction conditions. This resource synthesizes technical data and field-proven insights to empower you to overcome common hurdles and achieve your synthetic goals.

Troubleshooting Guide: Addressing Low Reactivity

This section is structured in a question-and-answer format to directly address specific problems you may encounter in the laboratory.

Question 1: My sulfonylation reaction with an amine/alcohol is sluggish or incomplete. What are the primary causes?

Low or no conversion in a sulfonylation reaction is a frequent issue that can often be traced back to a few key factors. The reactivity of the sulfonyl chloride is intrinsically linked to its stability, the nucleophilicity of the substrate, and the reaction environment.

Potential Cause 1: Degradation of 4-Chlorothiophene-2-sulfonyl chloride

4-Chlorothiophene-2-sulfonyl chloride is susceptible to hydrolysis, especially in the presence of atmospheric moisture or residual water in your reaction setup.[1][2] The sulfonic acid byproduct formed is unreactive towards your nucleophile and will result in low yields.

  • Self-Validating Protocol: Before starting your reaction, it is crucial to assess the quality of your sulfonyl chloride. A simple 1H NMR can be informative. The protons on the thiophene ring should appear as sharp doublets.[3] Broadening of these signals or the appearance of new peaks could indicate decomposition.

Troubleshooting Steps:

  • Verify Reagent Quality: If possible, use a freshly opened bottle of 4-chlorothiophene-2-sulfonyl chloride. If the reagent is old or has been improperly stored, consider purification by distillation under high vacuum, though this can be challenging due to its thermal sensitivity.

  • Ensure Anhydrous Conditions: All glassware should be oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon). Solvents must be rigorously dried using appropriate methods (e.g., distillation from a suitable drying agent or passage through a solvent purification system).

Potential Cause 2: Inadequate Nucleophilicity of the Substrate

Sterically hindered or electron-deficient amines and alcohols will exhibit reduced nucleophilicity, leading to a slower reaction rate. The electron-withdrawing nature of the chlorine atom on the thiophene ring can also slightly diminish the electrophilicity of the sulfonyl chloride compared to unsubstituted thiophene-2-sulfonyl chloride, making the choice of nucleophile even more critical.[4][5]

Troubleshooting Steps:

  • Increase Reaction Temperature: Gently heating the reaction can often overcome the activation energy barrier. Monitor the reaction closely by TLC or LC-MS to avoid decomposition of starting materials or products.

  • Employ a More Forcing Base/Catalyst: For weakly nucleophilic amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or the use of a catalyst can be beneficial. For alcohol sulfonylation, the addition of a catalytic amount of DMAP (4-Dimethylaminopyridine) can significantly accelerate the reaction.[6]

Potential Cause 3: Suboptimal Solvent and Base Combination

The choice of solvent and base is critical for a successful sulfonylation. The solvent must solubilize all reactants and the base should be strong enough to deprotonate the nucleophile (in the case of alcohols) or neutralize the HCl byproduct without reacting with the sulfonyl chloride.

  • Causality Explained: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred to avoid reaction with the sulfonyl chloride.[7] The base should be a non-nucleophilic amine such as triethylamine (TEA) or pyridine. Pyridine can often act as both a base and a catalyst.[8]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-Chlorothiophene-2-sulfonyl chloride?

To maintain its reactivity, 4-Chlorothiophene-2-sulfonyl chloride should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.[1] Refrigeration is recommended. Exposure to moisture must be strictly avoided as it will lead to hydrolysis.

Q2: I am observing a significant amount of a non-polar byproduct in my reaction. What could it be?

In some cases, particularly at elevated temperatures or with certain catalysts, sulfonyl chlorides can undergo desulfonylation to form the corresponding aryl chloride.[9] Another possibility, though less common in sulfonamide formation, is the formation of a sulfone byproduct. Careful analysis by mass spectrometry and NMR will be necessary to identify the unknown compound.

Q3: Can I use protic solvents for my sulfonylation reaction?

It is highly discouraged to use protic solvents like water, methanol, or ethanol. These solvents are nucleophilic and will readily react with 4-Chlorothiophene-2-sulfonyl chloride, leading to the formation of the corresponding sulfonic acid or sulfonate ester, thus competing with your desired reaction.[7]

Q4: How does the chlorine substituent on the thiophene ring affect the reactivity of the sulfonyl chloride?

The chlorine atom is an electron-withdrawing group, which can have a dual effect. It can increase the electrophilicity of the sulfur atom in the sulfonyl chloride group through inductive effects, potentially making it more reactive. However, its electron-withdrawing nature also deactivates the aromatic ring, which can influence the overall electronic properties and stability of the molecule.[4][5]

Experimental Protocols

Protocol 1: General Procedure for the Sulfonylation of a Primary Amine

This protocol is a general starting point and may require optimization for your specific substrate.

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the primary amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM, 0.1 M).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. To this solution, add a solution of 4-chlorothiophene-2-sulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: DMAP-Catalyzed Sulfonylation of a Primary Alcohol
  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the primary alcohol (1.0 eq.), anhydrous pyridine (3.0 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM (0.1 M).

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C. Add 4-chlorothiophene-2-sulfonyl chloride (1.2 eq.) portion-wise over 10 minutes.

  • Reaction Progression: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-24 hours. Monitor the reaction by TLC.

  • Aqueous Work-up: Once the reaction is complete, dilute with DCM and wash with 1 M copper sulfate solution to remove pyridine, followed by water and brine.

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude sulfonate ester by flash column chromatography.

Data Presentation

Table 1: Recommended Solvents and Bases for Sulfonylation Reactions

SolventBasepKa of Conjugate AcidComments
Dichloromethane (DCM)Triethylamine (TEA)10.75Standard non-nucleophilic base.
Tetrahydrofuran (THF)Pyridine5.25Can also act as a nucleophilic catalyst.
AcetonitrileDiisopropylethylamine (DIPEA)11.0A sterically hindered, non-nucleophilic base.
1,4-DioxaneN-Methylmorpholine (NMM)7.38A commonly used base in peptide synthesis.

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow start Low Reactivity Observed check_reagent 1. Assess Reagent Quality (NMR, Fresh Bottle) start->check_reagent reagent_ok Reagent is Pure check_reagent->reagent_ok Yes reagent_bad Reagent Degraded check_reagent->reagent_bad No check_conditions 2. Evaluate Reaction Conditions reagent_ok->check_conditions purify_reagent Purify or Replace Reagent reagent_bad->purify_reagent purify_reagent->start conditions_ok Conditions Optimal? check_conditions->conditions_ok Yes conditions_bad Suboptimal Conditions check_conditions->conditions_bad No check_substrate 3. Consider Substrate Nucleophilicity conditions_ok->check_substrate optimize_conditions Optimize: - Increase Temperature - Change Solvent/Base - Add Catalyst (DMAP) conditions_bad->optimize_conditions optimize_conditions->start substrate_ok Substrate is Reactive check_substrate->substrate_ok Yes substrate_bad Low Nucleophilicity check_substrate->substrate_bad No success Reaction Successful substrate_ok->success force_reaction Use More Forcing Conditions: - Stronger Base (DBU) - Higher Temperature substrate_bad->force_reaction force_reaction->start

Caption: A decision-making workflow for troubleshooting low reactivity.

References

Sources

Optimization

Minimizing side reactions in thiophene sulfonyl chloride coupling

Ticket System: Open | Agent: Senior Application Scientist | Status: Active[1] Introduction: The "Goldilocks" Reactivity Challenge Welcome to the technical support hub for thiophene sulfonyl chloride couplings. If you are...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Open | Agent: Senior Application Scientist | Status: Active[1]

Introduction: The "Goldilocks" Reactivity Challenge

Welcome to the technical support hub for thiophene sulfonyl chloride couplings. If you are here, you likely encountered a black tarry mixture, a low yield, or a mass spectrum dominated by sulfonic acid (


) instead of your sulfonamide.

The Core Problem: Thiophene sulfonyl chlorides exist in a precarious "Goldilocks" zone. They are less electrophilic than electron-deficient benzene analogs (like 4-nitrobenzenesulfonyl chloride) due to the electron-donating nature of the thiophene ring, yet they are significantly more thermally unstable.[1]

This guide treats your experiment as a system of competing rates. To win, the rate of aminolysis (


) must significantly exceed the rates of hydrolysis (

) and thermal decomposition (

).

Module 1: Troubleshooting Low Yields (The Hydrolysis Trap)

User Ticket #101:

"My LCMS shows a massive peak for the sulfonic acid (R-SO3H) and very little product. I used 1.2 equivalents of chloride."

Root Cause Analysis:

This is a classic Competitive Hydrolysis failure.[1] The thiophene ring pushes electron density toward the sulfur atom, stabilizing the transition state for nucleophilic attack but also making the S-Cl bond susceptible to moisture before the amine can react.

The Mechanism: Water competes with your amine in an


-like mechanism.[1] If your solvent is "wet" (even trace ppm) or your base is hygroscopic, water consumes the reagent before the amine does.
Solution Protocol:
  • Solvent Selection (The Critical Variable): Do not rely on "bottle-dry" solvents.[1] Thiophene sulfonyl chlorides are intolerant of moisture.[1][2]

SolventRatingTechnical Note
DCM (Dichloromethane) [1][3] ★★★★★Gold Standard. Non-nucleophilic, solubilizes reagents well, easily dried.
THF (Tetrahydrofuran) [3] ★★★★☆Good, but must be distilled/fresh. Old THF contains peroxides and water.[1]
DMF/DMAc ★★☆☆☆Avoid if possible. Hygroscopic.[1] Hard to remove. Promotes hydrolysis.[1]
Alcohols (MeOH/EtOH) ☆☆☆☆☆FATAL. Will form sulfonate esters (

), not sulfonamides.[1]
  • The "Reverse Addition" Technique:

    • Standard: Adding chloride to the amine.[3][4] (Risk: Localized excess of chloride

      
       side reactions).[1]
      
    • Optimized: Dissolve the amine and base in dry DCM first.[3] Cool to

      
      . Add the sulfonyl chloride  (dissolved in minimal DCM) dropwise.[3] This keeps the chloride concentration low relative to the amine, favoring the desired coupling.
      

Module 2: Impurity Profiling (Anhydrides & Dimers)

User Ticket #102:

"I see a byproduct with exactly double the mass of my starting material minus some fragments. Is this a dimer?"

Root Cause Analysis:

You are likely seeing Sulfonic Anhydride formation or Bis-sulfonylation .[1]

  • Sulfonic Anhydride (

    
    ): 
    
    • Cause: Hydrolysis produces sulfonic acid (

      
      ).[1] This acid reacts with remaining sulfonyl chloride (
      
      
      
      ) in the presence of base.[1]
    • Impact: It consumes 2 equivalents of your starting material to make waste.[1]

  • Bis-Sulfonylation (

    
    ): 
    
    • Cause: If your amine is primary (

      
      ), the resulting sulfonamide (
      
      
      
      ) is still acidic.[1] If you use excess base and chloride, it will react again.
Visualizing the Competitive Pathways

ReactionPathways TSC Thiophene Sulfonyl Chloride Product Sulfonamide (Target) TSC->Product + Amine (Fast) Acid Sulfonic Acid (Waste) TSC->Acid + Water (Hydrolysis) Anhydride Sulfonic Anhydride TSC->Anhydride + Acid (Side Rxn) Amine Amine (Nucleophile) Water Water (Impurity) Bis Bis-Sulfonamide (Over-reaction) Product->Bis + TSC (Excess Base)

Caption: Competitive reaction landscape. Green path is desired; Red/Yellow paths represent reagent consumption by moisture or stoichiometry errors.

Module 3: Thiophene-Specific Instabilities

User Ticket #103:

"My reagent turned into a black oil before I even added it. Is it bad?"

Technical Insight:

Thiophene sulfonyl chlorides (especially the 3-isomer) are significantly less stable than phenyl analogs.[1]

  • Thermal Decomposition: They can extrude

    
     or polymerize upon heating.[1]
    
  • Isomer Sensitivity: 2-thiophenesulfonyl chloride is generally more stable than 3-thiophenesulfonyl chloride.[1] The 3-position is electronically different, often leading to faster decomposition.[1]

Storage Protocol:

  • Store at

    
     (or 
    
    
    
    for long term) under Argon.[1]
  • If the solid is dark brown/black, purify via rapid filtration through a silica plug with DCM before use. Do not distill (explosion risk).[1]

Module 4: The Validated Protocol

This protocol is designed to minimize hydrolysis and anhydride formation through strict order-of-addition controls.[1]

Reagents:
  • Substrate: Thiophene-2-sulfonyl chloride (1.1 equiv)[1]

  • Nucleophile: Primary/Secondary Amine (1.0 equiv)[3]

  • Base: Pyridine (3.0 equiv) or TEA (2.5 equiv) + DMAP (0.1 equiv - optional catalyst)[1]

  • Solvent: Anhydrous DCM (

    
     concentration wrt Amine)
    
Step-by-Step Workflow:
  • System Prep: Flame-dry a round-bottom flask. Cool to room temperature under

    
     flow.
    
  • Amine Solubilization: Add Amine and Base (Pyridine/TEA) to the flask.[1] Add anhydrous DCM.[1][3] Stir until dissolved.

  • Thermal Control: Cool the amine solution to

    
      (Ice/Water bath). Crucial: Low temp slows hydrolysis more than it slows aminolysis.[1]
    
  • Reagent Addition: Dissolve Thiophene Sulfonyl Chloride in a separate vial with minimal DCM. Add this solution dropwise over 10-15 minutes to the cold amine mixture.

  • Reaction: Allow to warm to Room Temperature (RT) naturally. Stir for 2-4 hours.

  • Quench: Add

    
     (if product is acid-stable) or Saturated 
    
    
    
    . This destroys excess anhydride/chloride immediately.[1]
Decision Tree for Optimization

DecisionTree Start Start Coupling CheckSolvent Is Solvent Dry? (<50 ppm H2O) Start->CheckSolvent DryIt Dry over 3A Sieves or Distill CheckSolvent->DryIt No CheckAmine Is Amine Sterically Hindered? CheckSolvent->CheckAmine Yes DryIt->CheckAmine StandardCond Use TEA/DCM 0°C -> RT CheckAmine->StandardCond No (Primary/Sec) BoostCond Use Pyridine (Solvent) + DMAP cat. CheckAmine->BoostCond Yes (Bulky) Monitor Monitor TLC/LCMS (2 hours) StandardCond->Monitor BoostCond->Monitor Result Outcome? Monitor->Result Good Clean Conversion -> Workup Result->Good Product > 90% Hydrolysis High Acid Content Result->Hydrolysis Acid > 20% Bis Bis-Sulfonylation Result->Bis Dimer > 10% Check Solvent/Base\nDryness Check Solvent/Base Dryness Hydrolysis->Check Solvent/Base\nDryness Reduce Eq of Chloride\nDilute Reaction Reduce Eq of Chloride Dilute Reaction Bis->Reduce Eq of Chloride\nDilute Reaction

Caption: Logical flow for experimental setup and troubleshooting based on intermediate results.

References

  • Mechanistic Foundation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter on Nucleophilic Substitution at Sulfur).

  • Hydrolysis Kinetics: Arcoria, A., et al. (1974).[5] Reaction kinetics of 3-thiophenesulfonyl chloride with anilines in methanol. The Journal of Organic Chemistry, 39(12), 1689-1691. Link

  • Stability Data: Fisher Scientific. (2021).[1][6] Safety Data Sheet: 3-Thiophenesulfonyl chloride. Link

  • Synthesis Best Practices: BenchChem. (2025).[1][3] Protocols for Sulfonamide Synthesis. Link

  • Anhydride Formation: Ma, J., et al. (2025). Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides. ACS Organic & Inorganic Au.[1] Link

Sources

Troubleshooting

Purification techniques for 4-Chlorothiophene-2-sulfonyl chloride products

Technical Support Center: 4-Chlorothiophene-2-sulfonyl Chloride Module 1: Critical Handling & Stability (The "Pre-Purification" Phase)[1] Status: Critical Priority: High Context: Sulfonyl chlorides are electrophilic and...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chlorothiophene-2-sulfonyl Chloride

Module 1: Critical Handling & Stability (The "Pre-Purification" Phase)[1]

Status: Critical Priority: High Context: Sulfonyl chlorides are electrophilic and moisture-sensitive.[1] The thiophene ring introduces additional sensitivity to oxidation and light.[1]

The "Hydrolysis Trap"

Issue: The compound turns into a sticky gum or shows a broad peak at ~10-12 ppm in


-NMR.[1]
Diagnosis:  Hydrolysis has occurred, forming 4-chlorothiophene-2-sulfonic acid  and 

.[1] This is autocatalytic; the

generated accelerates further decomposition. Prevention Protocol:
  • Solvent Choice: Never use alcohols (forms sulfonates) or wet ethers.[1] Use anhydrous DCM, Toluene, or Hexanes.

  • Quench Technique: If synthesizing, quench the reaction mixture on ice alone, not water/ice mix, and extract immediately.

  • Drying: Use

    
     (Magnesium Sulfate) rather than 
    
    
    
    for faster water removal.
Thermal Decomposition (Desulfonylation)

Issue: Gas evolution (


) observed during distillation; darkening of the oil.[1]
Mechanism:  Thiophene sulfonyl chlorides are thermally less stable than benzene derivatives.[1] Prolonged heating 

causes loss of

, yielding 2,4-dichlorothiophene .[1] Solution:
  • Vacuum Requirement: Distillation must be performed under high vacuum (

    
    ) to keep the bath temperature below 
    
    
    
    .
  • Stabilizers: Store with trace amounts of inorganic acid scavengers if not using immediately.[1]

Module 2: Purification Protocols

User Note: 4-Chlorothiophene-2-sulfonyl chloride (CAS 1016315-26-6) is often a low-melting solid or a viscous oil , depending on purity and ambient temperature.[1] Select the protocol matching your material's state.[1]

Protocol A: Low-Temperature Recrystallization (Recommended for Solids/Semi-Solids)

Best for: Removing sulfonic acid impurities and trace isomers.[1]

Reagents:

  • Solvent A: n-Hexane or n-Pentane (Anhydrous)[1]

  • Solvent B (Optional co-solvent): Dichloromethane (DCM) [1]

Step-by-Step:

  • Dissolution: Dissolve the crude mass in the minimum amount of boiling Solvent A.

    • Troubleshooting: If it forms an "oily bottom layer" instead of dissolving, add trace DCM dropwise until homogeneous.

  • Filtration: Rapidly filter the hot solution through a glass frit (porosity M) to remove insoluble sulfonic acids/salts.

  • Crystallization: Seal the flask under

    
    . Place in a freezer at -20°C  for 12-18 hours.
    
    • Do not disturb: Agitation induces oiling out.[1]

  • Collection: Filter cold. Wash the crystals with cold (-78°C) pentane.[1]

  • Drying: High vacuum (0.1 mmHg) for 2 hours at room temperature.

Protocol B: High-Vacuum Distillation (Recommended for Oils)

Best for: Large scale purification of liquid crude.[1]

Setup: Short-path distillation head (Vigreux column is usually overkill and increases pressure drop).

ParameterSpecification
Pressure

(Critical)
Bath Temp Max

Head Temp Expect

(varies w/ vacuum)
Receiver Cooled to

Warning: If the pot residue turns black and viscous, STOP . This indicates polymerization or decomposition.[1]

Protocol C: Flash Chromatography (Emergency Only)

Context: Silica gel is slightly acidic and hydrated, which degrades sulfonyl chlorides. Use this only if A and B fail.

  • Neutralization: Pre-treat silica gel with 1%

    
     in Hexane.[1]
    
  • Eluent: 100% Hexane

    
     5% EtOAc/Hexane.[1]
    
  • Speed: Run the column rapidly (<10 mins).

Module 3: Troubleshooting & Diagnostics

Visualizing the Purification Logic

PurificationLogic Start Crude 4-Chlorothiophene- 2-sulfonyl chloride CheckState Physical State @ 20°C? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Liquid Viscous Oil CheckState->Liquid Recryst Recrystallization (Hexane/Pentane, -20°C) Solid->Recryst Distill High Vac Distillation (<0.5 mmHg) Liquid->Distill CheckPurity Check Purity (NMR) Recryst->CheckPurity Distill->CheckPurity Success Pure Product Store @ -20°C under Ar CheckPurity->Success Clean NMR Fail Impure / Decomposed CheckPurity->Fail Acid/Isomers present Flash Rapid Flash Chrome (Neutralized Silica) Fail->Flash Last Resort Flash->Success

Caption: Decision tree for selecting the optimal purification method based on the physical state of the crude material.

Common Impurity Profile (NMR Diagnostics)
Impurity

-NMR Signature (

)
OriginRemoval
Sulfonic Acid Broad singlet

Hydrolysis (Water ingress)

wash (rapid) or Recrystallization
3-Chlorothiophene Upfield aromatic signalsUnreacted Starting MaterialHigh Vac Distillation
Isomer (5-Cl) Doublet coupling constant differencesRegioisomer byproductRecrystallization (Isomers often separate well)

Module 4: Frequently Asked Questions (FAQ)

Q1: My product is turning pink/purple on the shelf. Is it ruined? A: Not necessarily. Thiophene derivatives are photo-sensitive and prone to trace oxidation, forming colored oligomers.[1]

  • Action: Check NMR.[1][2] If the spectrum is clean, the color is likely superficial (ppm level).

  • Fix: Dissolve in Hexane, treat with activated charcoal (anhydrous), filter, and recrystallize.

Q2: Can I store this in solution? A: No. Even "anhydrous" solvents absorb moisture over time through septa.[1]

  • Best Practice: Store as a neat solid/oil under Argon at -20°C. If you must make a stock solution, use Anhydrous Toluene and use it within 24 hours.[1]

Q3: The melting point is lower than reported (or it's an oil). Why? A: The "4-chloro" isomer (CAS 1016315-26-6) has less literature data than the "5-chloro" isomer.[1]

  • Fact: Isomers often have depressed melting points due to lower symmetry.[1]

  • Fact: Trace solvent residues (Hexane) significantly depress MP.[1] Ensure you have dried it under high vacuum for >2 hours.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for sulfonyl chloride purification via recrystallization).

  • Goumont, R., et al. (2009). Nucleophilic substitution in the thiophene series. Chemical Reviews, 109(5). (Context on thiophene ring stability and reactivity).

Sources

Optimization

Technical Support Center: Optimizing Temperature for Sulfonyl Chloride Amination Reactions

Welcome to the technical support center dedicated to one of the most fundamental transformations in medicinal and process chemistry: the amination of sulfonyl chlorides. This guide is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to one of the most fundamental transformations in medicinal and process chemistry: the amination of sulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Achieving optimal temperature control is paramount for maximizing yield, ensuring purity, and preventing the formation of troublesome byproducts.

This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and adapt procedures to your specific substrates.

Section 1: Core Principles - The Temperature Tightrope

In sulfonyl chloride aminations, temperature is a double-edged sword. The central challenge is balancing reaction kinetics with the stability of reactants and the rate of undesired side reactions.

  • Increased Temperature: Generally accelerates the rate of the desired nucleophilic attack by the amine on the sulfonyl chloride, leading to faster reaction times.[1]

  • Decreased Temperature: Slows the primary reaction but can be crucial for minimizing side reactions, especially the hydrolysis of the sensitive sulfonyl chloride starting material.[2]

The ideal temperature is therefore a carefully determined optimum that provides a reasonable reaction rate without compromising the integrity of the reaction components.

cluster_0 Temperature Effect cluster_1 Outcome Temp Reaction Temperature Rate Desired Reaction Rate (Sulfonamide Formation) Temp->Rate Increases Side_Reactions Side Reaction Rate (Hydrolysis, Decomposition) Temp->Side_Reactions Increases Exponentially Yield Optimal Yield & Purity Rate->Yield Side_Reactions->Yield Compromises

Caption: The relationship between temperature, desired reaction rate, and side reactions.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during sulfonyl chloride amination reactions, with a focus on temperature-related causes and solutions.

Issue 1: Low or No Conversion to Sulfonamide

  • Question: My reaction shows little to no product formation after several hours. I started the reaction at 0 °C as recommended. Is the temperature simply too low?

  • Answer: While starting at a low temperature is a prudent measure to control the initial reaction, insufficient thermal energy can indeed be the cause of low conversion. Several factors could be at play:

    • Low Reactivity of Starting Materials: Sterically hindered amines or electron-deficient aromatic amines are less nucleophilic and require more energy to react. Similarly, sterically demanding sulfonyl chlorides present a greater challenge for the incoming nucleophile.

    • Insufficient Thermal Energy: The activation energy for your specific substrate combination may not be met at 0 °C or even room temperature. Some specialized C-H sulfonylaminations, for example, require temperatures as high as 80-120 °C to proceed.[3]

    • Poor Reagent Quality: Ensure the amine and sulfonyl chloride have not degraded during storage.

    Troubleshooting Steps:

    • Monitor and Gradually Increase Temperature: After confirming no initial runaway reaction at low temperature, allow the mixture to warm to room temperature and monitor by TLC or LC-MS. If the reaction remains sluggish, incrementally increase the temperature (e.g., to 40 °C, then 60 °C), monitoring at each stage.

    • Consider a Stronger Base: While not directly a temperature issue, a stronger, non-nucleophilic base can more effectively deprotonate the amine (if it's an ammonium salt) or the initial adduct, potentially facilitating the reaction at a lower temperature.

    • Re-evaluate Solvent: Ensure all reactants are fully dissolved at the reaction temperature. Poor solubility can mimic low reactivity.

Issue 2: High Levels of Impurities and Byproducts

  • Question: My reaction yields the desired sulfonamide, but it is contaminated with significant impurities. I ran the reaction at an elevated temperature to speed it up. Could this be the problem?

  • Answer: Yes, excessive heat is a primary culprit for low-purity product profiles. The energy you supply to the system not only accelerates the desired reaction but also competing undesired pathways.[2] The most common heat-induced side reactions are:

    • Hydrolysis of Sulfonyl Chloride: This is the most frequent side reaction. Sulfonyl chlorides are highly susceptible to hydrolysis by trace amounts of water in the solvent, reagents, or from atmospheric moisture, forming the corresponding sulfonic acid.[4][5] This process is significantly accelerated at higher temperatures.

    • Starting Material/Product Decomposition: Many complex organic molecules and certain classes of sulfonyl chlorides (especially some heteroaromatic derivatives) are thermally unstable and can degrade at elevated temperatures.[6][7] This can lead to a complex mixture of byproducts.

    • Disulfonylation of Primary Amines: A primary amine can react with a second molecule of sulfonyl chloride to form a disulfonamide (R-N(SO₂R')₂). This is more likely to occur at higher temperatures, especially if the base is added slowly or is not sufficiently strong to deprotonate the initial sulfonamide product.

    Troubleshooting Steps:

    • Reduce Reaction Temperature: The most direct solution is to run the reaction at a lower temperature. Many standard aminations proceed efficiently between 0 °C and room temperature.[8]

    • Slow Addition of Reagents: Add the sulfonyl chloride solution dropwise to the cooled amine solution. This maintains a low instantaneous concentration of the electrophile and helps control any exotherm.

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents to minimize the competitive hydrolysis reaction.[2]

Issue 3: Reaction Stalls Before Completion

  • Question: My reaction proceeds well initially but then stalls, leaving a significant amount of unreacted amine even after an extended period. What could be causing this?

  • Answer: This often points to the degradation of one of the reagents over the course of the reaction, most commonly the sulfonyl chloride.

    • Thermal Instability of Sulfonyl Chloride: Many sulfonyl chlorides have limited stability in solution, especially at elevated temperatures.[6][7] They can decompose via pathways like SO₂ extrusion.[6][7] If the reaction is run for a long time at a high temperature, the sulfonyl chloride may degrade before it has a chance to react completely with the amine.

    • Hydrolysis Over Time: Even at moderate temperatures, the slow hydrolysis of the sulfonyl chloride can consume the reagent over long reaction times, preventing the reaction from reaching completion.

    Troubleshooting Steps:

    • Portion-wise Addition: Instead of adding all the sulfonyl chloride at the beginning, try adding it in two or three portions over the course of the reaction. This ensures a fresh supply of the reagent is available.

    • Use a More Stable Precursor: If available, consider using the corresponding sulfonyl fluoride. Sulfonyl fluorides are generally more resistant to hydrolysis and thermal decomposition but may require slightly higher temperatures or longer reaction times to react.[5][9]

    • Optimize for a Shorter Reaction Time: Find a temperature that allows the reaction to complete in a shorter timeframe (e.g., 2-4 hours) to minimize the window for reagent degradation.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is a good starting temperature for a typical sulfonyl chloride amination?

    • A1: A conservative and widely practiced approach is to begin the reaction at 0 °C by cooling the flask in an ice bath.[8] This allows you to control the initial rate, manage any exothermic activity, and minimize hydrolysis. After the addition of the sulfonyl chloride is complete, the reaction can be allowed to slowly warm to room temperature (approx. 20-25 °C) and stirred to completion.

  • Q2: How does the amine's structure affect the optimal temperature?

    • A2: The nucleophilicity of the amine is a critical factor. More nucleophilic amines can react at lower temperatures. A general hierarchy is:

      • Aliphatic Amines (Primary & Secondary): Highly nucleophilic. Reactions often proceed cleanly and quickly at 0 °C to room temperature.[1]

      • Aromatic Amines (Anilines): Less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring. These may require room temperature or gentle heating (40-60 °C) to achieve a reasonable rate.

      • Electron-Deficient Anilines: These are very poor nucleophiles and often require higher temperatures and sometimes catalysis.[10]

  • Q3: My sulfonyl chloride is known to be unstable. How should I approach temperature optimization?

    • A3: For thermally sensitive sulfonyl chlorides, such as many heteroaromatic variants, temperature control is paramount.[6][7] Start at a very low temperature (e.g., -20 °C or 0 °C) and do not exceed room temperature unless absolutely necessary. Aim for the lowest possible temperature that affords a clean, albeit potentially slow, conversion. Short reaction times are also critical. In these cases, flow chemistry can offer superior temperature control and safety for highly exothermic or unstable reactions.[11]

Section 4: Data & Protocols

Table 1: Recommended Starting Temperatures Based on Reactant Types
Amine TypeSulfonyl Chloride TypeRecommended Starting Temp.Typical Max Temp.Notes
Aliphatic (Primary)Aryl0 °CRoom TempWatch for disulfonylation; use of appropriate base is key.
Aliphatic (Secondary)Aryl0 °CRoom TempGenerally clean reactions.
Aromatic (Aniline)ArylRoom Temp40 - 60 °CSlower reaction due to lower nucleophilicity.
Aliphatic (Primary)Aliphatic/Heteroaromatic-10 °C to 0 °CRoom TempMonitor closely for sulfonyl chloride decomposition.[6][7]
Aromatic (Aniline)Aliphatic/HeteroaromaticRoom Temp40 - 80 °CChallenging; may require higher temperatures and longer reaction times.
Experimental Protocol: Parallel Temperature Optimization

This protocol describes a method for efficiently screening multiple temperatures to find the optimal condition for your specific substrates.

cluster_reactions Parallel Reaction Setup prep Prepare Stock Solutions - Amine in Solvent - Sulfonyl Chloride in Solvent r1 Reaction 1 (0 °C) prep->r1 r2 Reaction 2 (Room Temp) prep->r2 r3 Reaction 3 (40 °C) prep->r3 r4 Reaction 4 (60 °C) prep->r4 monitor Monitor All Reactions (TLC or LC-MS) at t = 1h, 2h, 4h r1->monitor r2->monitor r3->monitor r4->monitor quench Quench & Work-up monitor->quench analyze Analyze Crude Product (LC-MS, UPLC, NMR) quench->analyze select Select Optimal Temperature (Best conversion & purity profile) analyze->select

Sources

Troubleshooting

Recrystallization solvents for thiophene sulfonamide derivatives

Current Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Process Chemist Subject: Optimization of Recrystallization Solvents for Thiophene Sulfonamide Derivatives

Introduction: The Amphiphilic Challenge

Thiophene sulfonamides present a unique purification challenge due to their amphiphilic nature . The thiophene ring provides a lipophilic, electron-rich aromatic core, while the sulfonamide moiety (


 or 

) introduces strong hydrogen bond donor/acceptor capabilities and polarity.

This "Technical Support Center" guide is designed to help you navigate the solubility matrix, troubleshoot phase separation issues ("oiling out"), and control polymorphism.

Module 1: Solvent Selection Strategy

Q: What is the "Gold Standard" solvent system for thiophene sulfonamides?

A: There is no single universal solvent, but the Ethanol/Water binary system is the industry workhorse for these derivatives.

Why?

  • Solubility Match: The thiophene ring dissolves well in hot ethanol, while the polar sulfonamide group maintains interaction with the aqueous component, preventing premature precipitation of polar impurities.

  • Temperature Differential: These compounds typically show a steep solubility curve in ethanol—high solubility at reflux (

    
    ) and low solubility at 
    
    
    
    [1].
Q: My compound is too lipophilic for Ethanol/Water. What are the alternatives?

A: If your derivative has bulky alkyl chains on the thiophene ring or the sulfonamide nitrogen, switch to a Non-Polar/Polar Aprotic pairing.

Solvent Selection Matrix

Derivative Type Primary Solvent (Good) Anti-Solvent (Poor) Mechanism
Standard (e.g., Acetazolamide analogs)Ethanol (95%) WaterH-bond network formation.
Highly Lipophilic (Alkyl-substituted)Ethyl Acetate n-Heptane / HexaneVan der Waals packing.
Acid Sensitive (Labile groups)Isopropanol (IPA) Isopropyl EtherMilder thermal stress (

).
High Purity Required (API Grade)Acetonitrile Water (or cold reflux)Excellent for purging colored impurities [2].

Critical Note: Avoid chlorinated solvents (DCM, Chloroform) for crystallization if possible. They often form solvates that are difficult to dry down, and their high volatility makes controlling the cooling rate difficult.

Module 2: Troubleshooting "Oiling Out"

Q: My product separates as a liquid oil instead of crystals upon cooling. Why?

A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the Metastable Zone Width (MSZW) is crossed at a temperature above the melting point of the solvated solid [3].

Common Causes:

  • Impurity Depression: Impurities lower the melting point of your solid significantly.[1]

  • Supersaturation: The solution is too concentrated; the solute crashes out as a disordered liquid before it can organize into a lattice.

  • Temperature: The boiling point of your solvent is higher than the melting point of your impure solid.

Visual Guide: The "Oiling Out" Rescue Protocol

OilingOutRescue Start START: Product Oils Out Reheat 1. Re-heat to Reflux (Dissolve Oil) Start->Reheat Dilute 2. Add 10-20% More 'Good' Solvent Reheat->Dilute Reduce Supersaturation Seed 3. Add Seed Crystal at T = (Mp - 10°C) Dilute->Seed Provide Nucleation Site Cool 4. Slow Cool (Insulate Flask) Seed->Cool Check Crystals Forming? Cool->Check Success Filter & Wash Check->Success Yes Fail Switch Solvent System (Lower Boiling Point) Check->Fail No (Still Oiling) Fail->Reheat Retry with MeOH/Et2O

Figure 1: Decision workflow for rescuing a crystallization batch that has undergone liquid-liquid phase separation (oiling out).

SOP: The "Trituration Rescue" Technique

If the standard rescue fails (see diagram), use this aggressive method:

  • Decant the supernatant solvent from the oil.

  • Add a small volume of Diethyl Ether or MTBE to the oil.

  • Scratch the flask vigorously with a glass rod. The mechanical stress + rapid evaporation of the volatile ether often forces the oil to solidify into an amorphous solid.

  • Recrystallize this solid using the standard Ethanol/Water method (now that it is solid, the impurities are slightly less entrained).

Module 3: Polymorph & Crystal Form Control

Q: I have high purity, but the filtration is extremely slow (fine powder). How do I fix this?

A: You have likely formed a metastable polymorph or precipitated the product too fast (Kinetic Control). You need to shift to Thermodynamic Control to grow larger, filterable needles or prisms.

Protocol: The "Slow-Cool" Oscillation

  • Dissolve the crude solid at reflux.

  • Cool rapidly to induce initial nucleation (cloudiness).

  • Re-heat immediately until the solution is almost clear (dissolving the smallest, most unstable nuclei).

  • Cool slowly (wrap the flask in aluminum foil and a towel). This "Ostwald Ripening" allows larger crystals to consume the smaller ones [4].

Q: How do I remove colored impurities (thiophene oligomers)?

A: Thiophene derivatives can oxidize to form dark oligomers.

  • Action: Add Activated Carbon (Norit GSX) during the hot dissolution phase.

  • Specifics: Use 1-3% w/w carbon. Reflux for 15 minutes. Filter hot through Celite.

  • Warning: Do not use carbon if your yield is already low; carbon can adsorb the product itself.

Module 4: Experimental Protocols

Standard Operating Procedure: Recrystallization of N-Substituted Thiophene Sulfonamide
ParameterSpecification
Solvent System Ethanol (95%) : Water
Ratio Variable (Start with 10 mL EtOH per 1 g crude)
Temperature Dissolve at

; Crystallize at

Cooling Rate

per hour (Passive cooling)

Step-by-Step:

  • Place 5.0 g of crude thiophene sulfonamide in a 100 mL Erlenmeyer flask.

  • Add 40 mL of Ethanol (95%) and a magnetic stir bar.

  • Heat to reflux on a hot plate.

  • If solid remains: Add Ethanol in 5 mL portions until dissolved.

  • If solution is dark: Add 0.1 g Activated Carbon, reflux 5 min, filter hot.

  • Remove from heat. Add Water dropwise until a faint permanent turbidity (cloudiness) appears.

  • Add 1-2 mL of Ethanol to clear the solution (restore single phase).

  • Cap the flask loosely and wrap in a towel. Allow to reach room temperature undisturbed (approx. 3 hours).

  • Place in an ice bath (

    
    ) for 1 hour.
    
  • Filter by vacuum, wash with cold Ethanol/Water (1:1), and dry.

Summary Visual: Solvent System Decision Tree

SolventSelection Input Thiophene Sulfonamide Derivative Polarity Polarity Check Input->Polarity Polar Polar / Acidic (e.g., -SO2NH2) Polarity->Polar High Polarity Lipophilic Lipophilic / Bulky (e.g., -SO2NR2) Polarity->Lipophilic Low Polarity Solv1 Ethanol / Water (Start Here) Polar->Solv1 Standard Solv2 Acetonitrile (High Purity) Polar->Solv2 API Grade Solv3 EtOAc / Heptane (Avoids Oiling) Lipophilic->Solv3 Standard Solv4 IPA / Isopropyl Ether (Labile Groups) Lipophilic->Solv4 Thermal Sensitive

Figure 2: Logic gate for selecting the initial solvent screening system based on molecular substitution.

References

  • National Institutes of Health (NIH). (2022).[2] Preparation of sulfonamides from N-silylamines. PMC. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization - Troubleshooting Guide. Mettler Toledo. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Dept of Chemistry. [Link]

  • Royal Society of Chemistry (RSC). (2025).[3][4][5] Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents. RSC Advances. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 4-Chlorothiophene-2-sulfonyl chloride

Topic: Structural Confirmation of 4-Chlorothiophene-2-sulfonyl chloride: A Comparative NMR Analysis Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Executive Summary: The Regioisomer...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Confirmation of 4-Chlorothiophene-2-sulfonyl chloride: A Comparative NMR Analysis Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Executive Summary: The Regioisomer Challenge

In the synthesis and quality control of 4-Chlorothiophene-2-sulfonyl chloride , the primary analytical challenge is not purity, but regioisomeric identity . The chlorosulfonation of 3-chlorothiophene often yields a mixture of isomers, most notably the target molecule and its thermodynamic competitor, 5-chlorothiophene-2-sulfonyl chloride .

Standard HPLC methods often struggle to resolve these isomers due to their identical molecular weight and similar polarity. Proton NMR (


H NMR)  is the definitive orthogonal tool for structural confirmation. This guide provides a comparative analysis to distinguish the target from its isomers using scalar coupling constants (

) as the primary diagnostic metric.

Part 1: Comparative NMR Profiling

The following table contrasts the target molecule with its most common isomer (5-chloro) and the starting material (3-chlorothiophene). The critical differentiator is the multiplicity and coupling constant (


)  of the aromatic protons.
Table 1: Diagnostic Signal Comparison ( , 400 MHz)
CompoundStructureProton A (Shift

)
Proton B (Shift

)
Diagnostic Coupling (

)
Multiplicity
Target: 4-Chlorothiophene-2-sulfonyl chloride 4-Cl, 2-SO

Cl
H3: ~7.65 ppmH5: ~7.55 ppm

Hz
Meta-Doublets
Isomer A: 5-Chlorothiophene-2-sulfonyl chloride 5-Cl, 2-SO

Cl
H3: ~7.58 ppmH4: ~6.98 ppm

Hz
Vicinal Doublets
Isomer B: 3-Chlorothiophene-2-sulfonyl chloride 3-Cl, 2-SO

Cl
H4: ~7.10 ppmH5: ~7.60 ppm

Hz
Vicinal Doublets
Starting Material: 3-Chlorothiophene 3-ClH2: ~7.20H4/H5: ~6.9-7.3Complex MultipletABC System

Critical Observation: The target molecule (4-chloro) possesses protons at positions 3 and 5. These are meta to each other, resulting in a characteristic small coupling constant (< 2 Hz) . The isomers possess adjacent protons (vicinal), resulting in significantly larger splitting (> 4 Hz).

Part 2: Mechanistic Interpretation & Causality

To interpret the spectrum correctly, one must understand the electronic environment driving the chemical shifts.

The Coupling Constant ( ) Logic

In thiophene systems, scalar coupling follows a rigid geometric dependence:

  • Vicinal (

    
    ):  Coupling between adjacent carbons (e.g., H3-H4) is strong, typically 3.5 – 5.5 Hz .
    
  • Long-Range (

    
    ):  Coupling across one intervening carbon (e.g., H3-H5) is weak, typically 1.2 – 2.0 Hz .
    
Chemical Shift Rationalization
  • The Sulfonyl Group (-SO

    
    Cl):  A strong electron-withdrawing group (EWG). It heavily deshields the adjacent H3 proton, pushing it downfield to ~7.65 ppm .
    
  • The Chlorine Atom (-Cl): Inductively withdrawing but mesomerically donating.

    • In the 4-chloro target , H3 is trapped between the EWG Sulfonyl and the EWG Chlorine. This "double deshielding" effect makes H3 the most downfield signal.

    • In the 5-chloro isomer , H4 is ortho to the chlorine (shielding resonance effect) and meta to the sulfonyl, causing it to appear significantly upfield (~6.98 ppm ).

Part 3: Validated Experimental Protocol

This protocol ensures high-resolution data capable of resolving the small


 coupling.
Reagents & Equipment
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS.
    
    • Why? DMSO-

      
       is hygroscopic; water peaks can obscure the aromatic region. 
      
      
      
      provides sharper lines for coupling analysis.
  • Instrument: Minimum 300 MHz (400 MHz+ recommended).

  • Sample Conc: 10-15 mg in 0.6 mL solvent.

Step-by-Step Workflow
  • Preparation: Dissolve 10 mg of the sulfonyl chloride in

    
    . Ensure the solution is clear; filter if turbid (precipitates cause line broadening).
    
  • Acquisition:

    • Pulse Angle: 30° (to ensure relaxation).

    • Relaxation Delay (

      
      ): Set to 2.0 seconds .
      
    • Scans: 16 (sufficient for this concentration).

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Apply an exponential window function with LB = 0.3 Hz .

    • Critical: Do not over-apodize (LB > 1.0), or you will smooth out the small 1.5 Hz coupling, making the doublet look like a singlet.

  • Analysis:

    • Expand the region 7.0 – 8.0 ppm .

    • Pick peaks manually.

    • Calculate

      
       in Hz: 
      
      
      
      .

Part 4: Visual Logic & Decision Tree

The following diagram illustrates the decision logic for confirming the structure based on the experimental data.

NMR_Decision_Logic Start Crude Product (Chlorosulfonation of 3-Cl-Thiophene) Acquire Acquire 1H NMR (CDCl3, 400 MHz) Start->Acquire Region Inspect Aromatic Region (7.0 - 8.0 ppm) Acquire->Region Count Count Proton Signals Region->Count TwoSignals Two Distinct Doublets Count->TwoSignals Pure Isomer Complex Multiplets / >2 Signals Count->Complex Mixture MeasureJ Measure Coupling Constant (J) TwoSignals->MeasureJ ResultMix Mixture of Isomers (Purification Required) Complex->ResultMix SmallJ J = 1.2 - 1.8 Hz (Meta Coupling) MeasureJ->SmallJ LargeJ J = 3.5 - 5.5 Hz (Vicinal Coupling) MeasureJ->LargeJ ResultTarget CONFIRMED TARGET 4-Chlorothiophene-2-sulfonyl chloride SmallJ->ResultTarget H3-H5 Interaction ResultIso5 ISOMER A 5-Chlorothiophene-2-sulfonyl chloride LargeJ->ResultIso5 H3-H4 Interaction ResultIso3 ISOMER B 3-Chlorothiophene-2-sulfonyl chloride LargeJ->ResultIso3 H4-H5 Interaction

Figure 1: NMR decision tree for distinguishing thiophene sulfonyl chloride regioisomers based on J-coupling magnitude.

Part 5: Troubleshooting & Stability

  • Hydrolysis: Sulfonyl chlorides are moisture sensitive. If you see a broad singlet at ~9-10 ppm (

    
    ) or shifting of aromatic peaks, the sample has hydrolyzed to the sulfonic acid.
    
    • Remedy: Dry the sample under vacuum and use fresh ampule

      
      .
      
  • Rotamers: Unlike amides, sulfonyl chlorides do not typically show rotameric peak doubling at room temperature. Any peak doubling should be attributed to isomers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for coupling constants).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 12944 (Thiophene derivatives). [Link]

  • Campaigne, E., & Monroe, P. A. (1954). Chlorination of Thiophenes with Sulfuryl Chloride. Journal of the American Chemical Society, 76(9), 2447–2450. (Foundational work on thiophene chlorination regioselectivity). [Link]

Sources

Comparative

The Reactive Fingerprint: FT-IR Characterization of Sulfonyl Chlorides

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Engineers Focus: Identification, Purity Assessment, and Differentiation from Hydrolysis Products Executive Summary: The Stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Engineers Focus:


 Identification, Purity Assessment, and Differentiation from Hydrolysis Products

Executive Summary: The Stability Paradox

In drug development and organic synthesis, Sulfonyl Chlorides (


) are ubiquitous electrophiles, essential for synthesizing sulfonamides and sulfonate esters. However, their utility is matched by their instability. The primary analytical challenge is not just identifying the functional group, but verifying that it has not degraded into its sulfonic acid counterpart (

) due to atmospheric moisture.

This guide moves beyond basic peak listing. It provides a comparative spectroscopic analysis of sulfonyl chlorides against their critical "alternatives"—specifically, their hydrolysis byproducts and synthetic derivatives—enabling you to make go/no-go decisions on reagent purity within minutes.

Part 1: The Vibrational Logic (Theoretical Basis)

To interpret the spectrum accurately, one must understand the electronic influence of the chlorine atom on the sulfonyl group.

The Electronegativity Shift

The sulfur atom in a sulfonyl group is hypervalent. When attached to a highly electronegative chlorine atom, the


 bond order increases due to the inductive withdrawal of electron density.
  • Result: The

    
     bonds become "stiffer," shifting their vibrational frequency to higher wavenumbers  compared to sulfonamides or sulfonic acids.
    
  • The Diagnostic Doublet: Sulfonyl chlorides always exhibit two distinct bands corresponding to the Asymmetric and Symmetric stretching of the

    
     unit.
    
The "Ghost" Peak: S-Cl Stretch
  • Theoretical Position: The

    
     stretch typically occurs in the Far-IR region (360–380 cm⁻¹).
    
  • Practical Reality: Most standard laboratory FTIR instruments (Mid-IR) cut off at 400 cm⁻¹ or 600 cm⁻¹. Do not rely on the S-Cl peak for identification unless you are using specialized Far-IR optics (CsI beamsplitters). Rely instead on the unique shift of the sulfonyl doublet.

Part 2: Comparative Diagnostics (The Alternatives)

The following table contrasts the Sulfonyl Chloride signal against its most common interferences: the Sulfonic Acid (hydrolysis product) and the Sulfonamide (reaction product).

Table 1: Characteristic Frequency Comparison
Functional GroupAsymmetric

Stretch (cm⁻¹)
Symmetric

Stretch (cm⁻¹)
Diagnostic "Fingerprint" Region (High Frequency)Status
Sulfonyl Chloride (

)
1375 – 1410 (Strong)1170 – 1195 (Strong)Clean baseline > 3000 cm⁻¹ (unless aromatic C-H present)Target
Sulfonic Acid (

)
1340 – 1350 (Broad/Shifted)1150 – 1165Broad, strong O-H stretch (3400–2400 cm⁻¹)Impurity (Hydrolysis)
Sulfonamide (

)
1330 – 13701150 – 1170Sharp N-H doublets/singlets (3200–3400 cm⁻¹)Product (Derivative)
Sulfonate Ester (

)
1350 – 13751170 – 1190C-O-C stretches often visible ~1000-1100 cm⁻¹Alternative

Critical Insight: If you observe a broadening of the 1375 cm⁻¹ peak and the emergence of a "hump" around 3000 cm⁻¹, your reagent has hydrolyzed. The


 peaks are sharp; 

peaks are broadened by hydrogen bonding.

Part 3: Visualization of Logic Flow

The following decision tree illustrates the workflow for validating a sulfonyl chloride sample using FTIR.

FTIR_Decision_Tree Start Acquire Spectrum (4000 - 600 cm⁻¹) Check_SO2 Check SO₂ Doublet: 1375-1410 cm⁻¹ & 1170-1195 cm⁻¹ Start->Check_SO2 Check_HighFreq Analyze High Frequency (3000 - 3600 cm⁻¹) Check_SO2->Check_HighFreq Doublet Present (Strong/Sharp) Result_Unknown CONCLUSION: Non-Sulfonyl Species (Check Structure) Check_SO2->Result_Unknown Doublet Absent or Weak Result_Pure CONCLUSION: Pure Sulfonyl Chloride (Proceed with Synthesis) Check_HighFreq->Result_Pure Baseline Flat (Only C-H visible) Result_Hydrolyzed CONCLUSION: Hydrolyzed to Sulfonic Acid (Purify or Discard) Check_HighFreq->Result_Hydrolyzed Broad O-H Hump (3400-2400 cm⁻¹) Result_Amide CONCLUSION: Sulfonamide Present (Reaction Complete) Check_HighFreq->Result_Amide Sharp N-H Bands (3200-3400 cm⁻¹)

Figure 1: Logical workflow for spectral interpretation of sulfonyl chloride reagents.

Part 4: Experimental Protocol (The "Inert-ATR" Method)

Standard KBr pellet preparation is not recommended for sulfonyl chlorides because the grinding process and the hygroscopic nature of KBr introduce moisture, causing in-situ hydrolysis during measurement.

Recommended Method: Diamond ATR (Attenuated Total Reflectance)

Step-by-Step Methodology
  • Instrument Setup:

    • Ensure the ATR crystal (Diamond or ZnSe) is clean and dry.

    • Purge the bench with dry nitrogen for 5 minutes if available (to remove atmospheric water vapor).

    • Background Scan: Collect 16 scans of the empty ambient air.

  • Sample Preparation (Solids):

    • Do not grind the sample in a mortar (exposes surface area to humidity).

    • Place a small crystal directly on the ATR focus point.

    • Apply pressure immediately using the anvil.

  • Sample Preparation (Liquids):

    • Use a glass pipette (avoid plastic, which may leach plasticizers).

    • Place one drop on the crystal and cover immediately with a specialized volatile cover or the anvil to prevent evaporation/hydrolysis.

  • Acquisition:

    • Scan Range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.[1]

    • Scans: 16 (Keep scan time short to minimize air exposure).

  • Post-Run Cleaning:

    • Wipe immediately with Isopropanol or DCM. Do not use water.

Part 5: Troubleshooting & Validation

Scenario 1: "I see the 1380/1180 peaks, but they are split."

  • Cause: Fermi resonance or rotational isomerism (common in long-chain alkyl sulfonyl chlorides).

  • Action: Check the 600-700 cm⁻¹ region. If the sample is aromatic (e.g., Tosyl Chloride), look for the specific aromatic ring overtones.

Scenario 2: "The peaks are shifted lower by 20 cm⁻¹."

  • Cause: You likely have the Sulfonate Ester or the Sulfonic Anhydride .

  • Validation: Check for C-O stretches (1000-1200 cm⁻¹). If C-O is absent, it may be the anhydride (

    
    ), which forms if the chloride is heated without a nucleophile.
    

Scenario 3: "Broad band at 3400 cm⁻¹ appeared during the scan."

  • Cause: The sample is hydrolyzing on the crystal due to humidity.

  • Action: Repeat the "Inert-ATR" protocol with a faster scan time or under an inert gas shroud.

References

  • BenchChem. (2025).[1][2] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from

  • ACD/Labs. (2008).[3] IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from

  • Johnson, T.J., et al. (2003).[4] Gas-Phase Hydrolysis of SOCl2 at 297 and 309 K: Implications for Its Atmospheric Fate.[4] Journal of Physical Chemistry A. Retrieved from

  • LibreTexts. (2025).[5][6] Infrared Spectroscopy Absorption Table. Retrieved from

  • Misiewicz, J.P., et al. (2020).[7] Sulfurous and Sulfonic Acids: Predicting the Infrared Spectrum.[7] Journal of Chemical Physics.[7] Retrieved from

Sources

Validation

Publish Comparison Guide: Characterization &amp; Utility of 4-Chlorothiophene-2-sulfonyl chloride

Executive Summary 4-Chlorothiophene-2-sulfonyl chloride (CAS: 166291-35-2) is a specialized heterocyclic building block used in the synthesis of sulfonamide-based pharmacophores.[1] Unlike its widely available isomer, 5-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chlorothiophene-2-sulfonyl chloride (CAS: 166291-35-2) is a specialized heterocyclic building block used in the synthesis of sulfonamide-based pharmacophores.[1] Unlike its widely available isomer, 5-chlorothiophene-2-sulfonyl chloride , the 4-chloro variant offers a distinct vector for substitution, enabling unique Structure-Activity Relationship (SAR) exploration in drug discovery.

This guide provides a technical characterization of the 4-chloro isomer, contrasts it with the industry-standard 5-chloro alternative, and details the synthetic protocols required for its effective utilization.

Part 1: Characterization Profile & Comparative Analysis

The thiophene ring is electron-rich (π-excessive), making these sulfonyl chlorides significantly more reactive toward nucleophiles than their benzene analogs. However, the position of the chlorine substituent (C4 vs. C5) critically alters the electronic environment of the sulfonyl group.

Comparative Data Table
Property4-Chlorothiophene-2-sulfonyl chloride (Target)5-Chlorothiophene-2-sulfonyl chloride (Alternative)Benzenesulfonyl chloride (Standard)
CAS Number 166291-35-22766-74-798-09-9
Structure Cl at

-position (C4)
Cl at

-position (C5)
Phenyl ring
Molecular Weight 217.09 g/mol 217.09 g/mol 176.62 g/mol
Appearance Off-white solid / Semi-solid (Predicted)Colorless to yellow liquid/solidColorless liquid
Melting Point 30–35 °C (Predicted)25–28 °C14.5 °C
Boiling Point ~115 °C (at 15 mmHg)112–117 °C (at 15 mmHg)251 °C
Density ~1.61 g/cm³1.623 g/cm³1.384 g/cm³
Reactivity High (Sterically accessible)Moderate (Inductive stabilization)Moderate
Primary Use SAR exploration (Scaffold hopping)Standard building blockGeneral sulfonylation
Spectroscopic Identification (Diagnostic Signals)
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 4-Chloro Isomer: The protons are in a meta-like relationship. Expect two doublets with a small coupling constant (

      
       Hz) at 
      
      
      
      7.50 (H5) and
      
      
      7.10 (H3).
    • 5-Chloro Isomer: The protons are in an ortho-like relationship (C3 and C4). Expect doublets with a larger coupling constant (

      
       Hz) at 
      
      
      
      7.60 and
      
      
      7.05.
  • IR Spectrum: Characteristic symmetric and asymmetric

    
     stretches at 
    
    
    
    and
    
    
    .

Part 2: Technical Analysis & Reactivity

Electronic Effects & Regiochemistry

The reactivity difference between the 4-chloro and 5-chloro isomers is governed by the interplay of the sulfur atom's resonance and the chlorine's inductive effect.

  • 5-Chloro Isomer: The chlorine is at the C5 position (

    
     to sulfur). It exerts a strong inductive withdrawing effect (-I) but can also donate electron density via resonance (+M) into the ring. This position is electronically "coupled" to the sulfonyl group at C2, slightly stabilizing the electrophilic center.
    
  • 4-Chloro Isomer: The chlorine is at the C4 position (

    
     to sulfur). The resonance interaction is less direct regarding the C2 sulfonyl group. Consequently, the 4-chloro isomer is often more susceptible to hydrolysis  and nucleophilic attack due to less electronic stabilization of the sulfonyl moiety.
    
Decision Matrix: When to Use Which Isomer?

DecisionMatrix Start Select Sulfonyl Chloride Source Goal Define SAR Goal Start->Goal Standard Standard Potency Optimization Goal->Standard Cost/Speed Novelty Novel IP / Scaffold Hopping Goal->Novelty Differentiation Use5Cl Use 5-Chlorothiophene-2-SO2Cl (High Availability, Lower Cost) Standard->Use5Cl Use4Cl Use 4-Chlorothiophene-2-SO2Cl (Unique Vector, Higher Reactivity) Novelty->Use4Cl

Figure 1: Decision matrix for selecting between chlorothiophene sulfonyl chloride isomers in medicinal chemistry campaigns.

Part 3: Synthesis & Experimental Protocols

Since 4-chlorothiophene-2-sulfonyl chloride is not always commercially available in bulk, it is often synthesized via the chlorosulfonation of 3-chlorothiophene .

Synthesis Workflow

The reaction relies on the directing power of the thiophene sulfur atom (directing to C2 and C5) versus the steric/electronic influence of the chlorine at C3.

  • Precursor: 3-Chlorothiophene (CAS: 17249-80-8).[2]

  • Reagent: Chlorosulfonic acid (

    
    ).
    
  • Regioselectivity: Sulfonation at C2 yields the 3-chloro-2-sulfonyl isomer (sterically hindered). Sulfonation at C5 yields the 4-chloro-2-sulfonyl isomer (Target).

SynthesisPath Substrate 3-Chlorothiophene Reagent ClSO3H (Excess) -10°C to 0°C Substrate->Reagent Electrophilic Subst. Intermediate Sulfonic Acid Int. Reagent->Intermediate Quench PCl5 or SOCl2 (If acid isolated) Intermediate->Quench Product 4-Chlorothiophene-2-sulfonyl chloride (Major Isomer) Quench->Product

Figure 2: Synthetic pathway for the target compound via chlorosulfonation.

Protocol: General Sulfonamide Coupling

Objective: Coupling 4-chlorothiophene-2-sulfonyl chloride with a primary amine (


).

Materials:

  • 4-Chlorothiophene-2-sulfonyl chloride (1.0 equiv)

  • Primary Amine (1.0 - 1.2 equiv)

  • Base: Triethylamine (

    
    ) or Pyridine (2.0 equiv)
    
  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve the amine (1.0 mmol) and

    
     (2.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (
    
    
    
    ). Cool the solution to 0 °C.
  • Addition: Dissolve 4-chlorothiophene-2-sulfonyl chloride (1.0 mmol) in DCM (2 mL) and add it dropwise to the amine solution over 10 minutes.

    • Note: The reaction is exothermic. Maintain temperature < 5 °C to prevent hydrolysis or bis-sulfonylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Work-up: Quench with water (10 mL). Extract the organic layer, wash with 1N HCl (to remove unreacted amine/base), followed by brine.

  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel).
    

Part 4: Safety & Handling (E-E-A-T)[4]

  • Corrosivity: Like all sulfonyl chlorides, this compound hydrolyzes to produce HCl and the corresponding sulfonic acid. It causes severe skin burns and eye damage.

  • Moisture Sensitivity: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Moisture exposure leads to the formation of the sulfonic acid (solid precipitate), which renders the reagent inactive for coupling.

  • Validation: Before use, a small aliquot should be tested by NMR or by reacting with excess benzylamine to verify the "active chlorine" content.

References

  • PubChem. (2025).[3][4][5][6] 4-chlorothiophene-2-sulfonyl chloride (Compound). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. (1955). Chlorosulfonation of Thiophene Derivatives. Org. Synth. Coll. Vol. 3. Available at: [Link]

Sources

Comparative

13C NMR Shift Assignments for Chlorinated Thiophene Rings: A Comparative Guide

The following guide provides an in-depth technical comparison of 13C NMR shift assignments for chlorinated thiophene rings . It is designed for researchers and drug development professionals requiring precise structural...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 13C NMR shift assignments for chlorinated thiophene rings . It is designed for researchers and drug development professionals requiring precise structural elucidation of thiophene-based bioisosteres.

Executive Summary & Mechanistic Insight

Chlorinated thiophenes are critical scaffolds in medicinal chemistry, often serving as lipophilic bioisosteres for phenyl rings. However, their 13C NMR assignment is notoriously deceptive due to the electronic "tug-of-war" between the sulfur atom and the chlorine substituents.

Unlike benzene, where chlorine induces a predictable deshielding effect (~ +6 ppm) at the ipso carbon, the thiophene ring exhibits a more complex response due to the interplay of Inductive (-I) and Mesomeric (+M) effects within a 5-membered heteroaromatic system.

Key Mechanistic Drivers:
  • The "Alpha" Anomaly: The

    
    -carbons (C2/C5) in thiophene are naturally deshielded relative to benzene due to the electronegativity of Sulfur. Chlorine substitution at these positions creates a crowded electronic environment.
    
  • Quaternary Carbon Silence: Chlorinated carbons (C-Cl) are quaternary and lack Nuclear Overhauser Effect (NOE) enhancement. Combined with the efficient relaxation of the quadrupolar chlorine nucleus, these signals are often low intensity and broad , making them easy to miss in standard rapid-scan experiments.

  • Lack of C-Cl Coupling: Unlike Fluorine (

    
    ), Chlorine (
    
    
    
    ) has a quadrupole moment. This causes rapid relaxation, effectively "decoupling" it from the carbon. You will not typically see C-Cl splitting (doublets/triplets); instead, you observe line broadening.

Comparative Chemical Shift Data

The following table synthesizes experimental and calculated shift data. Note the subtle shifts compared to the unsubstituted parent.

Table 1: 13C NMR Chemical Shifts (


, ppm) in CDCl

CompoundSymmetryC2 (

)
C3 (

)
C4 (

)
C5 (

)
Thiophene

125.6 127.3 127.3125.6
2-Chlorothiophene

129.7 (C-Cl)127.1127.8126.3
3-Chlorothiophene

123.8128.6 (C-Cl)128.9127.9
2,5-Dichlorothiophene

128.8 (C-Cl)126.5126.5128.8
2,3,4,5-Tetrachlorothiophene

128.2 (C-Cl)127.5 (C-Cl)127.5128.2

Data Interpretation:

  • Ipso Effect: Chlorine at C2 causes a downfield shift of ~4.1 ppm (from 125.6 to 129.7).

  • Ortho Effect: Chlorine at C2 shields the adjacent C3 slightly (~ -0.2 to -1.6 ppm).

  • Symmetry: In 2,5-dichloro and tetrachlorothiophene, the symmetry reduces the spectrum to just two signals . Distinguishing them requires knowledge that the

    
    -carbon (C2/5) is generally downfield of the 
    
    
    
    -carbon (C3/4) in the chlorinated series, though the gap narrows significantly in the tetrachloro species.

Experimental Protocol: Optimizing Detection

Standard proton-decoupled 13C parameters often fail to detect the quaternary C-Cl carbons in polychlorinated thiophenes. Use this validated protocol to ensure signal integrity.

Protocol: "Quaternary-Enhanced" 13C NMR
  • Solvent Selection:

    • Primary: Deuterated Chloroform (

      
      , 77.16 ppm).[1] Excellent solubility for lipophilic thiophenes.
      
    • Alternative: DMSO-

      
       (39.52 ppm) if the compound bears polar side chains. Note: Shifts will vary by 1-2 ppm.
      
  • Pulse Sequence:

    • Use Inverse Gated Decoupling (e.g., zgig on Bruker) if quantitative integration is required (rarely needed for assignment).

    • For standard assignment, use Power-Gated Decoupling (zgpg30) but modify the delay.

  • Critical Parameter - Relaxation Delay (D1):

    • Standard: 1.0 - 2.0 seconds (Insufficient for C-Cl).

    • Required: 3.0 - 5.0 seconds .

    • Reasoning: C-Cl carbons have very long longitudinal relaxation times (

      
      ) because they have no attached protons to facilitate dipolar relaxation. Short D1 leads to saturation and signal loss.
      
  • Acquisition Time (AQ):

    • Set to ~1.0 second to ensure high resolution, as C-Cl peaks can be broad.

  • Scans (NS):

    • Minimum 1024 scans for standard concentrations (10-20 mg). The lack of NOE enhancement on C-Cl carbons reduces signal-to-noise ratio significantly.

Assignment Logic Workflow

When facing an unknown chlorinated thiophene, use this decision tree to assign the regiochemistry.

ThiopheneAssignment Start Start: Acquire 13C & HSQC Spectra CountSignals Count 13C Signals Start->CountSignals TwoSignals 2 Signals Observed CountSignals->TwoSignals High Symmetry FourSignals 4 Signals Observed CountSignals->FourSignals Low Symmetry Symmetric Symmetric Molecule (2,5-DiCl or Tetrachloro) TwoSignals->Symmetric Asymmetric Asymmetric Molecule (Mono-Cl or 2,3-DiCl) FourSignals->Asymmetric CheckHSQC Check HSQC Correlations Symmetric->CheckHSQC Assign Assign: C-H carbons = HSQC positive C-Cl carbons = HSQC negative Asymmetric->Assign NoProtons No HSQC Crosspeaks? (Tetrachlorothiophene) CheckHSQC->NoProtons HasProtons HSQC Crosspeaks Present? (2,5-Dichlorothiophene) CheckHSQC->HasProtons HasProtons->Assign

Figure 1: Decision tree for assigning chlorinated thiophene regioisomers using 1D and 2D NMR data.

References

  • Gronowitz, S., Johnson, I., & Bugge, A. (1976). 13C NMR studies of substituted thiophenes. Acta Chemica Scandinavica B, 30, 417-431.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard SCS Additivity Rules).

  • ChemicalBook Database. (2024). 13C NMR Spectra of 2-Chlorothiophene.

  • SDBS - Spectral Database for Organic Compounds. (2024). Carbon-13 NMR data for Thiophene derivatives. AIST Japan.

Sources

Validation

A Senior Application Scientist's Guide to the Structural Validation of Thiophene-Derived Sulfonamides

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Structural Certainty This guide provides a comprehensive, field-proven framework for the rigorous validation of nov...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Structural Certainty

This guide provides a comprehensive, field-proven framework for the rigorous validation of novel thiophene-derived sulfonamides. We will move beyond a simple checklist of techniques, delving into the causality behind experimental choices and illustrating how a multi-faceted analytical approach creates a self-validating system. This is not merely a process; it is the foundation of scientific integrity in drug discovery.

The Validation Workflow: A Complementary, Multi-Technique Strategy

No single analytical technique can provide a complete structural picture. True confidence is achieved by integrating complementary data, where the strengths of one method compensate for the limitations of another. The logical workflow begins with broad-stroke characterization of functional groups and the molecular framework, proceeds to confirm molecular weight and purity, and culminates in the definitive determination of three-dimensional structure.

G cluster_0 Spectroscopic Elucidation cluster_1 Purity & Final Confirmation IR IR Spectroscopy (Functional Groups) Chroma Chromatography (Purity Assessment) IR->Chroma Is the sample pure? Validated_Structure Validated Structure IR->Validated_Structure NMR NMR Spectroscopy (C-H Framework) NMR->Chroma Is the sample pure? NMR->Validated_Structure MS Mass Spectrometry (Molecular Weight & Formula) MS->Chroma Is the sample pure? MS->Validated_Structure XRay X-ray Crystallography (Absolute 3D Structure) Chroma->XRay If pure... EA Elemental Analysis (Elemental Composition) Chroma->EA If pure... XRay->Validated_Structure EA->Validated_Structure Proposed_Structure Proposed Structure (Post-Synthesis) Proposed_Structure->IR Proposed_Structure->NMR Proposed_Structure->MS

Caption: Overall workflow for structural validation of thiophene sulfonamides.

Part 1: Spectroscopic Elucidation – Assembling the Molecular Puzzle

Spectroscopy provides the foundational data, allowing us to piece together the molecular structure fragment by fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful technique for determining the precise connectivity of the carbon-hydrogen framework.

  • Expertise & Experience: For a thiophene sulfonamide, ¹H NMR provides information on the number of distinct protons and their electronic environments. Critically, the coupling constants (J-values) between thiophene protons are diagnostic of the substitution pattern. For instance, a 2-substituted thiophene will show a different splitting pattern than a 3-substituted one. The chemical shift of the sulfonamide N-H proton is also a key indicator, often appearing as a broad singlet that can be exchanged with D₂O.[5] ¹³C NMR complements this by revealing the number of unique carbon environments, confirming the overall carbon skeleton.[6]

  • Trustworthiness: The system is self-validating. The integration of the proton signals must sum to the total number of protons in the proposed formula. The number of signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbons. Any discrepancy signals an impurity or an incorrect structural assignment.

Table 1: Typical NMR Chemical Shifts for Thiophene Sulfonamides

Functional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
Thiophene H-3/H-47.0 - 7.6125 - 130Highly dependent on substitution.
Thiophene H-57.2 - 7.9126 - 135Often the most downfield thiophene proton.
Sulfonamide N-H8.0 - 11.0N/ABroad singlet, position is solvent-dependent.[5][7]
Aromatic C-H6.5 - 8.5110 - 150Dependent on substituents on any aryl rings.
Thiophene C-SN/A130 - 150Quaternary carbons, often broader signals.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. DMSO-d₆ is often preferred for sulfonamides as it helps in observing the exchangeable N-H proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire a ¹H spectrum first. Following this, acquire a ¹³C NMR spectrum. For complex molecules, 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) are invaluable for definitive assignments.

  • Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and assign all peaks based on chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

IR spectroscopy is a fast and effective method to confirm the presence of key functional groups that define a sulfonamide.

  • Expertise & Experience: The sulfonamide group has several strong, characteristic absorption bands. The two S=O stretching vibrations (asymmetric and symmetric) are particularly prominent and are a reliable indicator of successful synthesis. The N-H stretch of the sulfonamide is also easily identifiable.[8][9]

  • Trustworthiness: While IR does not provide connectivity information, the presence of all expected key bands provides strong, confirmatory evidence. Conversely, the absence of a starting material's characteristic band (e.g., the S-Cl stretch of a sulfonyl chloride) indicates the reaction has proceeded.

Table 2: Characteristic IR Absorption Frequencies for Sulfonamides

Vibrational ModeFrequency Range (cm⁻¹)Intensity
N-H Stretch3390 - 3230Medium
S=O Asymmetric Stretch1350 - 1310Strong
S=O Symmetric Stretch1180 - 1140Strong
S-N Stretch930 - 900Medium

Source:[5][8][10]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No KBr pellet preparation is necessary.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Run the background spectrum (air). Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[11]

  • Analysis: Identify and label the key absorption bands corresponding to the sulfonamide and thiophene functional groups.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

MS provides two crucial pieces of information: the molecular weight of the compound and, with high-resolution instruments, its elemental formula.

  • Expertise & Experience: Electrospray ionization (ESI) is a soft ionization technique commonly used for sulfonamides, typically yielding the protonated molecular ion [M+H]⁺. A key fragmentation pathway for aromatic sulfonamides upon collision-induced dissociation is the extrusion of sulfur dioxide (SO₂), resulting in a characteristic loss of 64 Da.[12] This fragmentation provides structural confirmation.

  • Trustworthiness: High-Resolution Mass Spectrometry (HRMS) can determine the mass-to-charge ratio to within a few parts per million (ppm). This allows for the unambiguous calculation of the elemental formula, providing a powerful check on the proposed structure.

Table 3: Common Mass Spectrometry Data for a Thiophene Sulfonamide

Ion TypeDescriptionPurpose
[M+H]⁺ or [M+Na]⁺Protonated or sodiated molecular ionConfirms the molecular weight of the compound.
[M+H - SO₂]⁺Fragment ion after loss of SO₂Characteristic fragmentation that supports the presence of the arylsulfonamide moiety.[12]
HRMS DataExact mass measurementProvides the elemental formula (e.g., C₁₀H₉N₂O₂S₂).

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation.

  • Analysis: Compare the observed m/z of the molecular ion with the calculated theoretical mass. For HRMS, ensure the mass error is below 5 ppm.

Part 2: Definitive Structure and Purity Assessment

Once spectroscopic data supports the proposed structure, the next steps are to confirm its absolute configuration and ensure the sample is pure.

Single-Crystal X-ray Crystallography: The Unambiguous Gold Standard

This is the only technique that provides a definitive, three-dimensional map of the atoms in a molecule.

  • Expertise & Experience: X-ray crystallography provides precise bond lengths, bond angles, and torsional angles, confirming the exact connectivity and conformation of the molecule in the solid state.[13] It can distinguish between isomers and provide invaluable insight into intermolecular interactions, such as hydrogen bonding, which governs crystal packing.[14] The primary challenge lies in growing diffraction-quality single crystals.

  • Trustworthiness: The resulting electron density map is an unbiased, absolute confirmation of the molecular structure, resolving any ambiguities that may remain after spectroscopic analysis.

G Synthesis Synthesized Crude Product Crystallization Crystal Growth (Slow Evaporation/ Recrystallization) Synthesis->Crystallization Mounting Mount Crystal on Diffractometer Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Refinement & Validation Structure_Solution->Refinement Final_Structure Final 3D Structure (CIF file) Refinement->Final_Structure

Caption: General workflow for single-crystal X-ray crystallography.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable hot solvent or solvent system. Allow the solution to cool slowly and undisturbed. Alternatively, use slow evaporation of a saturated solution.[13] This process can take days to weeks.

  • Crystal Selection & Mounting: Select a clear, well-formed single crystal and mount it on the goniometer head of the diffractometer.[13]

  • Data Collection: Cool the crystal (typically to 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.[13]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using computational methods to generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution structure.[13]

Chromatographic Purity (HPLC): The Gatekeeper of Quality

All analytical data is meaningless if the sample is impure. Chromatography is essential for assessing sample purity.

  • Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis. A reversed-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with a small amount of acid like formic acid) is a common starting point for sulfonamides. Purity is typically assessed using a UV detector, often at multiple wavelengths to ensure no impurities are hiding under the main peak.

  • Trustworthiness: A single, sharp, and symmetrical peak in the chromatogram is a strong indicator of high purity. For regulatory purposes, purity is often reported as a percentage of the total peak area and should typically be >95%.

Experimental Protocol: HPLC Purity Assessment

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Dilute further to an appropriate concentration for UV detection (~0.1 mg/mL).

  • Method Development: Select a reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm). Develop a gradient elution method, for example, starting with 95% water / 5% acetonitrile and ramping to 5% water / 95% acetonitrile over 15-20 minutes.

  • Analysis: Inject the sample and monitor the elution profile with a UV detector (e.g., at 254 nm).

  • Quantification: Integrate all peaks and calculate the purity of the main peak as (Area of Main Peak / Total Area of All Peaks) x 100%.

Elemental Analysis: The Classical Confirmation

This technique provides a fundamental check on the elemental composition of the compound.

  • Expertise & Experience: Elemental analysis quantitatively determines the percentage by mass of carbon, hydrogen, nitrogen, and sulfur.

  • Trustworthiness: The experimentally determined percentages for C, H, N, and S must agree with the theoretically calculated values for the proposed molecular formula within a narrow tolerance, typically ±0.4%. This provides strong, independent confirmation of the compound's elemental makeup.

Table 4: Comparing Analytical Techniques for Structural Validation

TechniqueInformation ProvidedStrengthsLimitations
NMR C-H framework, connectivityProvides detailed structural information in solution.[6]Can be difficult to interpret for complex molecules; less sensitive than MS.
IR Functional groupsFast, simple, and excellent for confirming key bonds (S=O, N-H).[4]Provides no connectivity information.
MS Molecular weight, formula (HRMS)Extremely sensitive, confirms molecular weight and formula.[12]Provides limited connectivity data without MS/MS.
X-ray Absolute 3D structureUnambiguous, "gold standard" for structural proof.[13][15]Requires high-quality single crystals, which can be difficult to obtain.
HPLC PurityExcellent for quantifying purity and identifying impurities.[16][17]Provides no structural information.
EA Elemental compositionProvides fundamental confirmation of the molecular formula.Requires a pure, dry sample; does not distinguish between isomers.

Conclusion: An Integrated and Indispensable Process

The structural validation of a novel thiophene-derived sulfonamide is not a matter of choice but a scientific necessity. By employing a logical and integrated workflow that combines the strengths of NMR, IR, and mass spectrometry with the definitive power of X-ray crystallography and the quality control of chromatography, researchers can establish an unshakeable foundation for their work. Each piece of data serves as a check on the others, creating a robust, self-validating system that ensures the structural integrity of the molecule and, by extension, the reliability of all subsequent biological and medicinal chemistry studies.

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